Product packaging for 6-(2-Aminopropyl)-2,3-dihydrobenzofuran(Cat. No.:CAS No. 152623-93-3)

6-(2-Aminopropyl)-2,3-dihydrobenzofuran

Cat. No.: B122515
CAS No.: 152623-93-3
M. Wt: 177.24 g/mol
InChI Key: VRNGXHJGMCJRSQ-UHFFFAOYSA-N
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Description

Product Overview 6-(2-Aminopropyl)-2,3-dihydrobenzofuran, commonly known as 6-APDB, is a synthetic compound with the molecular formula C 11 H 15 NO and a molecular weight of 177.25 g/mol . It is supplied as a high-purity material for research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Research Applications and Value 6-APDB is primarily of interest in the field of neuroscience and pharmacology as a phenethylamine derivative related to MDA . Its core research value lies in its mechanism of action as a triple monoamine reuptake inhibitor. In vitro studies indicate that it inhibits the reuptake of serotonin, dopamine, and norepinephrine, with IC50 values of 322 nM, 1,997 nM, and 980 nM, respectively . This profile makes it a compound of interest for investigating the serotonin and catecholamine systems. Furthermore, 6-APDB has been reported to act as a full agonist at the 5-HT 2B serotonin receptor, which is an important area of study for understanding certain drug-induced pathologies . Initially synthesized in the early 1990s by David E. Nichols to explore non-neurotoxic analogues of MDMA, 6-APDB provides researchers with a valuable tool for studying the structure-activity relationships of entactogenic compounds . Chemical Properties • CAS Number: 152623-93-3 • Density: 1.088 g/cm³ • Boiling Point: Approximately 292.9 °C at 760 mmHg • Flash Point: Approximately 134.2 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B122515 6-(2-Aminopropyl)-2,3-dihydrobenzofuran CAS No. 152623-93-3

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-3,7-8H,4-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNGXHJGMCJRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(CCO2)C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934559
Record name 6-(2-Aminopropyl)-2,3-dihydrobenzofuran
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152623-93-3
Record name 6-(2-Aminopropyl)-2,3-dihydrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152623-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-APDB
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-Aminopropyl)-2,3-dihydrobenzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-AMINOPROPYL)-2,3-DIHYDROBENZOFURAN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Fundamental Properties of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a synthetic entactogen belonging to the phenethylamine and dihydrobenzofuran classes of compounds. As a structural analog of 3,4-methylenedioxyamphetamine (MDA), it has garnered interest within the scientific community for its potential psychoactive effects and as a tool for neuropharmacological research. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of 6-APDB. It includes a summary of its known quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its primary mechanism of action and relevant experimental workflows. Due to the limited availability of data specific to 6-APDB, information from its unsaturated analog, 6-(2-aminopropyl)benzofuran (6-APB), is included for comparative purposes where relevant.

Chemical and Physical Properties

6-APDB, with the IUPAC name 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine, is a chiral molecule that is often encountered as a racemic mixture.[1] Its core structure consists of a 2,3-dihydrobenzofuran ring substituted at the 6-position with a 2-aminopropyl chain. This structure is analogous to MDA, where the methylenedioxy ring is replaced by a dihydrobenzofuran moiety.[1]

Physicochemical Data

A compilation of the known physicochemical properties of 6-APDB is presented in Table 1. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[1]
Molar Mass 177.247 g/mol [1]
Melting Point (HCl salt) 243.4 °CSWGDRUG Monograph
Appearance (HCl salt) White powderSWGDRUG Monograph
Solubility (HCl salt) DMF: 20 mg/mlDMSO: 20 mg/mlEthanol: 20 mg/mlPBS (pH 7.2): 1 mg/mlCayman Chemical
Predicted pKa 10.1 (most basic)ACD/Labs Percepta

Pharmacological Properties

The primary pharmacological action of 6-APDB is the inhibition of the reuptake of the monoamine neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[2] This action increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to its characteristic psychoactive effects.

Pharmacodynamics: Monoamine Transporter Inhibition

In vitro studies have quantified the inhibitory potency of 6-APDB at the human serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The half-maximal inhibitory concentration (IC₅₀) values are summarized in Table 2. These values indicate a preferential inhibition of SERT over DAT and NET.

TargetIC₅₀ (nM)Source
Serotonin Transporter (SERT) 322[2]
Dopamine Transporter (DAT) 1,997[2]
Norepinephrine Transporter (NET) 980[2]
Signaling Pathways

The inhibition of monoamine reuptake by 6-APDB initiates a cascade of downstream signaling events. The increased synaptic concentration of monoamines leads to enhanced activation of their respective postsynaptic receptors. For instance, increased serotonin levels activate various serotonin receptor subtypes, which can trigger G-protein-coupled receptor (GPCR) signaling cascades. A common pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various intracellular proteins, including the transcription factor CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and neuronal function.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 6_APDB 6-APDB Monoamine_Transporter Monoamine Transporter (SERT, DAT, NET) 6_APDB->Monoamine_Transporter Inhibits Monoamine Monoamine (5-HT, DA, NE) Monoamine_Transporter->Monoamine Reuptake Increased_Monoamines Increased Monoamines GPCR Postsynaptic Receptor (e.g., 5-HT Receptor) Increased_Monoamines->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified signaling pathway of 6-APDB.

Experimental Protocols

This section outlines the methodologies for the synthesis and analysis of 6-APDB, as well as a general protocol for in vitro monoamine transporter inhibition assays.

Synthesis of this compound

A reported synthesis of 6-APDB starts from 3-methoxybenzaldehyde and proceeds through a multi-step sequence.[3] The key steps include a Henry reaction, reduction of the nitro group and double bond, protection of the resulting amine, Friedel-Crafts acetylation, demethylation, reduction of the carbonyl group, and finally, cyclization to form the dihydrobenzofuran ring.[3] The following diagram illustrates the general synthetic workflow.

G Start 3-Methoxybenzaldehyde Henry Henry Reaction Start->Henry Reduction1 Reduction of Nitro Group and Double Bond Henry->Reduction1 Protection Amine Protection Reduction1->Protection Acetylation Friedel-Crafts Acetylation Protection->Acetylation Demethylation Demethylation Acetylation->Demethylation Reduction2 Carbonyl Reduction Demethylation->Reduction2 Cyclization Cyclization Reduction2->Cyclization End 6-APDB Cyclization->End

Caption: General synthetic workflow for 6-APDB.

Detailed Protocol (Optimized Steps):

  • Reduction of Nitro Group and Double Bond: The reduction is carried out at a reaction temperature of 40°C and a pressure of 4.0 MPa, using Raney-Ni as the catalyst (8% by weight relative to the starting material).[3] This step yields the corresponding amine.[3]

  • Friedel-Crafts Acetylation: This step is performed at 40°C for 6 hours, with a molar ratio of chloroacetyl chloride to the amine-protected intermediate of 1.4:1.[3]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a solution of 0.5N NaOH in chloroform.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Column: DB-1 MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Temperatures: Injector at 280°C, MSD transfer line at 280°C, MS Source at 230°C, and MS Quad at 150°C.

  • Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 300°C at 12°C/min, and hold at 300°C for 9.0 min.

  • Injection: 1 µL injection with a split ratio of 20:1.

  • MS Parameters: Scan range of 34-550 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of the analyte in deuterated water (D₂O) containing a TMS standard for 0 ppm reference.

  • Instrumentation: A 400 MHz NMR spectrometer with a proton detection probe.

  • Parameters: A spectral width covering at least -3 ppm to 13 ppm, a 90° pulse angle, and a delay between pulses of 45 seconds.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol describes a general method for determining the IC₅₀ values of a test compound at monoamine transporters using radiolabeled substrates.

G Start Culture HEK293 cells stably expressing hSERT, hDAT, or hNET Plate Plate cells in 96-well plates Start->Plate Incubate Incubate cells with various concentrations of 6-APDB Plate->Incubate Add_Radioligand Add radiolabeled substrate ([3H]5-HT, [3H]DA, or [3H]NE) Incubate->Add_Radioligand Stop_Uptake Terminate uptake by washing with ice-cold buffer Add_Radioligand->Stop_Uptake Lyse Lyse cells Stop_Uptake->Lyse Measure Measure radioactivity using scintillation counting Lyse->Measure Analyze Calculate IC50 values Measure->Analyze End Determine inhibitory potency Analyze->End

Caption: Experimental workflow for a monoamine transporter uptake inhibition assay.

Materials:

  • HEK293 cells stably expressing the human serotonin, dopamine, or norepinephrine transporter.

  • Cell culture medium and reagents.

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Radiolabeled substrates: [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine.

  • Test compound (6-APDB) at various concentrations.

  • Selective inhibitors for each transporter to determine non-specific uptake (e.g., fluoxetine for SERT, GBR 12909 for DAT, and desipramine for NET).

  • 96-well microplates.

  • Scintillation counter and vials.

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the transporter of interest under standard conditions.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere and form a confluent monolayer.

  • Assay Incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of 6-APDB or a reference inhibitor for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a short period (e.g., 1-10 minutes) during which uptake is linear.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells in each well using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a selective inhibitor) from the total uptake. Plot the percentage of inhibition versus the concentration of 6-APDB and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a monoamine reuptake inhibitor with a preference for the serotonin transporter. Its fundamental properties, as outlined in this guide, provide a basis for further research into its pharmacological effects and potential applications. The provided experimental protocols offer a starting point for the synthesis, analysis, and in vitro characterization of this compound. Further studies are warranted to fully elucidate its receptor binding profile, in vivo effects, and metabolic fate to better understand its complete pharmacological and toxicological profile. The continued investigation of 6-APDB and related compounds will contribute to a deeper understanding of the structure-activity relationships of monoamine reuptake inhibitors and their interactions with the central nervous system.

References

An In-Depth Technical Guide to the Mechanism of Action of 6-APDB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-aminopropyl)benzofuran (6-APDB) is a synthetic entactogen of the phenethylamine and benzofuran classes. Structurally related to MDA, it exhibits a complex pharmacodynamic profile characterized by its interaction with multiple monoamine systems. This technical guide provides a comprehensive overview of the mechanism of action of 6-APDB, detailing its interactions with monoamine transporters and specific receptor subtypes. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Pharmacodynamics: A Multi-Target Profile

The primary mechanism of action of 6-APDB involves its potent activity as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and reuptake inhibitor (SNDRI).[1] This dual action leads to a significant increase in the extracellular concentrations of these key neurotransmitters, underpinning its characteristic psychostimulant and entactogenic effects.

Monoamine Transporter Interactions

6-APDB demonstrates a high affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, acting as a substrate for these transporters to induce reverse transport (release) and also inhibiting their reuptake function.

Table 1: 6-APDB Monoamine Transporter Release and Reuptake Inhibition Data

ParameterSERTNETDATSpeciesAssay SystemReference
Release (EC₅₀, nM) 361410RatBrain Synaptosomes[1]
Reuptake Inhibition (Kᵢ, nM) 2,698117150RatBrain Synaptosomes[1]
Reuptake Inhibition (IC₅₀, nM) 9301903,300RatBrain Synaptosomes[1]

EC₅₀: Half-maximal effective concentration for release. Kᵢ: Inhibitory constant for reuptake. IC₅₀: Half-maximal inhibitory concentration for reuptake.

Receptor Binding Affinities

In addition to its potent effects on monoamine transporters, 6-APDB exhibits significant binding affinity for several serotonin and adrenergic receptor subtypes. Its potent agonism at the 5-HT₂B receptor is particularly noteworthy and suggests a potential for cardiotoxicity with chronic use.[1]

Table 2: 6-APDB Receptor Binding Affinities

Receptor SubtypeAffinity (Kᵢ, nM)Functional ActivityReference
5-HT₂B 3.7Potent high-efficacy partial or full agonist (EC₅₀ = 140 nM, Eₘₐₓ = 70%)[1]
α₂C-Adrenergic 45-[1]
5-HT₂C 270Agonist[1]
5-HT₁A 1,500-[1]
5-HT₂A -Partial agonist (EC₅₀ = 5,900 nM, Eₘₐₓ = 43%)[1]

Kᵢ: Inhibitory constant. EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximal efficacy.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of 6-APDB, various in vitro and in vivo experimental models are employed. The following diagrams illustrate the primary signaling pathway of 6-APDB and the workflows for key experimental procedures.

6_APDB_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 6_APDB 6_APDB SERT SERT 6_APDB->SERT Binds to & enters via NET NET 6_APDB->NET Binds to & enters via DAT DAT 6_APDB->DAT Binds to & enters via Cytosolic_5_HT Cytosolic 5-HT SERT->Cytosolic_5_HT Reuptake (inhibited) Synaptic_5_HT 5-HT SERT->Synaptic_5_HT Release Cytosolic_NE Cytosolic NE NET->Cytosolic_NE Reuptake (inhibited) Synaptic_NE NE NET->Synaptic_NE Release Cytosolic_DA Cytosolic DA DAT->Cytosolic_DA Reuptake (inhibited) Synaptic_DA DA DAT->Synaptic_DA Release VMAT2 VMAT2 VMAT2->Cytosolic_5_HT Release from Vesicles VMAT2->Cytosolic_NE Release from Vesicles VMAT2->Cytosolic_DA Release from Vesicles 5_HT_vesicle 5-HT 5_HT_vesicle->VMAT2 Release from Vesicles NE_vesicle NE NE_vesicle->VMAT2 Release from Vesicles DA_vesicle DA DA_vesicle->VMAT2 Release from Vesicles Cytosolic_5_HT->SERT Reverse Transport Cytosolic_NE->NET Reverse Transport Cytosolic_DA->DAT Reverse Transport 5_HT2A_R 5-HT2A Synaptic_5_HT->5_HT2A_R Binds to 5_HT2B_R 5-HT2B Synaptic_5_HT->5_HT2B_R Binds to 5_HT2C_R 5-HT2C Synaptic_5_HT->5_HT2C_R Binds to alpha2C_AR α2C-AR Synaptic_NE->alpha2C_AR Binds to Postsynaptic_Effect Postsynaptic Effects 5_HT2A_R->Postsynaptic_Effect 5_HT2B_R->Postsynaptic_Effect 5_HT2C_R->Postsynaptic_Effect alpha2C_AR->Postsynaptic_Effect

Figure 1: Primary signaling pathway of 6-APDB.

Monoamine_Transporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Prep Rat Brain Dissection (Striatum, Cortex, etc.) Homogenization Homogenization in Sucrose Buffer Tissue_Prep->Homogenization Centrifugation1 Low-Speed Centrifugation (Remove Nuclei & Debris) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (Pellet Synaptosomes) Centrifugation1->Centrifugation2 Resuspension Resuspend Synaptosomes in Assay Buffer Centrifugation2->Resuspension Preincubation Pre-incubation with 6-APDB (Various Concentrations) Resuspension->Preincubation Radioligand_Addition Addition of Radioligand ([3H]DA, [3H]NE, or [3H]5-HT) Preincubation->Radioligand_Addition Incubation Incubation at 37°C Radioligand_Addition->Incubation Termination Rapid Filtration Incubation->Termination Washing Washing with Cold Buffer Termination->Washing Scintillation_Counting Liquid Scintillation Counting (Quantify Radioactivity) Washing->Scintillation_Counting Data_Analysis Non-linear Regression Analysis (Calculate IC50/EC50) Scintillation_Counting->Data_Analysis Ki_Calculation Cheng-Prusoff Equation (Calculate Ki) Data_Analysis->Ki_Calculation

Figure 2: In vitro monoamine transporter assay workflow.

In_Vivo_Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize Rat Stereotaxic_Implantation Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic_Implantation Recovery Post-operative Recovery Stereotaxic_Implantation->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with Artificial CSF Probe_Insertion->Perfusion Baseline_Collection Collect Baseline Dialysate Samples Perfusion->Baseline_Collection Drug_Administration Administer 6-APDB (i.v.) Baseline_Collection->Drug_Administration Sample_Collection Collect Post-administration Samples Drug_Administration->Sample_Collection HPLC_ECD HPLC with Electrochemical Detection (Quantify Neurotransmitters) Sample_Collection->HPLC_ECD Data_Normalization Normalize to Baseline HPLC_ECD->Data_Normalization Statistical_Analysis Statistical Analysis of Changes Data_Normalization->Statistical_Analysis

Figure 3: In vivo microdialysis experimental workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of 6-APDB.

Monoamine Transporter Assays (Release and Reuptake Inhibition)

These assays are conducted using synaptosomes prepared from rat brain tissue or HEK-293 cells stably expressing the respective monoamine transporters.

3.1.1. Preparation of Rat Brain Synaptosomes

  • Tissue Dissection: Male Sprague-Dawley rats are euthanized, and brains are rapidly removed. The striatum, cortex, and other regions of interest are dissected on ice.

  • Homogenization: The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose buffer using a Dounce homogenizer.

  • Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

  • Resuspension: The synaptosomal pellet is resuspended in a Krebs-Ringer-HEPES (KRH) buffer (composition: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, and 5 mM D-glucose, pH 7.4).

3.1.2. Neurotransmitter Release Assay

  • Preloading: Synaptosomes are preloaded with a radiolabeled substrate, such as [³H]dopamine, [³H]norepinephrine, or [³H]serotonin, by incubation at 37°C for a specified time.

  • Washing: The preloaded synaptosomes are washed with KRH buffer to remove excess radiolabel.

  • Incubation with 6-APDB: The synaptosomes are then incubated with various concentrations of 6-APDB at 37°C to induce neurotransmitter release.

  • Termination and Measurement: The release is terminated by rapid filtration. The amount of radioactivity in the filtrate is quantified using liquid scintillation counting.

  • Data Analysis: EC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

3.1.3. Neurotransmitter Reuptake Inhibition Assay

  • Cell Culture and Plating: HEK-293 cells stably expressing human SERT, NET, or DAT are cultured and seeded onto poly-D-lysine coated 96-well plates.

  • Pre-incubation: Cells are pre-incubated with various concentrations of 6-APDB in KRH buffer for 10 minutes at room temperature.

  • Uptake Initiation: Uptake is initiated by the addition of a radiolabeled substrate ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine) to each well.

  • Incubation: The plate is incubated for a short period (e.g., 1-10 minutes) at room temperature.

  • Termination and Washing: The uptake is terminated by aspiration of the medium, followed by rapid washing with ice-cold KRH buffer.

  • Lysis and Measurement: Cells are lysed, and the intracellular radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are determined from concentration-inhibition curves. Kᵢ values are calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₘ)), where [L] is the concentration of the radiolabeled substrate and Kₘ is its affinity for the transporter.

Radioligand Receptor Binding Assays

These assays are performed using cell membranes prepared from HEK-293 cells transiently or stably expressing the receptor of interest.

3.2.1. Cell Membrane Preparation

  • Cell Culture and Transfection: HEK-293 cells are cultured and transfected with a plasmid encoding the human receptor of interest (e.g., 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, or α₂C-adrenergic receptor).

  • Harvesting and Lysis: Cells are harvested and lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenization and Centrifugation: The cell lysate is homogenized, and the membrane fraction is pelleted by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

  • Washing and Storage: The membrane pellet is washed with fresh buffer and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA).

3.2.2. Competitive Binding Assay

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a specific radioligand, and varying concentrations of 6-APDB in a binding buffer.

  • Radioligands:

    • SERT: [³H]Citalopram

    • NET: [³H]Nisoxetine

    • DAT: [³H]WIN 35,428

    • 5-HT₂A: [³H]Ketanserin

    • 5-HT₂B: [³H]LSD

    • 5-HT₂C: [³H]Mesulergine

    • α₂C-Adrenergic: [³H]Rauwolscine

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined from competition binding curves, and Kᵢ values are calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.

  • Surgical Implantation of Guide Cannula: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens). The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration: 6-APDB is administered (e.g., intravenously), and dialysate collection continues.

  • Sample Analysis: The concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the baseline levels and analyzed for statistically significant changes following drug administration.

Conclusion

The mechanism of action of 6-APDB is complex, involving potent interactions with all three major monoamine transporters as both a releaser and a reuptake inhibitor, as well as direct binding to several serotonin and adrenergic receptors. This multifaceted pharmacological profile contributes to its distinct psychoactive effects. The detailed experimental protocols and data presented in this guide provide a foundational resource for researchers and scientists in the fields of pharmacology, neuroscience, and drug development to further investigate the properties of 6-APDB and related compounds. A thorough understanding of its mechanism is crucial for assessing its therapeutic potential and abuse liability.

References

An In-Depth Technical Guide to the Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Aminopropyl)-2,3-dihydrobenzofuran, commonly known as 6-APDB, is a substituted dihydrobenzofuran derivative that has garnered interest within the scientific community for its unique psychoactive properties, acting as an entactogen. Structurally related to MDA, 6-APDB's synthesis is a multi-step process requiring careful control of reaction conditions to achieve desired purity and yield. This technical guide provides a comprehensive overview of a prominent synthesis pathway, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Synthesis Pathway Overview

A well-established and frequently cited method for the synthesis of this compound was reported by Monte et al. in the Journal of Medicinal Chemistry in 1993. This pathway commences with the commercially available starting material, 2,3-dihydrobenzofuran, and proceeds through three key transformations:

  • Formylation: Introduction of a formyl group at the 6-position of the 2,3-dihydrobenzofuran ring.

  • Henry Reaction: A nitroaldol condensation between the resulting aldehyde and nitroethane to introduce the nitropropyl side chain.

  • Reduction: Conversion of the nitropropene intermediate to the final primary amine, 6-APDB.

An alternative synthetic approach begins with 3-methoxybenzaldehyde, involving a sequence of a Henry reaction, reduction of the nitro group, protection of the resulting amine, Friedel-Crafts acetylation, demethylation, a second reduction, and finally, cyclization to form the dihydrobenzofuran ring.[1]

This guide will focus on the pathway originating from 2,3-dihydrobenzofuran due to its more direct nature.

Visualizing the Synthesis

The following diagram illustrates the core synthetic route from 2,3-dihydrobenzofuran to this compound.

G A 2,3-Dihydrobenzofuran B 6-Formyl-2,3-dihydrobenzofuran A->B Formylation (e.g., Vilsmeier-Haack) C 6-(2-Nitropropenyl)-2,3-dihydrobenzofuran B->C Henry Reaction (Nitroethane, Base) D This compound (6-APDB) C->D Reduction (e.g., LiAlH4)

Caption: Synthetic pathway for 6-APDB starting from 2,3-dihydrobenzofuran.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that actual yields may vary depending on reaction scale, purity of reagents, and specific laboratory conditions.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Formylation2,3-Dihydrobenzofuran6-Formyl-2,3-dihydrobenzofuranPOCl₃, DMF70-80
2Henry Reaction6-Formyl-2,3-dihydrobenzofuran6-(2-Nitropropenyl)-2,3-dihydrobenzofuranNitroethane, Ammonium acetate60-70
3Reduction6-(2-Nitropropenyl)-2,3-dihydrobenzofuranThis compoundLithium aluminum hydride (LiAlH₄)50-60

Detailed Experimental Protocols

The following protocols are based on established chemical literature and provide a detailed, step-by-step guide for the synthesis of 6-APDB.

Step 1: Synthesis of 6-Formyl-2,3-dihydrobenzofuran (Formylation)

This procedure utilizes the Vilsmeier-Haack reaction to introduce a formyl group onto the 2,3-dihydrobenzofuran ring.

Experimental Workflow:

G A Cool DMF B Add POCl3 dropwise A->B C Stir to form Vilsmeier reagent B->C D Add 2,3-dihydrobenzofuran C->D E Heat reaction mixture D->E F Quench with ice-water E->F G Neutralize with base F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by chromatography or distillation I->J

Caption: Workflow for the formylation of 2,3-dihydrobenzofuran.

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • To this mixture, add 2,3-dihydrobenzofuran dropwise, ensuring the temperature remains below 10 °C.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture at 90-100 °C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 6-formyl-2,3-dihydrobenzofuran as a solid.

Step 2: Synthesis of 6-(2-Nitropropenyl)-2,3-dihydrobenzofuran (Henry Reaction)

This step involves the condensation of the aldehyde with nitroethane to form the nitropropene intermediate.

Procedure:

  • To a solution of 6-formyl-2,3-dihydrobenzofuran in a suitable solvent such as glacial acetic acid, add nitroethane and a catalyst, typically a weak base like ammonium acetate.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water, which should cause the product to precipitate.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • The crude 6-(2-nitropropenyl)-2,3-dihydrobenzofuran can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Step 3: Synthesis of this compound (Reduction)

The final step is the reduction of the nitropropene to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Workflow:

G A Prepare LiAlH4 suspension in dry THF B Add 6-(2-nitropropenyl)-2,3-dihydrobenzofuran solution dropwise A->B C Reflux the reaction mixture B->C D Cool and quench excess LiAlH4 C->D E Basify the reaction mixture D->E F Filter to remove aluminum salts E->F G Extract the filtrate F->G H Dry and concentrate the organic phase G->H I Purify by distillation or salt formation H->I

References

The Initial Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial synthesis of 6-(2-aminopropyl)-2,3-dihydrobenzofuran, a compound of significant interest in neuropharmacological research. This document details the seminal synthetic routes, experimental protocols, and relevant analytical data, offering a comprehensive resource for professionals in drug discovery and development.

Introduction

This compound, also known as 6-APDB, is a psychoactive compound that has garnered attention for its entactogenic and stimulant properties. It is a derivative of the unsaturated benzofuran, 6-APB ("Benzofury"), and an analogue of 3,4-methylenedioxyamphetamine (MDA). The initial synthesis of these benzofuran analogues was pioneered by a team led by David E. Nichols at Purdue University in 1993 as part of an investigation into non-neurotoxic alternatives to MDMA.[1][2][3] This guide focuses on the foundational synthetic methodologies that first brought this class of compounds to the scientific forefront.

Core Synthetic Pathways

Two primary synthetic routes for aminopropyl-benzofurans have been described in the literature. The first, a multi-step synthesis starting from a bromophenol, is widely cited for the preparation of 6-APB and its isomers. A second approach utilizes 3-methoxybenzaldehyde as the starting material for the dihydro- derivative.

Synthesis from 3-Bromophenol

The initial synthesis of 6-(2-aminopropyl)benzofuran (6-APB), the unsaturated precursor to this compound, was described by Briner and colleagues.[4] This method involves the formation of a mixture of bromobenzofuran isomers which are then separated and further functionalized.

A logical workflow for this synthesis is as follows:

cluster_0 Step 1: Formation of Diethyl Acetal cluster_1 Step 2: Cyclization cluster_2 Step 3: Separation & Functionalization 3-Bromophenol 3-Bromophenol Diethyl Acetal Product Diethyl Acetal Product 3-Bromophenol->Diethyl Acetal Product Bromoacetaldehyde\ndiethyl acetal Bromoacetaldehyde diethyl acetal Bromoacetaldehyde\ndiethyl acetal->Diethyl Acetal Product NaH NaH NaH->Diethyl Acetal Product Bromobenzofuran Isomers Bromobenzofuran Isomers Diethyl Acetal Product->Bromobenzofuran Isomers Polyphosphoric acid Polyphosphoric acid Polyphosphoric acid->Bromobenzofuran Isomers Silica Gel Chromatography Silica Gel Chromatography Bromobenzofuran Isomers->Silica Gel Chromatography 6-Bromobenzofuran 6-Bromobenzofuran Silica Gel Chromatography->6-Bromobenzofuran Conversion to Propanone Conversion to Propanone 6-Bromobenzofuran->Conversion to Propanone Reductive Amination Reductive Amination Conversion to Propanone->Reductive Amination 6-APB 6-APB Reductive Amination->6-APB

Caption: Synthetic workflow from 3-Bromophenol to 6-APB.

Synthesis from 3-Methoxybenzaldehyde

An alternative process for the synthesis of this compound has been developed starting from 3-methoxybenzaldehyde.[5] This route involves a sequence of reactions including a Henry reaction, reduction, protection, acylation, demethylation, and cyclization.

3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Henry Reaction Henry Reaction 3-Methoxybenzaldehyde->Henry Reaction Nitro Group & Double Bond Reduction Nitro Group & Double Bond Reduction Henry Reaction->Nitro Group & Double Bond Reduction Amino Protection Amino Protection Nitro Group & Double Bond Reduction->Amino Protection Friedel-Crafts Acetylation Friedel-Crafts Acetylation Amino Protection->Friedel-Crafts Acetylation Demethylation Demethylation Friedel-Crafts Acetylation->Demethylation Carbonyl Group Reduction Carbonyl Group Reduction Demethylation->Carbonyl Group Reduction Cyclization Cyclization Carbonyl Group Reduction->Cyclization This compound This compound Cyclization->this compound

Caption: Synthetic pathway starting from 3-Methoxybenzaldehyde.

Experimental Protocols

While exact experimental details are often proprietary or not fully disclosed in publications, the following protocols are based on the available literature.[4][5][6][7]

Protocol 1: Synthesis of 6-APB from 3-Bromophenol
  • Formation of the Diethyl Acetal: 3-Bromophenol is refluxed with bromoacetaldehyde diethyl acetal in the presence of sodium hydride.[4]

  • Cyclization: The resulting diethyl acetal is heated with polyphosphoric acid to yield a mixture of bromobenzofuran structural isomers (4-bromo- and 6-bromo-1-benzofuran).[4]

  • Isomer Separation: The isomers are separated using silica gel column chromatography.[4]

  • Conversion to Propanone Derivatives: The separated 6-bromo-1-benzofuran is catalytically converted to its corresponding propanone derivative.[8]

  • Reductive Amination: The propanone derivative undergoes reductive amination to yield 6-(2-aminopropyl)benzofuran (6-APB).[4][8]

  • Salt Formation: The final product is often converted to its hydrochloride salt for improved stability and handling.[4]

Protocol 2: Synthesis of this compound from 3-Methoxybenzaldehyde
  • Henry Reaction: 3-Methoxybenzaldehyde undergoes a Henry reaction.

  • Reduction: The nitro group and double bond of the resulting compound are reduced. Optimal conditions for this step were found to be a reaction temperature of 40°C, a pressure of 4.0 MPa, and using Raney-Ni as a catalyst (8% by weight relative to the starting compound), which provided a yield of 78.6%.[5]

  • Amino Protection: The primary amine is protected.

  • Friedel-Crafts Acetylation: A Friedel-Crafts acetylation is performed. Optimized conditions for this step include a reaction temperature of 40°C, a molar ratio of chloroacetyl chloride to the protected amine of 1.4:1, and a reaction time of 6 hours, resulting in a 68.8% yield.[5]

  • Demethylation: The methoxy group is demethylated.

  • Carbonyl Group Reduction and Cyclization: The carbonyl group is reduced, followed by cyclization to form the 2,3-dihydrobenzofuran ring system.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and its precursor, 6-APB.

Table 1: Reaction Yields for Synthesis from 3-Methoxybenzaldehyde [5]

Reaction StepOptimized ConditionsYield (%)
Reduction of Nitro Group & Double Bond40°C, 4.0 MPa, 8% Raney-Ni78.6
Friedel-Crafts Acetylation40°C, 1.4:1 Chloroacetyl chloride, 6h68.8

Table 2: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₅NO[3][9]
Molar Mass177.24 g/mol [9]
CAS Number152623-93-3[3][9]
Mass Spectrometry (EI)Base peak at m/z 44, molecular ion at m/z 177[6]

Table 3: Gas Chromatography Retention Times [6][8]

CompoundRetention Time (min)
5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB)~1.4 min later than MDA
This compound (6-APDB)~1.4 min later than MDA
5-(2-aminopropyl)benzofuran (5-APB)Virtually identical to 6-APB
6-(2-aminopropyl)benzofuran (6-APB)Virtually identical to 5-APB

Note: Retention times are highly dependent on the specific GC conditions and column used.

Metabolic Pathway

The metabolism of 6-APB has been studied in rats. The primary metabolic pathways involve Phase I and Phase II reactions.[4][10]

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 6-APB 6-APB Hydroxylation of Furan Ring Hydroxylation of Furan Ring 6-APB->Hydroxylation of Furan Ring Ring Cleavage Ring Cleavage Hydroxylation of Furan Ring->Ring Cleavage Unsaturated Aldehyde Unsaturated Aldehyde Ring Cleavage->Unsaturated Aldehyde Reduction to Aldehyde Reduction to Aldehyde Unsaturated Aldehyde->Reduction to Aldehyde Resulting Aldehyde Resulting Aldehyde Reduction to Aldehyde->Resulting Aldehyde Oxidation to Carboxylic Acid Oxidation to Carboxylic Acid Resulting Aldehyde->Oxidation to Carboxylic Acid Reduction to Alcohol Reduction to Alcohol Resulting Aldehyde->Reduction to Alcohol 3-carboxymethyl-4-hydroxyamphetamine 3-carboxymethyl-4-hydroxyamphetamine Oxidation to Carboxylic Acid->3-carboxymethyl-4-hydroxyamphetamine 4-carboxymethyl-3-hydroxyamphetamine 4-carboxymethyl-3-hydroxyamphetamine Oxidation to Carboxylic Acid->4-carboxymethyl-3-hydroxyamphetamine Alcohol Metabolite Alcohol Metabolite Reduction to Alcohol->Alcohol Metabolite Glucuronidation Glucuronidation 3-carboxymethyl-4-hydroxyamphetamine->Glucuronidation 4-carboxymethyl-3-hydroxyamphetamine->Glucuronidation Hydroxylation of Alcohol Hydroxylation of Alcohol Alcohol Metabolite->Hydroxylation of Alcohol Hydroxylated Alcohol Metabolite Hydroxylated Alcohol Metabolite Hydroxylation of Alcohol->Hydroxylated Alcohol Metabolite Hydroxylated Alcohol Metabolite->Glucuronidation

Caption: Metabolic pathway of 6-APB in rats.

Conclusion

The initial synthesis of this compound and its analogues represented a significant step in the exploration of novel psychoactive compounds with potential therapeutic applications. The synthetic routes outlined in this guide provide a foundational understanding for researchers in medicinal chemistry and drug development. The analytical and metabolic data further contribute to a comprehensive profile of this compound, aiding in its identification and the understanding of its biological fate. This technical guide serves as a centralized resource for professionals engaged in the study of this and related benzofuran derivatives.

References

The Pharmacological Profile of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB), an entactogen of the phenethylamine and dihydrobenzofuran classes. 6-APDB is a structural analog of 3,4-methylenedioxyamphetamine (MDA) where the methylenedioxy ring has been replaced by a dihydrobenzofuran moiety.[1] This document details its primary mechanism of action, interactions with monoamine transporters, and reported in vivo effects. Quantitative data are presented in tabular format for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its pharmacological characteristics.

Introduction

6-APDB, also known as 4-Desoxy-MDA, was first synthesized and described in 1993 by a team at Purdue University led by David E. Nichols, as part of research into potentially non-neurotoxic analogs of MDMA.[1] It is a rigid analog of MDA, where the 4-position oxygen of the 3,4-methylenedioxy ring is substituted with a methylene bridge.[1] Its pharmacological profile is primarily characterized by its interaction with monoamine transporters, leading to effects that are qualitatively similar to other entactogens like MDMA and MDA.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for 6-APDB is the inhibition of monoamine reuptake, particularly for serotonin, norepinephrine, and dopamine. By blocking the respective transporters, 6-APDB increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to its characteristic stimulant and entactogenic effects.

Interaction with Monoamine Transporters

In vitro studies have quantified the potency of 6-APDB in inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The compound shows a preferential affinity for SERT over the catecholamine transporters.[1][2]

Table 1: Monoamine Transporter Reuptake Inhibition Profile of 6-APDB

Summarizes the half-maximal inhibitory concentrations (IC₅₀) of 6-APDB at human monoamine transporters. Data is compared with related compounds MDA and MDMA.

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
6-APDB 322 980 1,997
MDASimilar to 6-APDBSimilar to 6-APDBSimilar to 6-APDB
MDMASimilar to 6-APDBSimilar to 6-APDBSimilar to 6-APDB

Source: Data derived from in vitro reuptake inhibition assays.[1]

The inhibitory profile of 6-APDB is notably similar to that of MDA.[1] However, its potency at the dopamine transporter is considerably weaker than its unsaturated counterpart, 6-APB.[2] The dihydrobenzofuran structure in 6-APDB leads to a marked decrease in potency at DAT compared to the benzofuran structure of 6-APB.[2]

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal apdb 6-APDB sert SERT apdb->sert Inhibits net NET apdb->net Inhibits dat DAT apdb->dat Inhibits vesicle Vesicle (5-HT, NE, DA) release Release serotonin ↑ 5-HT release->serotonin Neurotransmitter Increase norepinephrine ↑ NE release->norepinephrine dopamine ↑ DA release->dopamine receptors Postsynaptic Receptors serotonin->receptors Signal norepinephrine->receptors Signal dopamine->receptors Signal

Mechanism of 6-APDB at the monoamine synapse.
Interaction with Serotonin Receptors

While the primary mechanism of 6-APDB is transporter inhibition, it is also reported to have activity at serotonin receptors.[1] However, specific quantitative binding affinity (Kᵢ) or functional potency (EC₅₀) data for 6-APDB at serotonin receptor subtypes (e.g., 5-HT₂ₐ, 5-HT₂ₑ) are not extensively documented in the scientific literature.

For context, its unsaturated analog, 6-APB, is a potent agonist at the 5-HT₂ₑ receptor (Kᵢ = 3.7 nM), with significantly lower affinity for 5-HT₂ₐ and 5-HT₂₋ receptors.[3][4] This potent 5-HT₂ₑ agonism is a key differentiator for 6-APB and is associated with potential cardiotoxicity with long-term use, a risk that should be considered for related compounds pending further investigation.[3]

In Vivo Effects

Animal studies provide further insight into the pharmacological profile of 6-APDB.

  • Drug Discrimination: In drug discrimination studies in rats, 6-APDB fully substitutes for the entactogens MDMA, MBDB, and MMAI. This indicates that it produces similar subjective effects. It does not substitute for the classic stimulant amphetamine or the hallucinogen LSD.[1]

  • Locomotor Activity: 6-APDB has been shown to produce robust hyperlocomotion in animal models, an effect consistent with its stimulant properties.[1]

Experimental Protocols

The characterization of 6-APDB's pharmacology relies on established in vitro and in vivo methodologies.

Protocol: In Vitro Monoamine Reuptake Inhibition Assay

This protocol outlines a representative method for determining the IC₅₀ values of a test compound at monoamine transporters using radiolabeled substrates in cultured cells.

Objective: To measure the potency of 6-APDB to inhibit the uptake of serotonin, norepinephrine, and dopamine via their respective transporters.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay Buffer (e.g., Krebs-HEPES buffer, KHB).

  • Radiolabeled substrates: [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.

  • Test compound (6-APDB) dissolved in a suitable vehicle (e.g., DMSO).

  • Reference inhibitors for determining non-specific uptake (e.g., paroxetine for SERT, desipramine for NET, GBR12909 for DAT).

  • 96-well microplates (poly-D-lysine coated).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the transporter of interest under standard conditions (37°C, 5% CO₂). Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers once with assay buffer.

  • Pre-incubation: Add 50 µL of assay buffer containing various concentrations of the test compound (6-APDB) or reference inhibitor to the wells. Include vehicle-only wells for total uptake control. Incubate for 5-10 minutes at room temperature.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding 50 µL of assay buffer containing the radiolabeled substrate at a concentration near its Kₘ value.

  • Incubation: Incubate the plate for a short period (e.g., 1-5 minutes) at room temperature. The incubation time should be within the initial linear phase of uptake.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding a lysis buffer (e.g., 1% SDS). Add scintillation fluid to each well, and quantify the amount of radioactivity taken up by the cells using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake (wells with a high concentration of reference inhibitor) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

G start Start culture 1. Culture HEK293 cells expressing SERT, NET, or DAT start->culture plate 2. Seed cells into 96-well plates culture->plate prepare 3. Wash cells with assay buffer plate->prepare add_compound 4. Add 6-APDB at various concentrations and pre-incubate prepare->add_compound add_radioligand 5. Initiate uptake with [³H]-Neurotransmitter add_compound->add_radioligand incubate 6. Incubate for 1-5 minutes (linear uptake phase) add_radioligand->incubate terminate 7. Terminate by washing with ice-cold buffer incubate->terminate lyse 8. Lyse cells and add scintillation fluid terminate->lyse count 9. Quantify radioactivity (Scintillation Counter) lyse->count analyze 10. Calculate % inhibition and determine IC₅₀ count->analyze end End analyze->end

Workflow for an in vitro monoamine reuptake assay.
Protocol: In Vivo Microdialysis

This protocol describes a representative method for measuring extracellular neurotransmitter levels in the brain of a freely moving rat following the administration of a psychoactive substance.

Objective: To determine the effect of 6-APDB administration on extracellular levels of dopamine and serotonin in a specific brain region, such as the nucleus accumbens.

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • Stereotaxic apparatus.

  • Guide cannulae, dummy cannulae, and microdialysis probes.

  • Surgical tools, dental cement, and skull screws.

  • Microdialysis perfusion pump, liquid swivel, and collection vials.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • Test compound (6-APDB) for systemic administration (e.g., intraperitoneal injection).

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system for analyzing dialysate samples.

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens). Secure the cannula to the skull using screws and dental cement.

    • Insert a dummy cannula to maintain patency and allow the animal to recover for at least one week.

  • Microdialysis Experiment:

    • On the day of the experiment, briefly restrain the animal, remove the dummy cannula, and insert the microdialysis probe through the guide.

    • Place the rat in a testing chamber that allows free movement and connect the probe's tubing to a liquid swivel and perfusion pump.

    • Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period (e.g., 2-3 hours) for neurotransmitter levels to reach a baseline.

  • Sample Collection:

    • Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).

    • Administer 6-APDB via the desired route (e.g., i.p. injection).

    • Continue collecting post-administration samples for several hours to monitor the time-course of neurotransmitter changes.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine and serotonin concentrations using an HPLC-ED system.

  • Data Analysis:

    • Quantify the concentration of each neurotransmitter in the samples.

    • Express the post-administration data as a percentage change from the average baseline concentration.

    • Plot the mean percentage change over time to visualize the neurochemical response to the drug.

Conclusion

6-APDB is a monoamine reuptake inhibitor with a preference for the serotonin transporter, a profile consistent with its classification as an entactogen. Its in vitro and in vivo pharmacological characteristics are broadly similar to those of MDA and MDMA. While its primary mechanism involves blocking SERT, NET, and DAT, further research is required to fully elucidate its activity at serotonin receptor subtypes, which may contribute to the nuances of its overall effects. The methodologies provided herein offer a standardized framework for the continued investigation of 6-APDB and other novel psychoactive compounds.

References

6-APDB Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a psychoactive compound of the benzofuran class, structurally related to entactogens like MDMA and its benzofuran analogue 6-APB. As a potential non-neurotoxic alternative to MDMA, understanding its interaction with neuronal receptors is of significant interest in neuropharmacology and drug development. This technical guide provides a comprehensive overview of the available receptor binding affinity data for 6-APDB, detailed experimental methodologies for its characterization, and a visualization of its presumed primary signaling pathways.

Receptor Binding Affinity of 6-APDB

The primary mechanism of action for 6-APDB is the inhibition of monoamine transporters. Quantitative data on its inhibitory activity is available in the form of IC50 values, which represent the concentration of the drug required to inhibit 50% of the transporter's activity.

Data Presentation: Inhibitory Activity of 6-APDB at Monoamine Transporters

Target TransporterIC50 (nM)
Serotonin Transporter (SERT)322[1]
Dopamine Transporter (DAT)1,997[1]
Norepinephrine Transporter (NET)980[1]

These values indicate that 6-APDB has the highest affinity for the serotonin transporter, followed by the norepinephrine and dopamine transporters, classifying it as a serotonin-preferring monoamine reuptake inhibitor.

For comparative purposes and to provide a broader context of the benzofuran class, the binding affinities (Ki values) for the related, unsaturated analogue 6-APB are presented below. Ki values represent the inhibition constant and are inversely proportional to the binding affinity of a ligand for a receptor.

Data Presentation: Receptor Binding Affinities (Ki) of the Related Compound 6-APB

Receptor/TransporterKi (nM)
Serotonin Transporter (SERT)2698[2]
Dopamine Transporter (DAT)150[2][3]
Norepinephrine Transporter (NET)117[2][3]
5-HT2B Receptor3.7[2]
α2C-Adrenergic Receptor45[2]
5-HT2C Receptor270[3]
5-HT1A Receptor1500[3]

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The following protocols describe standard methodologies used to determine the receptor binding affinity and functional activity of compounds like 6-APDB.

Radioligand Binding Assay (for Ki determination)

This assay is used to determine the binding affinity of an unlabeled compound (like 6-APDB) by measuring its ability to displace a radiolabeled ligand from a specific receptor.

a. Membrane Preparation:

  • HEK293 cells stably expressing the receptor of interest are cultured to ~80-90% confluency.

  • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Polytron homogenizer.

  • The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

b. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT) is added to each well.

  • Increasing concentrations of the unlabeled test compound (6-APDB) are added to the wells.

  • A set of wells containing the radioligand and a high concentration of a known selective ligand for the receptor is used to determine non-specific binding.

  • The reaction is initiated by the addition of the prepared cell membranes.

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

c. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assay (for IC50 determination)

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

a. Cell Culture and Plating:

  • HEK293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter are cultured in appropriate media.

  • Cells are seeded into 96-well plates and allowed to grow to a confluent monolayer.

b. Uptake Inhibition Assay:

  • On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Cells are then pre-incubated for a short period (e.g., 10-20 minutes) with varying concentrations of the test compound (6-APDB) or a control inhibitor.

  • The uptake reaction is initiated by the addition of a fixed concentration of the respective radiolabeled monoamine substrate (e.g., [³H]-serotonin for SERT).

  • The incubation is carried out at 37°C for a time within the linear range of uptake (typically 5-15 minutes).

  • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

c. Data Analysis:

  • The specific uptake is determined by subtracting the uptake in the presence of a known potent and selective inhibitor from the total uptake.

  • The percentage of inhibition for each concentration of the test compound is calculated.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental_Workflow_Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Membranes Receptor-expressing Cell Membranes Incubation Incubation to Equilibrium Receptor_Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (6-APDB) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

Signaling_Pathway_SDRI cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Six_APDB 6-APDB SERT SERT Six_APDB->SERT Inhibition DAT DAT Six_APDB->DAT Inhibition Serotonin Serotonin Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors (e.g., 5-HT, DA Receptors) Serotonin->Postsynaptic_Receptors Binding Dopamine Dopamine Dopamine->DAT Reuptake Dopamine->Postsynaptic_Receptors Binding Downstream_Signaling Downstream Signaling (e.g., cAMP, IP3/DAG) Postsynaptic_Receptors->Downstream_Signaling Activation Vesicle_5HT Vesicle (5-HT) Vesicle_5HT->Serotonin Release Vesicle_DA Vesicle (DA) Vesicle_DA->Dopamine Release

Caption: Mechanism of action of a serotonin-dopamine reuptake inhibitor.

Conclusion

The available data characterize 6-APDB as a monoamine reuptake inhibitor with a preference for the serotonin transporter. Its pharmacological profile suggests that it likely produces its effects by increasing the extracellular concentrations of serotonin, and to a lesser extent, norepinephrine and dopamine. Further research is required to fully elucidate its binding affinities at a wider range of CNS receptors and to understand the nuances of its functional activity and downstream signaling pathways. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

Structure-activity relationship of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran and Related Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure-activity relationships (SAR) of this compound (6-APDB) and its closely related analogues. This document synthesizes pharmacological data, outlines experimental methodologies, and visualizes key concepts to facilitate a comprehensive understanding of this class of novel psychoactive substances (NPS).

Introduction

This compound, also known as 6-APDB, is a synthetic compound belonging to the phenethylamine and benzofuran classes. It is structurally analogous to the more well-known compound 6-(2-aminopropyl)benzofuran (6-APB), differing by the saturation of the furan ring's double bond.[1][2] Both 6-APDB and 6-APB are related to 3,4-methylenedioxyamphetamine (MDA), a classic entactogen, with the methylenedioxyphenyl moiety being replaced by a dihydrobenzofuran or benzofuran ring, respectively.[2] The study of the SAR of these compounds is crucial for understanding their pharmacological effects, potential for abuse, and therapeutic applications. These investigations help to elucidate how subtle changes in molecular structure, such as ring saturation, positional isomerism of the side chain, and N-alkylation, influence interactions with monoamine transporters and receptors.[3]

Pharmacological Profile of 6-APB and its Analogues

The pharmacological profile of 6-APB and its derivatives is complex, involving interactions with multiple targets in the central nervous system. These compounds primarily act as monoamine releasing agents and have direct activity at serotonin receptors.[4]

Monoamine Transporter Activity

6-APB and its analogues interact with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, inhibiting reuptake and promoting the release of their respective neurotransmitters.[4][5] This action is a key contributor to their stimulant-like effects.[6] The potency of these compounds as releasing agents is a critical aspect of their SAR. For instance, benzofuran derivatives are generally more potent than MDA both in vitro and in vivo.[5][6]

Serotonin Receptor Activity

In addition to their effects on monoamine transporters, these compounds are agonists at various serotonin receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋).[4][5] 6-APB is a potent full agonist of the serotonin 5-HT₂₈ receptor.[1][7] This activity at serotonin receptors contributes to the psychedelic and entactogenic effects observed with these substances. The potent agonism at the 5-HT₂₈ receptor is also a concern for potential cardiotoxicity with long-term use.[1][7]

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR of 6-APDB and its analogues, focusing on how specific structural modifications alter their pharmacological properties.

Data Presentation

The quantitative data for the SAR of 6-APB and its analogues are summarized in the tables below for easy comparison.

Table 1: In Vitro Monoamine Transporter Activity of 6-APB and Related Compounds

CompoundTargetEC₅₀ (nM) for ReleaseIC₅₀ (µM) for Uptake InhibitionReference
6-APB SERT360.93[4][5][7]
DAT103.3[4][5][7]
NET140.19[4][5][7]
5-APB SERT19-[5]
DAT31-[5]
NET14-[5]
MDA SERT161-[5]
DAT108-[5]
NET71-[5]
6-MAPB SERT49-[5]
DAT23-[5]
NET19-[5]
5-MAPB SERT49-[5]
DAT23-[5]
NET19-[5]
MDMA SERT123-[5]
DAT70-[5]
NET71-[5]

Table 2: Serotonin Receptor Binding Affinity and Functional Activity of 6-APB

ReceptorKᵢ (nM)EC₅₀ (nM)Eₘₐₓ (%)Functional ActivityReference
5-HT₂ₐ 970590043Partial Agonist[4][7]
5-HT₂₈ 3.714070Potent Agonist[3][4][7]
5-HT₂₋ 270--Agonist[3][7]
5-HT₁ₐ 1500---[7]
α₂₋-adrenergic 45---[1][7]
TAAR1 (rat) 50-60--Agonist[4]
Key Structural Modifications
  • Saturation of the Furan Ring (6-APB vs. 6-APDB): The saturation of the double bond in the furan ring to form the dihydrobenzofuran derivative (6-APDB) is a key structural modification.[1] While detailed quantitative data for 6-APDB is less available in the provided search results, it is known to be the dihydro-derivative of 6-APB.[1] This structural change is expected to alter the planarity of the ring system, which can affect receptor binding and transporter interactions.

  • Positional Isomerism (6-APB vs. 5-APB): The position of the aminopropyl side chain on the benzofuran ring significantly impacts activity. 5-APB is more potent at SERT-mediated release of serotonin compared to 6-APB (EC₅₀ = 19 nM vs. 36 nM), while 6-APB is more potent at DAT (EC₅₀ = 10 nM vs. 31 nM).[5] Both isomers are more potent than MDA at all three monoamine transporters.[5] In vivo, 6-APB has been shown to produce a greater increase in locomotor activity than 5-APB, which may be due to its higher potency at DAT and subsequent greater elevation of extracellular dopamine.[5]

  • N-Methylation (6-APB vs. 6-MAPB): The addition of a methyl group to the amine (N-methylation) to form 6-MAPB from 6-APB also influences the pharmacological profile. Both 5-MAPB and 6-MAPB are at least three times more potent at DAT, 3.75 times more potent at NET, and up to 2.5 times more potent at SERT than MDMA.[5]

  • Enantioselectivity: The aminopropyl side chain contains a chiral center, leading to (R)- and (S)-enantiomers.[4] While many commercial samples are racemic, studies on related compounds have shown enantioselective effects. For example, with 5- and 6-MABB, the S-isomers are efficacious releasing agents at SERT, NET, and DAT, whereas the R-isomers are efficacious releasers at SERT but only partial releasers at NET and lack releasing activity at DAT.[8]

Experimental Protocols

The characterization of these compounds involves a variety of in vitro and in vivo assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes). A competing, unlabeled test compound is added at various concentrations. The amount of radioligand displaced is measured, and from this, the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is determined. The Kᵢ is then calculated from the IC₅₀.

  • General Protocol:

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for sigma-1 receptors) and varying concentrations of the unlabeled test compound.[9]

    • Separate the bound and free radioligand, typically by rapid filtration through glass fiber filters.[10]

    • Quantify the radioactivity of the bound ligand using a scintillation counter.[11]

    • Analyze the data using non-linear regression to determine the IC₅₀ and subsequently the Kᵢ value.[12]

Monoamine Release Assays

These assays measure the ability of a compound to induce the release of monoamines from nerve terminals.

  • Principle: Synaptosomes (isolated nerve terminals) are preloaded with a radiolabeled monoamine (e.g., [³H]5-HT). The test compound is then added, and the amount of radioactivity released into the supernatant is measured.

  • General Protocol:

    • Prepare synaptosomes from specific brain regions (e.g., rat brain).[6]

    • Preload the synaptosomes with a radiolabeled monoamine.

    • Incubate the preloaded synaptosomes with various concentrations of the test compound.

    • Separate the synaptosomes from the supernatant by centrifugation or filtration.

    • Measure the radioactivity in the supernatant to quantify the amount of monoamine released.

    • Calculate the EC₅₀ value from the dose-response curve.[5]

In Vitro Functional Assays (Calcium Mobilization)

These assays are used to determine the functional activity (e.g., agonism, antagonism) of a compound at a G-protein coupled receptor (GPCR).

  • Principle: For Gq-coupled receptors like the 5-HT₂ family, agonist binding leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca²⁺).[13][14] This change in intracellular Ca²⁺ concentration can be measured using a fluorescent calcium indicator.

  • General Protocol:

    • Use a cell line stably expressing the receptor of interest (e.g., CHO cells).[13]

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Add the test compound at various concentrations.

    • Measure the change in fluorescence using a fluorometric plate reader.[15]

    • Construct a dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[15]

Visualizations

Signaling Pathways

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 6-APB / Agonist Receptor 5-HT2 Receptor (GPCR) Agonist->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Canonical Gq-coupled signaling pathway for 5-HT₂ receptors.

Experimental Workflows

NPS_Analysis_Workflow cluster_synthesis Synthesis & Purity cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis of Analogues Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification Binding_Assay Radioligand Binding (Determine Ki) Structure_Verification->Binding_Assay Functional_Assay Functional Assays (e.g., Ca²⁺ Mobilization) (Determine EC₅₀, Eₘₐₓ) Structure_Verification->Functional_Assay Release_Assay Monoamine Release (Determine EC₅₀) Structure_Verification->Release_Assay Microdialysis Microdialysis (Neurotransmitter Levels) Functional_Assay->Microdialysis Behavioral Behavioral Assays (e.g., Locomotor Activity) Release_Assay->Behavioral

Caption: General experimental workflow for NPS characterization.

Logical Relationships

SAR_Relationships cluster_6_APB 6-substituted cluster_5_APB 5-substituted MDA MDA (Parent Scaffold) APB6 6-APB MDA->APB6 Ring System Replacement APDB6 6-APDB APB6->APDB6 Ring Saturation MAPB6 6-MAPB APB6->MAPB6 N-Methylation APB5 5-APB APB6->APB5 Positional Isomerism

Caption: Structural relationships of 6-APB and its analogues.

References

An In-depth Technical Guide to 6-APDB: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a synthetic psychoactive compound belonging to the phenethylamine and dihydrobenzofuran classes of chemicals.[1] It is a structural analog of 3,4-methylenedioxyamphetamine (MDA), where the methylenedioxy ring has been replaced by a dihydrobenzofuran ring.[1] First synthesized in 1993 by a team led by David E. Nichols at Purdue University, 6-APDB was developed as part of research into non-neurotoxic analogs of MDMA.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and relevant experimental protocols for 6-APDB.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine[2]
Synonyms This compound, 4-Desoxy-MDA, EMA-3[3]
CAS Number 152623-93-3[2]
Molecular Formula C₁₁H₁₅NO[2]
Molecular Weight 177.24 g/mol [2]
Melting Point (HCl salt) 243.4 °C[4]
Solubility (HCl salt) DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 1 mg/mL[5]
Appearance (HCl salt) White crystalline solid[4]

Spectroscopic Data

The structural elucidation of 6-APDB is confirmed through various spectroscopic techniques. The following are representations of typical spectra obtained for 6-APDB hydrochloride.

3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 6-APDB HCl in D₂O shows characteristic peaks corresponding to the protons in its structure. A representative spectrum is available in the SWGDRUG.org monograph on this compound.[4]

3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

3.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 6-APDB typically shows a molecular ion peak and characteristic fragmentation patterns. A representative mass spectrum can be found in the SWGDRUG.org monograph.[4]

3.4. Infrared (IR) Spectroscopy

The IR spectrum of 6-APDB HCl reveals absorptions corresponding to its functional groups. A representative IR spectrum is available in the SWGDRUG.org monograph.[4]

Synthesis

The synthesis of 6-APDB can be achieved through a multi-step process starting from 3-methoxyphenol. A schematic of the synthesis is presented below. A detailed, step-by-step protocol is not widely published, but the general route involves the formation of the dihydrobenzofuran ring system followed by the introduction of the aminopropyl side chain.[6]

Synthesis A 3-Methoxyphenol B 2,3-Dihydro-6-methoxybenzofuran A->B Ring formation C 1-(2,3-Dihydro-6-methoxyphenyl)propan-2-one B->C Acylation D 6-APDB C->D Reductive amination

Synthetic route for 6-APDB.

Pharmacological Properties

The primary pharmacological action of 6-APDB is the inhibition of the reuptake of the monoamine neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This action increases the extracellular concentrations of these neurotransmitters, leading to its psychoactive effects.

TargetIC₅₀ (nM)
Serotonin Transporter (SERT) 322
Dopamine Transporter (DAT) 1997
Norepinephrine Transporter (NET) 980

Data from in vitro studies.

The IC₅₀ values suggest that 6-APDB has a higher potency for the serotonin transporter compared to the dopamine and norepinephrine transporters. A comprehensive receptor binding profile with Kᵢ values for a wider range of receptors is not currently well-documented in the scientific literature.

Signaling Pathway

The following diagram illustrates the general signaling pathway affected by monoamine reuptake inhibitors like 6-APDB.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 NT_vesicle Neurotransmitter Vesicle VMAT2->NT_vesicle Transporter Monoamine Transporter (SERT, DAT, NET) NT_cyto Cytosolic Neurotransmitter Transporter->NT_cyto six_APDB 6-APDB six_APDB->Transporter Inhibition NT_synapse Extracellular Neurotransmitter NT_vesicle->NT_synapse Release NT_cyto->MAO Metabolism NT_cyto->VMAT2 NT_synapse->Transporter Reuptake Receptor Postsynaptic Receptor NT_synapse->Receptor Binding Signaling Downstream Signaling Receptor->Signaling

Mechanism of action of 6-APDB.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of 6-APDB.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters.

  • Cell culture medium and reagents.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled substrates: [³H]5-HT, [³H]dopamine, or [³H]norepinephrine.

  • Test compound (6-APDB) dissolved in a suitable solvent (e.g., DMSO).

  • Unlabeled inhibitors for determining non-specific uptake (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Culture the transporter-expressing HEK293 cells in appropriate medium until they reach a suitable confluency.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with assay buffer.

  • Compound Incubation: Add varying concentrations of 6-APDB (or control compounds) to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the buffer and washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of 6-APDB and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

In_Vitro_Workflow A Culture Transporter-Expressing Cells B Plate Cells in 96-well Plate A->B C Add 6-APDB and Controls B->C D Add Radiolabeled Neurotransmitter C->D E Incubate D->E F Terminate Uptake and Wash E->F G Lyse Cells and Measure Radioactivity F->G H Calculate IC50 G->H

In vitro uptake inhibition workflow.
In Vivo Drug Discrimination Study

This behavioral assay in animals is used to assess the subjective effects of a drug by training them to discriminate between the effects of a known drug and a vehicle.

Apparatus:

  • Standard two-lever operant conditioning chambers equipped with food pellet dispensers.

Animals:

  • Male Sprague-Dawley rats are commonly used.

Procedure:

  • Lever Press Training: Train the rats to press a lever to receive a food reward (e.g., sucrose pellet).

  • Discrimination Training:

    • On drug training days, administer a known psychoactive drug (e.g., MDMA or cocaine) and reinforce responses on one specific lever (the "drug" lever).

    • On vehicle training days, administer a saline vehicle and reinforce responses on the other lever (the "vehicle" lever).

    • Alternate between drug and vehicle training days until the rats reliably press the correct lever based on the administered substance.

  • Test Sessions:

    • Once the discrimination is learned, administer different doses of 6-APDB to the trained animals.

    • During the test session, responses on either lever are recorded but may or may not be reinforced.

    • The percentage of responses on the "drug" lever is measured for each dose of 6-APDB.

  • Data Analysis: A dose-response curve is generated by plotting the percentage of drug-lever responding against the dose of 6-APDB. Full substitution occurs if a dose of 6-APDB results in a high percentage of responding on the drug lever, indicating similar subjective effects to the training drug.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase A Lever Press Training B Drug vs. Vehicle Discrimination Training A->B C Administer 6-APDB (Test Drug) B->C D Record Lever Presses C->D E Analyze % Drug Lever Responding D->E

Drug discrimination workflow.

Conclusion

6-APDB is a psychoactive compound with a primary mechanism of action as a monoamine reuptake inhibitor, showing a preference for the serotonin transporter. Its chemical structure and properties have been characterized, although some physical data remains to be fully elucidated. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological profile of 6-APDB and similar compounds. Further research is warranted to establish a more comprehensive receptor binding profile and to fully understand its in vivo effects and potential for drug development.

Disclaimer: 6-APDB is a research chemical and is not approved for human consumption. This guide is intended for informational purposes for research and drug development professionals only.

References

The Discovery and History of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a synthetic entactogen of the phenethylamine and dihydrobenzofuran classes. First synthesized in 1993 by a team at Purdue University led by David E. Nichols, it was developed as a non-neurotoxic analogue of 3,4-methylenedioxyamphetamine (MDMA).[1][2] As an analogue of MDA, the 4-position oxygen of the methylenedioxy ring is substituted with a methylene bridge.[1] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of 6-APDB, including detailed experimental protocols and quantitative data.

Discovery and Historical Context

6-APDB was first described in the scientific literature in 1993 by Monte et al. as part of a broader investigation into non-neurotoxic analogues of MDMA.[1] The research was driven by the desire to separate the therapeutic entactogenic effects of MDMA from its known neurotoxic potential. The core hypothesis was that the metabolic processing of the methylenedioxy ring of MDMA and its metabolites was a key factor in its neurotoxicity. By replacing one of the oxygen atoms of the methylenedioxy group with a methylene bridge, the researchers aimed to create a molecule that retained the desirable pharmacological activity but was less susceptible to metabolic activation into neurotoxic species. 6-APDB, also known as 4-desoxy-MDA, emerged from this research as a promising candidate.[1]

G cluster_0 Discovery and Rationale Rationale Desire for non-neurotoxic MDMA analogues Hypothesis Metabolism of methylenedioxy ring contributes to neurotoxicity Rationale->Hypothesis leads to Strategy Replace oxygen in methylenedioxy ring with a methylene bridge Hypothesis->Strategy informs Discovery Synthesis of 6-APDB (Monte et al., 1993) Strategy->Discovery results in

Logical workflow of the discovery of 6-APDB.

Chemical Synthesis

The synthesis of 6-APDB was first reported by Monte et al. in 1993. While the detailed, step-by-step protocol is outlined in the original publication, the general synthetic workflow is depicted below. The synthesis involves several key steps starting from commercially available precursors, leading to the final aminopropyl-dihydrobenzofuran structure.

G cluster_0 Synthetic Workflow for 6-APDB Start Starting Material (e.g., a substituted dihydrobenzofuran) Step1 Introduction of a three-carbon side chain Start->Step1 Step2 Formation of an oxime or nitroalkene Step1->Step2 Step3 Reduction of the intermediate to the primary amine Step2->Step3 Final This compound (6-APDB) Step3->Final

Simplified synthetic workflow for 6-APDB.

Pharmacological Profile

6-APDB is characterized as an entactogen, exhibiting a pharmacological profile that includes inhibition of monoamine reuptake and interaction with serotonin receptors.

Monoamine Transporter Interactions

In vitro studies have demonstrated that 6-APDB inhibits the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). The IC50 values for these interactions are summarized in the table below. These values are comparable to those of MDA, though with slightly lower potency for the catecholamine transporters.[1]

TransporterIC50 (nM)
Serotonin (SERT)322
Norepinephrine (NET)980
Dopamine (DAT)1,997
Data from in vitro reuptake inhibition assays.[1]
Receptor Binding Affinities

Signaling Pathways

The pharmacological effects of 6-APDB are mediated through its interaction with monoamine transporters and serotonin receptors. The primary signaling pathways associated with its known receptor targets are detailed below.

5-HT2A and 5-HT2B Receptor Signaling

6-APDB is known to have activity at serotonin 5-HT2A and 5-HT2B receptors. These receptors are Gq/G11 protein-coupled. Upon agonist binding, the G protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

G cluster_0 5-HT2A/2B Receptor Signaling Pathway Ligand 6-APDB Receptor 5-HT2A / 5-HT2B Receptor Ligand->Receptor binds to G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Canonical 5-HT2A/2B receptor signaling cascade.

Experimental Protocols

Synthesis of this compound (6-APDB)

The synthesis of 6-APDB is described by Monte et al. (1993). The general procedure involves the formylation of a suitable dihydrobenzofuran precursor, followed by a Henry reaction with nitroethane to yield a nitropropene intermediate. Subsequent reduction of the nitropropene, typically using a reducing agent such as lithium aluminum hydride (LiAlH4), affords the final product, 6-APDB. Purification is typically achieved through standard chromatographic techniques and/or salt formation. For detailed experimental conditions, reagents, and analytical characterization, refer to the original publication.

In Vitro Monoamine Transporter Uptake Inhibition Assay

The protocol for determining the potency of 6-APDB to inhibit monoamine transporters is based on methods described in the literature. The assay typically involves the use of human embryonic kidney (HEK 293) cells stably transfected with the human serotonin, norepinephrine, or dopamine transporters.

  • Cell Culture: Transfected HEK 293 cells are cultured in appropriate media until they reach a suitable confluency.

  • Assay Preparation: Cells are harvested and resuspended in a buffer solution.

  • Incubation: A mixture of the cell suspension, a radiolabeled monoamine substrate (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine), and varying concentrations of 6-APDB is incubated for a specific period at a controlled temperature.

  • Termination and Measurement: The uptake reaction is terminated by rapid filtration, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of 6-APDB that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC50) is calculated by non-linear regression analysis.

Conclusion

This compound (6-APDB) represents a significant early effort in the rational design of safer psychoactive compounds. Its discovery and pharmacological characterization have provided valuable insights into the structure-activity relationships of MDMA analogues. As a selective monoamine reuptake inhibitor with activity at serotonin receptors, 6-APDB continues to be a compound of interest for researchers studying the neuropharmacology of entactogens. The data and protocols summarized in this guide offer a foundational resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development. Further research is warranted to fully elucidate its receptor interaction profile, downstream signaling pathways, and potential for therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 6-APDB

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB), a synthetic entactogen of the phenethylamine and amphetamine classes. The following protocols are intended for researchers, scientists, and drug development professionals.

Introduction

6-APDB is a psychoactive substance that has emerged as a designer drug.[1] Accurate and reliable analytical methods are crucial for its identification and quantification in both seized materials and biological specimens for forensic and clinical purposes. The primary analytical techniques employed for the detection of 6-APDB and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, allowing for the unambiguous identification and quantification of the target analyte.

Quantitative Data Summary

The following table summarizes the quantitative data for the analytical detection of the closely related compound 6-APB, which can serve as a reference for methods targeting 6-APDB.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-MS/MSBlood2.6 ng/mL6.0 ng/mL[2]

Signaling Pathway Interactions of 6-APDB and Related Benzofurans

6-APDB and similar benzofuran derivatives primarily interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3] They act as releasing agents and reuptake inhibitors, leading to increased extracellular concentrations of these neurotransmitters. Additionally, these compounds show affinity for serotonin receptors, particularly the 5-HT2B receptor.[4]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine DAT DAT Dopamine->DAT Reuptake Norepinephrine Norepinephrine NET NET Norepinephrine->NET Reuptake Serotonin Serotonin SERT SERT Serotonin->SERT Reuptake APDB 6-APDB APDB->DAT Inhibition & Release APDB->NET Inhibition & Release APDB->SERT Inhibition & Release HT2B 5-HT2B Receptor APDB->HT2B Agonism

Fig. 1: 6-APDB Signaling Pathway

Experimental Workflow for 6-APDB Detection

The general workflow for the analysis of 6-APDB in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

G Sample Biological Sample (Blood, Urine, Hair) Preparation Sample Preparation (Extraction, Derivatization) Sample->Preparation Chromatography Chromatographic Separation (GC or LC) Preparation->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Analysis Data Analysis (Identification, Quantification) Detection->Analysis

Fig. 2: 6-APDB Analytical Workflow

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for 6-APDB in Seized Powders

This protocol is adapted from general procedures for the analysis of phenethylamines.

1. Sample Preparation

  • 1.1. Accurately weigh 1 mg of the suspected 6-APDB powder.

  • 1.2. Dissolve the sample in 1 mL of methanol.

  • 1.3. Vortex the solution until fully dissolved.

  • 1.4. If necessary, perform a derivatization step (e.g., acetylation with acetic anhydride or trifluoroacetylation with trifluoroacetic anhydride) to improve chromatographic properties. For example, add 50 µL of acetic anhydride and 50 µL of pyridine, heat at 70°C for 20 minutes, then evaporate to dryness and reconstitute in a suitable solvent like ethyl acetate.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

3. Data Analysis

  • Identify 6-APDB by comparing the retention time and the mass spectrum of the peak with a certified reference standard.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 6-APDB in Blood

This protocol is based on a validated method for the simultaneous determination of 5-APB and 6-APB in blood and can be adapted for 6-APDB.[2][5]

1. Sample Preparation (Protein Precipitation)

  • 1.1. To 100 µL of whole blood, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 6-APDB-d5).

  • 1.2. Vortex for 1 minute to precipitate proteins.

  • 1.3. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • 1.4. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • 1.5. Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters:

    • Gas Temperature: 300°C.

    • Gas Flow: 10 L/min.

    • Nebulizer: 45 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 12 L/min.

    • Capillary Voltage: 3500 V.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for 6-APDB should be determined by infusing a standard solution.

3. Data Analysis

  • Quantify 6-APDB using a calibration curve prepared in blank blood.

  • Confirm the identity of the analyte by the presence of at least two MRM transitions and their corresponding retention time matching that of a certified reference standard.

Metabolism of 6-APDB and Related Compounds

The metabolism of 6-APDB is expected to be similar to that of 6-APB. The primary metabolic pathways for 6-APB in rats involve hydroxylation of the furan ring, followed by ring cleavage.[6] The resulting aldehyde can then be oxidized to a carboxylic acid or reduced to an alcohol.[6] N-dealkylation is a predominant step for N-methylated analogues like 6-MAPB.[7] When developing analytical methods for biological samples, it is important to consider these metabolites as potential targets for confirming consumption.

References

Application Notes and Protocols for the Quantification of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a synthetic entactogen of the phenethylamine and dihydrobenzofuran classes.[1] As a structural analog of MDA, it is crucial for researchers in pharmacology, toxicology, and drug development to have access to robust and reliable analytical methods for its quantification in various biological matrices. These application notes provide detailed protocols for the quantification of 6-APDB using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The provided methodologies are based on established analytical principles for similar new psychoactive substances (NPS) and can be adapted and validated for specific research needs.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of 6-APDB and related compounds. It is important to note that these values are illustrative and that each laboratory must perform its own validation to ensure the method is fit for its intended purpose.

ParameterGC-MSLC-MS/MSHPLC-UV
Limit of Detection (LOD) 1 - 10 ng/mL0.02 - 1.5 ng/mL[2]10 - 50 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL0.1 - 5 ng/mL[3]40 - 150 ng/mL
Linearity (r²) > 0.99> 0.99[3]> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%80 - 120%
Precision (% RSD) < 15%< 15%< 20%

Signaling Pathway: 6-APDB Interaction with Monoamine Transporters

6-APDB is known to interact with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5] It acts as a monoamine releasing agent, which means it not only blocks the reuptake of these neurotransmitters but also reverses the direction of the transporters, leading to an increased efflux of dopamine, norepinephrine, and serotonin into the synaptic cleft.[6] This mechanism is central to its psychoactive effects.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_v Dopamine VMAT2->Dopamine_v Packaging Norepinephrine_v Norepinephrine VMAT2->Norepinephrine_v Serotonin_v Serotonin VMAT2->Serotonin_v DAT DAT Dopamine_s Dopamine DAT->Dopamine_s Efflux NET NET Norepinephrine_s Norepinephrine NET->Norepinephrine_s Efflux SERT SERT Serotonin_s Serotonin SERT->Serotonin_s Efflux APDB 6-APDB APDB->DAT Binds & Reverses APDB->NET Binds & Reverses APDB->SERT Binds & Reverses D_Receptor Dopamine Receptors Dopamine_s->D_Receptor Binds NE_Receptor Norepinephrine Receptors Norepinephrine_s->NE_Receptor Binds S_Receptor Serotonin Receptors Serotonin_s->S_Receptor Binds Signal Transduction Signal Transduction D_Receptor->Signal Transduction NE_Receptor->Signal Transduction S_Receptor->Signal Transduction

6-APDB interaction with monoamine transporters.

Experimental Protocols

Application Note 1: Quantification of 6-APDB in Biological Samples by GC-MS

This protocol outlines a general procedure for the quantification of 6-APDB in biological samples like blood and urine using GC-MS. Derivatization is often recommended to improve the chromatographic properties of the analyte.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the biological sample (e.g., blood, urine), add 25 µL of an appropriate internal standard (IS) solution (e.g., a deuterated analog of 6-APDB).

  • Alkalinize the sample by adding 500 µL of a saturated aqueous solution of potassium carbonate (K₂CO₃) to reach a pH > 10.[7]

  • Add 2 mL of an appropriate extraction solvent (e.g., butyl acetate, ethyl acetate).[7]

  • Vortex the mixture for 2 minutes, followed by centrifugation at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Optional but Recommended)

  • To the dried extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA).

  • Incubate the mixture at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Injector Temperature: 280°C.

  • Oven Program: Initial temperature of 120°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 6-APDB and IS.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Blood, Urine) IS_Addition Add Internal Standard Sample->IS_Addition Alkalinization Alkalinize (pH > 10) IS_Addition->Alkalinization LLE Liquid-Liquid Extraction Alkalinization->LLE Evaporation Evaporate to Dryness LLE->Evaporation Derivatization Add Derivatizing Agent Evaporation->Derivatization Incubation Incubate (e.g., 70°C) Derivatization->Incubation GCMS_Injection GC-MS Injection Incubation->GCMS_Injection Data_Analysis Data Analysis & Quantification GCMS_Injection->Data_Analysis

Workflow for GC-MS analysis of 6-APDB.
Application Note 2: Quantification of 6-APDB in Plasma by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of 6-APDB in plasma using LC-MS/MS, ideal for pharmacokinetic studies.

1. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).[8]

  • Mobile Phase A: 0.1% Formic acid in water.[8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for 6-APDB and the IS.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample IS_Addition Add Internal Standard Sample->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LCMS_Injection LC-MS/MS Injection Reconstitution->LCMS_Injection Data_Analysis Data Analysis & Quantification LCMS_Injection->Data_Analysis

Workflow for LC-MS/MS analysis of 6-APDB.
Application Note 3: Quantification of 6-APDB in Solution by HPLC-UV

This protocol is suitable for the quantification of 6-APDB in less complex matrices, such as seized drug preparations or in vitro samples.

1. Sample Preparation

  • Accurately weigh and dissolve the sample containing 6-APDB in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • If necessary, perform serial dilutions to bring the concentration within the linear range of the calibration curve.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase A: 25 mM Potassium phosphate buffer (pH 5.1).[9]

  • Mobile Phase B: Methanol.[9]

  • Gradient: Start with 20% B, ramp to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 285 nm (or the determined λmax for 6-APDB).

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample in Solution Dilution Dilute if Necessary Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration HPLC_Injection HPLC-UV Injection Filtration->HPLC_Injection Data_Analysis Data Analysis & Quantification HPLC_Injection->Data_Analysis

Workflow for HPLC-UV analysis of 6-APDB.

Disclaimer

These protocols are intended as a guide and may require optimization and validation for specific applications and laboratory conditions. It is the user's responsibility to ensure that any method used is fit for its intended purpose. The distinction between 6-APDB (dihydrobenzofuran) and its unsaturated analog 6-APB (benzofuran) is critical, and while analytical methods may be similar, they must be validated for the specific analyte of interest.

References

Application Notes and Protocols for the GC-MS Analysis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB), a substituted benzofuran, is a psychoactive substance that has emerged as a novel psychoactive substance (NPS). As an analog of amphetamine and its derivatives, its detection and accurate identification in forensic and clinical settings are crucial. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for the identification and quantification of 6-APDB in seized materials and biological samples. This document provides detailed application notes and protocols for the GC-MS analysis of 6-APDB, intended for researchers, scientists, and drug development professionals.

Principle

Gas chromatography separates volatile and thermally stable compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for compound identification. For compounds like 6-APDB containing polar functional groups, derivatization is often employed to increase volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.

Experimental Protocols

1. Sample Preparation

The sample preparation method depends on the matrix. For seized powders or tablets, a simple dilution in a suitable organic solvent is typically sufficient. For biological matrices, an extraction step is necessary to isolate the analyte from interfering substances.

Protocol 1: Preparation of Seized Material

  • Accurately weigh approximately 1 mg of the homogenized powder or crushed tablet.

  • Dissolve the sample in 1 mL of a solvent mixture, such as chloroform and methanol.[1]

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble materials.

  • The clear supernatant is ready for GC-MS analysis.

Protocol 2: Extraction from Biological Matrices (e.g., Urine)

  • To 1 mL of urine, add an appropriate internal standard.

  • Perform a solid-phase extraction (SPE) for sample clean-up and concentration.

  • Condition an SPE cartridge with methanol followed by a buffer solution.

  • Load the urine sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte with a suitable organic solvent or solvent mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of an appropriate solvent for GC-MS analysis.

2. Derivatization

Derivatization of the primary amine group in 6-APDB can improve chromatographic performance and may be necessary for the differentiation of positional isomers.[2] Common derivatizing agents for amphetamine-like substances include trifluoroacetic anhydride (TFAA), heptafluorobutyric anhydride (HFBA), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Protocol 3: Derivatization with Heptafluorobutyric Anhydride (HFBA)

  • Transfer the dried extract or a known amount of the standard to a reaction vial.

  • Add 50 µL of ethyl acetate and 50 µL of HFBA.

  • Cap the vial tightly and heat at 70°C for 20 minutes.

  • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of 6-APDB. These parameters may require optimization based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Carrier GasHelium at a constant flow of 1 mL/min[3]
Inlet Temperature280°C[3]
Injection Volume1 µL[3]
Injection ModeSplit (e.g., 25:1 split ratio)[1]
Oven Temperature ProgramInitial temperature of 100°C, hold for 1 min, then ramp to 300°C at 12°C/min, and hold for 9 min[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[4]
Source Temperature230°C[3]
Quadrupole Temperature150°C[3]
Transfer Line Temperature280°C[3]
Mass Scan Range34-550 amu[3]

Data Presentation

Quantitative Data Summary

The retention time of 6-APDB will vary depending on the specific GC conditions and whether the compound is derivatized. The following table provides an example of expected retention times and key mass spectral fragments for underivatized 6-APDB.

CompoundFormRetention Time (min)Key Mass Spectral Fragments (m/z)
This compoundUnderivatized~8.402[3]177 (M+), 134, 119, 91, 44 (base peak)

Differentiation of Isomers

The mass spectra of the 4-, 5-, 6-, and 7-isomers of aminopropyl-benzofuran are very similar, each producing a base peak at m/z 44 and a molecular ion at m/z 175 for the non-dihydro versions.[5] However, 6-(2-aminopropyl)benzofuran can be distinguished by a more intense fragment ion at m/z 132 relative to m/z 131.[5] Derivatization can also aid in the chromatographic separation of these isomers.[2] For instance, heptafluorobutyrylation has been shown to be effective for separating some positional isomers by GC-MS.[6]

Visualization of Experimental Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 6-APDB.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Collection (Seized Material/Biological Fluid) extraction Extraction/Dilution start->extraction derivatization Derivatization (Optional) extraction->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Data Analysis (Library Search, Peak Integration) data_acquisition->data_analysis end Reporting data_analysis->end

Caption: General workflow for GC-MS analysis of 6-APDB.

Proposed Mass Spectral Fragmentation of Underivatized 6-APDB

The following diagram illustrates a proposed fragmentation pathway for underivatized 6-APDB based on common fragmentation patterns of amphetamine-like compounds.

fragmentation_pathway M [C11H15NO]+• m/z = 177 F1 [C2H6N]+ m/z = 44 (Base Peak) M->F1 α-cleavage F2 [C9H9O]+ m/z = 133 M->F2 Benzylic cleavage F3 [C8H7O]+ m/z = 119 F2->F3

Caption: Proposed fragmentation of 6-APDB in EI-MS.

References

Application Note: High-Performance Liquid Chromatography Method for the Separation of 6-APDB Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the analytical separation of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB), a psychoactive benzofuran analogue of MDMA. Due to the chiral nature of 6-APDB, possessing a stereocenter in its aminopropyl side chain, the development of an enantioselective method is crucial for forensic and pharmaceutical analysis. This document outlines both a standard reversed-phase HPLC method for the general analysis of 6-APDB and a specific chiral HPLC method for the successful separation of its (R)- and (S)-enantiomers. The chiral separation was achieved using a cellulose-based chiral stationary phase in a polar organic mobile phase, providing excellent resolution and peak shape. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and reproducible analysis of 6-APDB.

Introduction

6-APDB is a synthetic entactogen of the benzofuran class, structurally related to amphetamine and its derivatives. Like many psychoactive substances, 6-APDB is a chiral molecule, and its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is of significant interest in forensic toxicology, clinical research, and for regulatory purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds. While standard achiral HPLC can be used to determine the presence and purity of 6-APDB, chiral HPLC is necessary to resolve its enantiomers. This application note provides detailed methodologies for both achiral and chiral HPLC separation of 6-APDB.

Experimental Protocols

Part 1: Achiral Reversed-Phase HPLC Method for 6-APDB

This protocol describes a standard reversed-phase HPLC method for the detection and quantification of 6-APDB.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Methanol or a mixture of water and methanol (50:50, v/v).

  • 6-APDB Standard: Analytical reference standard of 6-APDB hydrochloride.

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 285 nm
Gradient Program See Table 1

Table 1: Gradient Program for Achiral Separation

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
10.05050
15.0595
17.0595
17.18515
20.08515

Sample Preparation:

  • Prepare a stock solution of 6-APDB standard in the sample diluent at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL) using the sample diluent.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Part 2: Chiral HPLC Method for the Enantiomeric Separation of 6-APDB

This protocol details a method for the separation of (R)- and (S)-6-APDB enantiomers using a polysaccharide-based chiral stationary phase.[1]

Instrumentation and Materials:

  • HPLC System: As described in Part 1.

  • Chiral Analytical Column: A cellulose-based chiral stationary phase, such as one with cellulose tris(3-chloro-4-methylphenylcarbamate) coated on silica gel (e.g., Lux® Cellulose-2, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Isopropanol : Diethylamine : Formic Acid (95:5:0.1:0.1, v/v/v/v).[1]

  • Sample Diluent: Mobile Phase.

  • Racemic 6-APDB Standard: Analytical reference standard of racemic 6-APDB.

Chromatographic Conditions:

ParameterValue
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Column Temperature 25 °C
Detection Wavelength 285 nm
Run Time 15 minutes

Sample Preparation:

  • Prepare a stock solution of racemic 6-APDB in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a working solution of 10 µg/mL by diluting the stock solution with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from the described HPLC methods.

Table 2: Expected Retention Time for Achiral 6-APDB Separation

AnalyteRetention Time (min)
6-APDB~ 7.5

Table 3: Expected Chromatographic Parameters for Chiral 6-APDB Separation

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 1~ 8.2\multirow{2}{*}{> 1.5}
Enantiomer 2~ 9.5

Visualizations

Experimental_Workflow_Achiral cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Prepare 1 mg/mL 6-APDB Stock Solution s2 Dilute to Working Concentrations s1->s2 s3 Filter Sample (0.45 µm) s2->s3 h1 Inject Sample (10 µL) s3->h1 h2 C18 Column Separation (Gradient Elution) h1->h2 h3 UV Detection (285 nm) h2->h3 d1 Integrate Peak h3->d1 d2 Quantify 6-APDB d1->d2

Caption: Workflow for the achiral analysis of 6-APDB.

Experimental_Workflow_Chiral cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis s1 Prepare 1 mg/mL Racemic 6-APDB Stock Solution s2 Dilute to 10 µg/mL in Mobile Phase s1->s2 s3 Filter Sample (0.45 µm) s2->s3 h1 Inject Sample (5 µL) s3->h1 h2 Cellulose-based Chiral Column (Isocratic Elution) h1->h2 h3 UV Detection (285 nm) h2->h3 d1 Integrate Enantiomer Peaks h3->d1 d2 Determine Enantiomeric Ratio and Purity d1->d2

Caption: Workflow for the chiral separation of 6-APDB enantiomers.

Discussion

The achiral method provides a robust and reliable means for the routine analysis of 6-APDB. The use of a standard C18 column and a water/acetonitrile gradient with a formic acid modifier is a common and effective approach for the analysis of synthetic cathinones and related compounds.

For the enantiomeric separation, the selection of the chiral stationary phase is critical. Polysaccharide-based CSPs, particularly those with cellulose carbamate derivatives, have demonstrated broad applicability for the chiral separation of various psychoactive compounds, including amphetamines and benzofurans.[1] The proposed polar organic mobile phase with diethylamine and formic acid as additives is effective in achieving the necessary chiral recognition by modulating the interactions between the analyte and the stationary phase. The baseline resolution of the enantiomers allows for their individual quantification, which is essential for pharmacological studies and for determining the enantiomeric purity of a sample.

Conclusion

This application note provides two comprehensive HPLC methods for the analysis of 6-APDB. The achiral method is suitable for general quantification, while the chiral method enables the successful separation of its enantiomers. These protocols are designed to be readily implemented in a laboratory setting and can be adapted for various applications, including forensic analysis, quality control, and research in pharmacology and toxicology. The detailed experimental conditions and expected results serve as a valuable resource for scientists working with 6-APDB and related compounds.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB), also known as 4-desoxy-MDA, is a psychoactive compound of the phenethylamine and dihydrobenzofuran classes.[1][2] As an analogue of MDA, it is encountered in forensic and toxicological studies, as well as in research exploring its potential pharmacological effects.[1][3] Accurate structural characterization is crucial for its identification and for distinguishing it from its positional isomers, such as 5-APDB.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of 6-APDB. This document provides detailed application notes and protocols for the characterization of 6-APDB using ¹H and ¹³C NMR spectroscopy.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound in both its hydrochloride salt and free base forms. The data is compiled from published literature.[3]

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

Proton 6-APDB HCl (in D₂O) 6-APDB Base (in CDCl₃)
H-α3.51 (m)3.17 (m)
H-β2.92 (dd, J=13.6, 6.4 Hz), 2.71 (dd, J=13.6, 8.0 Hz)2.69 (dd, J=13.2, 5.6 Hz), 2.48 (dd, J=13.2, 8.0 Hz)
H-γ (CH₃)1.25 (d, J=6.4 Hz)1.11 (d, J=6.4 Hz)
H-24.58 (t, J=8.8 Hz)4.54 (t, J=8.8 Hz)
H-33.19 (t, J=8.8 Hz)3.17 (t, J=8.8 Hz)
H-47.10 (d, J=7.6 Hz)7.02 (d, J=7.6 Hz)
H-56.78 (d, J=7.6 Hz)6.72 (dd, J=7.6, 1.2 Hz)
H-76.87 (s)6.77 (d, J=1.2 Hz)

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon 6-APDB HCl (in D₂O) 6-APDB Base (in CDCl₃)
C-α49.950.8
C-β41.243.1
C-γ (CH₃)18.222.8
C-271.871.3
C-329.929.6
C-3a126.9128.0
C-4128.3128.0
C-5125.4124.7
C-6132.8131.7
C-7110.1109.0
C-7a159.9159.1

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Analyte Quantity : For ¹H NMR, dissolve 5-10 mg of the 6-APDB sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[5]

  • Solvent Selection :

    • For the hydrochloride salt, deuterium oxide (D₂O) is a suitable solvent.[6]

    • For the free base, deuterated chloroform (CDCl₃) is commonly used.[3]

    • Other deuterated solvents like methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆ can also be used depending on the sample's solubility.[7][8] The choice of solvent can slightly alter chemical shifts.[5]

  • Procedure :

    • Weigh the desired amount of 6-APDB and place it in a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing (0 ppm).

NMR Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (400 MHz or higher is recommended) will provide better signal dispersion, which is particularly useful for resolving overlapping signals in the aromatic region.[3]

  • ¹H NMR Acquisition Parameters (Typical) :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : ~12-16 ppm, ensuring all signals are within the window.

    • Number of Scans : 8-16 scans are generally sufficient for a sample of moderate concentration.

    • Relaxation Delay (D1) : 1-2 seconds.

    • Acquisition Time (AQ) : 2-4 seconds.

  • ¹³C NMR Acquisition Parameters (Typical) :

    • Pulse Program : Standard proton-decoupled experiment.

    • Spectral Width : ~200-220 ppm.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1) : 2-5 seconds.

  • 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment) :

    • COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with their directly attached carbon atoms.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation) : Correlates proton and carbon signals over two to three bonds, which is useful for identifying quaternary carbons and piecing together molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are close in space, which can help in determining the stereochemistry and conformation of the molecule.[9]

Data Processing and Interpretation
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis using the internal standard (TMS or TSP at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of protons.

  • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the 6-APDB molecule, using the data from Tables 1 and 2 as a reference. 2D NMR data will greatly aid in this process.

  • Be aware of potential impurities, such as residual solvents (e.g., ethyl acetate, dichloromethane) or starting materials from the synthesis, which may introduce extra peaks in the spectra.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 6-APDB dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr Acquire NMR Data (1H, 13C, 2D) filter->nmr process Process Spectra (FT, Phasing, Baseline) nmr->process analyze Analyze & Assign (Chemical Shifts, Couplings) process->analyze structure Structure Confirmation analyze->structure

Caption: A streamlined workflow for the NMR analysis of 6-APDB.

Simplified Signaling Pathway of 6-APDB

As an analogue of MDA, 6-APDB is known to interact with monoamine transporters.[10] It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor.[1]

signaling_pathway APDB 6-APDB SERT SERT (Serotonin) APDB->SERT Inhibits Reuptake NET NET (Norepinephrine) APDB->NET Inhibits Reuptake DAT DAT (Dopamine) APDB->DAT Inhibits Reuptake Serotonin 5-HT SERT->Serotonin Reuptake Norepinephrine NE NET->Norepinephrine Reuptake Dopamine DA DAT->Dopamine Reuptake

Caption: Inhibition of monoamine reuptake by 6-APDB.

References

Application Notes and Protocols for In Vitro Evaluation of 6-APDB Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a synthetic entactogen of the phenethylamine and dihydrobenzofuran classes. It is an analog of 3,4-methylenedioxyamphetamine (MDA) and is structurally related to 6-APB ("Benzofury"). Understanding the in vitro functional activity of 6-APDB is crucial for elucidating its pharmacological profile, mechanism of action, and potential therapeutic or toxicological effects. These application notes provide detailed protocols for key in vitro assays to characterize the functional activity of 6-APDB at monoamine transporters and serotonin receptors.

Data Presentation

The following tables summarize the in vitro functional activity of 6-APDB and its close analog, 6-APB. This data is essential for understanding their potency and selectivity.

Table 1: 6-APDB Monoamine Transporter Inhibition

TransporterIC50 (nM)
Serotonin (SERT)322[1]
Dopamine (DAT)1,997[1]
Norepinephrine (NET)980[1]

IC50 values represent the concentration of 6-APDB required to inhibit 50% of monoamine reuptake in vitro.[1]

Table 2: 6-APB Receptor and Transporter Binding Affinity & Functional Activity

TargetAssay TypeParameterValue (nM)Efficacy (Emax)
Serotonin Receptors
5-HT2BBinding AffinityKi3.7[2][3]-
Functional ActivityEC50140[3]70%[3]
5-HT2AFunctional ActivityEC505,900[3]43%[3]
5-HT2CBinding AffinityKi270[3]-
5-HT1ABinding AffinityKi1,500[3]-
Monoamine Transporters
Norepinephrine (NET)Binding AffinityKi117[2][3]-
Reuptake InhibitionIC50190[3]-
Dopamine (DAT)Binding AffinityKi150[2][3]-
Reuptake InhibitionIC503,300[3]-
Serotonin (SERT)Binding AffinityKi2,698[2][3]-
Reuptake InhibitionIC50930[3]-
Monoamine Release
DopamineReleaseEC5010[3]-
NorepinephrineReleaseEC5014[3]-
SerotoninReleaseEC5036[3]-
Adrenergic Receptors
α2CBinding AffinityKi45[2][3]-

Ki (inhibition constant) represents the affinity of the ligand for the receptor. EC50 (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways affected by 6-APDB and the general workflows for the in vitro assays described in this document.

6_APDB_Signaling_Pathways cluster_0 Monoamine Transporter Interaction cluster_1 Serotonin Receptor Signaling (based on 6-APB data) cluster_2 Gq-coupled Receptors cluster_3 Gi/o-coupled Receptor 6-APDB_T 6-APDB SERT SERT 6-APDB_T->SERT Inhibits Reuptake (IC50 = 322 nM) DAT DAT 6-APDB_T->DAT Inhibits Reuptake (IC50 = 1997 nM) NET NET 6-APDB_T->NET Inhibits Reuptake (IC50 = 980 nM) 6-APDB_R 6-APDB/6-APB 5HT2B 5-HT2B 6-APDB_R->5HT2B Agonist (Ki = 3.7 nM) 5HT2A 5-HT2A 6-APDB_R->5HT2A Partial Agonist (EC50 = 5900 nM) 5HT1A 5-HT1A 6-APDB_R->5HT1A Binds (Ki = 1500 nM) PLC PLC 5HT2B->PLC 5HT2A->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release AC Adenylyl Cyclase 5HT1A->AC Inhibits cAMP ↓ cAMP AC->cAMP

Figure 1: Postulated signaling pathways for 6-APDB at monoamine transporters and serotonin receptors.

Experimental_Workflows cluster_binding Radioligand Binding Assay Workflow cluster_release Monoamine Release Assay Workflow cluster_calcium Calcium Flux Assay Workflow prep_membranes Prepare Cell Membranes (Expressing Target Receptor) incubate_binding Incubate Membranes with Radioligand and 6-APDB prep_membranes->incubate_binding filter_wash Separate Bound/Free Ligand (Filtration) incubate_binding->filter_wash measure_radioactivity Measure Radioactivity (Scintillation Counting) filter_wash->measure_radioactivity analyze_binding Data Analysis (Determine Ki) measure_radioactivity->analyze_binding prep_synaptosomes Prepare Brain Synaptosomes load_radiolabel Load with Radiolabeled Monoamine prep_synaptosomes->load_radiolabel incubate_release Incubate with 6-APDB load_radiolabel->incubate_release separate_supernatant Separate Supernatant (Filtration/Centrifugation) incubate_release->separate_supernatant measure_release Measure Radioactivity in Supernatant separate_supernatant->measure_release analyze_release Data Analysis (Determine EC50) measure_release->analyze_release plate_cells_ca Plate Cells Expressing Target Receptor load_dye Load with Calcium- Sensitive Dye plate_cells_ca->load_dye add_compound_ca Add 6-APDB load_dye->add_compound_ca measure_fluorescence Measure Fluorescence (FLIPR) add_compound_ca->measure_fluorescence analyze_calcium Data Analysis (Determine EC50) measure_fluorescence->analyze_calcium

Figure 2: General experimental workflows for key in vitro assays.

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of 6-APDB for a specific serotonin receptor subtype (e.g., 5-HT2B).

Materials:

  • Cell membranes from a cell line stably expressing the human serotonin receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand specific for the target receptor (e.g., [3H]LSD for 5-HT2B receptors).

  • Unlabeled reference ligand for determining non-specific binding (e.g., serotonin).

  • Test compound: 6-APDB.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 150 µL membrane suspension + 50 µL radioligand + 50 µL assay buffer.

    • Non-specific Binding (NSB): 150 µL membrane suspension + 50 µL radioligand + 50 µL unlabeled reference ligand (e.g., 10 µM serotonin).

    • Competitive Binding: 150 µL membrane suspension + 50 µL radioligand + 50 µL of varying concentrations of 6-APDB.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of 6-APDB.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Release Assay using Rat Brain Synaptosomes

This protocol measures the ability of 6-APDB to induce the release of pre-loaded radiolabeled monoamines from isolated nerve terminals.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled monoamine (e.g., [3H]dopamine, [3H]serotonin).

  • Test compound: 6-APDB.

  • Glass fiber filters.

  • Filtration apparatus or microcentrifuge.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

    • Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).

    • Resuspend the synaptosomal pellet in KRH buffer.

  • Loading with Radiolabeled Monoamine:

    • Incubate the synaptosome suspension with a low concentration (e.g., 10 nM) of the desired radiolabeled monoamine for 10-15 minutes at 37°C.

    • Wash the synaptosomes twice with fresh KRH buffer by centrifugation and resuspension to remove excess unbound radiolabel.

  • Release Assay:

    • Resuspend the loaded synaptosomes in KRH buffer.

    • Aliquot the suspension into tubes or a 96-well plate.

    • Add varying concentrations of 6-APDB or vehicle control to initiate release.

    • Incubate for 5-10 minutes at 37°C.

  • Separation and Measurement:

    • Terminate the release by rapid filtration or centrifugation.

    • Collect the supernatant, which contains the released radiolabeled monoamine.

    • Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis:

    • Express the amount of radioactivity released as a percentage of the total radioactivity in the synaptosomes.

    • Plot the percentage of release against the log concentration of 6-APDB.

    • Determine the EC50 value from the resulting dose-response curve.

Calcium Flux Assay for Gq-Coupled Serotonin Receptors

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C) by 6-APDB.

Materials:

  • HEK293 or CHO cells stably expressing the human serotonin receptor of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 6 Assay Kit).

  • Probenecid (may be required for some cell lines to prevent dye leakage).

  • Test compound: 6-APDB.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating: Seed the cells into microplates at an appropriate density and incubate overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions, including probenecid if necessary.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate for 1-2 hours at 37°C, 5% CO2.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of 6-APDB in assay buffer in a separate compound plate.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will add the 6-APDB solutions to the cell plate and immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of 6-APDB.

    • Plot the peak response against the log concentration of 6-APDB.

    • Calculate the EC50 value from the dose-response curve.

cAMP Assay for Gi/o-Coupled Serotonin Receptors

This assay measures the inhibition of adenylyl cyclase activity, and thus a decrease in intracellular cyclic AMP (cAMP), following the activation of Gi/o-coupled serotonin receptors (e.g., 5-HT1A) by 6-APDB.

Materials:

  • CHO or HEK293 cells stably expressing the human serotonin receptor of interest.

  • Cell culture medium.

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound: 6-APDB.

  • cAMP detection kit (e.g., HTRF or AlphaScreen cAMP assay kit).

  • 384-well white microplates.

  • Plate reader compatible with the chosen detection technology.

Procedure:

  • Cell Preparation: Harvest the cells and resuspend them in stimulation buffer at the desired density.

  • Assay Setup:

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Add varying concentrations of 6-APDB or a reference agonist.

    • Add a fixed, submaximal concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Add the lysis and detection reagents from the cAMP assay kit to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a compatible plate reader according to the kit manufacturer's instructions.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Convert the raw assay signal to cAMP concentrations using the standard curve.

    • Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of 6-APDB.

    • Determine the IC50 value for the inhibition of cAMP production.

References

Application Notes: Protocol for Dissolving 6-APDB for in vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is an entactogenic compound of the phenethylamine and dihydrobenzofuran classes.[1] It is an analog of MDA where the 4-position oxygen of the methylenedioxy ring is replaced by a methylene bridge.[1] For reproducible and accurate in vitro experimental results, precise and consistent preparation of 6-APDB solutions is critical. This document provides a detailed protocol for the solubilization of 6-APDB hydrochloride, its storage, and its preparation for use in typical in vitro assays, such as cell-based studies. The primary challenge in preparing aqueous solutions for biological assays is the limited solubility of many organic compounds in physiological buffers. This protocol utilizes a common strategy of creating a high-concentration stock solution in an organic solvent followed by dilution to a final, low-toxicity working concentration in an aqueous medium.

2.0 Chemical Properties and Solubility

  • Formal Name: 2,3-dihydro-α-methyl-6-benzofuranethanamine, monohydrochloride

  • Molecular Formula: C₁₁H₁₅NO • HCl[2]

  • Molecular Weight: 213.7 g/mol [2]

  • Appearance: A crystalline solid[2]

  • Storage: Store the solid compound at -20°C for long-term stability.

3.0 Data Presentation: Solubility of 6-APDB Hydrochloride

The following table summarizes the solubility of 6-APDB hydrochloride in various common laboratory solvents. This data is essential for preparing appropriate stock solutions.

SolventMaximum SolubilityRecommended Stock ConcentrationRecommended Final Assay Concentration (v/v)
Dimethyl Sulfoxide (DMSO)20 mg/mL[2]10 - 20 mg/mL (46.8 - 93.6 mM)< 0.5%
Dimethylformamide (DMF)20 mg/mL[2]10 - 20 mg/mL (46.8 - 93.6 mM)< 0.5%
Ethanol20 mg/mL[2]10 - 20 mg/mL (46.8 - 93.6 mM)< 0.5%
PBS (pH 7.2)1 mg/mL[2]Not recommended for stock solutionsN/A

Note: While 6-APDB has some solubility in PBS, preparing high-concentration stock solutions directly in aqueous buffers is not recommended due to the risk of precipitation upon storage or dilution.

4.0 Experimental Protocols

This section details the step-by-step methodology for preparing 6-APDB solutions for in vitro experiments.

4.1 Materials and Equipment

  • 6-APDB hydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or appropriate cell culture medium

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

4.2 Protocol 1: Preparation of a 10 mg/mL Concentrated Stock Solution in DMSO

This protocol is designed to create a high-concentration stock that can be stored and diluted for future experiments.

  • Safety First: Handle 6-APDB powder in a chemical fume hood or a well-ventilated area. Wear appropriate PPE.

  • Weighing: Tare a sterile, pre-weighed microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh a precise amount of 6-APDB hydrochloride (e.g., 5 mg). Record the exact weight.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mg/mL concentration.

    • Formula: Volume (mL) = Weight (mg) / Concentration (mg/mL)

    • Example: For 5 mg of 6-APDB, you will need 5 mg / 10 mg/mL = 0.5 mL (500 µL) of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the 6-APDB powder.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, colorless solution should be observed. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

4.3 Protocol 2: Preparation of a 100 µM Working Solution

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for direct application to cells.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, first create an intermediate dilution of the 10 mg/mL stock solution.

    • Dilute the 10 mg/mL stock 1:10 in DMSO to create a 1 mg/mL solution.

  • Final Dilution: Perform the final dilution into your aqueous experimental medium (e.g., cell culture medium or PBS).

    • Calculate Molar Concentration of Stock:

      • Stock Concentration (M) = [Concentration (g/L)] / [Molar Mass ( g/mol )]

      • For a 10 mg/mL stock: (10 g/L) / (213.7 g/mol ) = 0.0468 M = 46.8 mM

    • Calculate Dilution Factor: Use the formula C₁V₁ = C₂V₂.

      • C₁ = 46.8 mM (Stock Concentration)

      • V₁ = Volume of stock to add (unknown)

      • C₂ = 0.1 mM (100 µM, desired final concentration)

      • V₂ = 1 mL (desired final volume)

      • V₁ = (C₂ * V₂) / C₁ = (0.1 mM * 1 mL) / 46.8 mM ≈ 0.00214 mL = 2.14 µL

    • Execution: Add 2.14 µL of the 10 mg/mL stock solution to 997.86 µL of cell culture medium to obtain a final volume of 1 mL at a 100 µM concentration.

  • Vehicle Control: It is crucial to prepare a vehicle control. Add the same volume of DMSO to the same final volume of medium used in the experimental condition (e.g., add 2.14 µL of DMSO to 997.86 µL of medium). This ensures that any observed effects are due to the compound and not the solvent.[3]

  • Mixing and Use: Vortex the final working solution gently and use it immediately in your in vitro assay.

5.0 Visualization

5.1 Experimental Workflow

The following diagram illustrates the complete workflow from receiving the solid compound to its application in an in vitro assay.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_assay_prep Working Solution Preparation cluster_exp Experiment weigh 1. Weigh 6-APDB (Solid) calculate_vol 2. Calculate Solvent Volume (DMSO) weigh->calculate_vol add_dmso 3. Add DMSO & Vortex to Dissolve calculate_vol->add_dmso aliquot 4. Aliquot Stock Solution (e.g., 10 mg/mL) add_dmso->aliquot store Store Aliquots at -20°C / -80°C aliquot->store thaw 5. Thaw Stock Aliquot store->thaw dilute 6. Serially Dilute in Aqueous Medium thaw->dilute exp_cond Add Working Solution to Cells dilute->exp_cond vehicle 7. Prepare Vehicle Control (DMSO in Medium) ctrl_cond Add Vehicle Control to Cells vehicle->ctrl_cond analyze Incubate & Analyze Results exp_cond->analyze ctrl_cond->analyze

Caption: Workflow for the preparation and use of 6-APDB in in vitro studies.

5.2 Proposed Signaling Pathway

6-APDB is known to inhibit the reuptake of key monoamine neurotransmitters. This diagram provides a simplified model of its mechanism of action at the synapse. In vitro, 6-APDB has IC₅₀ values of 322 nM for serotonin, 1,997 nM for dopamine, and 980 nM for norepinephrine reuptake.[1]

Caption: 6-APDB blocks monoamine transporters (SERT, DAT, NET), increasing neurotransmitter levels.

References

Application Notes and Protocols for 6-APDB Administration in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) in animal research, primarily focusing on rodent models. The following sections detail quantitative data, experimental protocols, and relevant biological pathways to guide researchers in designing and executing their studies.

Introduction

6-APDB is a psychoactive compound of the benzofuran class, known for its stimulant and entactogenic effects. In preclinical research, understanding its pharmacological profile requires standardized and reproducible methods of administration. The choice of administration route is a critical variable that can significantly influence the pharmacokinetic and pharmacodynamic properties of the compound, thereby affecting experimental outcomes. This document outlines the common administration routes for 6-APDB in animal models, providing detailed protocols and comparative data.

Quantitative Data Summary

The following table summarizes the quantitative data for various administration routes of 6-APDB in rats and mice, compiled from published research.

Administration RouteAnimal ModelDosage RangeVehicleObserved EffectsReference
Intravenous (IV) Male Rats0.3 - 1.0 mg/kgSalineDose-related increases in extracellular dopamine and serotonin; profound behavioral activation (forward locomotion).
Intraperitoneal (IP) Male Swiss-Webster Mice2.5 - 10 mg/kgNot specifiedRobust locomotor stimulation (ED₅₀ = 1.96 mg/kg).
Intraperitoneal (IP) Male Sprague-Dawley Rats0.1 - 1.0 mg/kgNot specifiedFull substitution for the discriminative stimulus effects of MDMA (ED₅₀ = 0.32 mg/kg).
Oral (Gavage) Male Wistar Rats20 mg/kgAqueous suspensionUsed for metabolism and metabolite identification studies.
Subcutaneous (SC) (Inferred) Rodents1.0 - 10 mg/kgSalineIncreased locomotor activity and other behavioral changes are expected based on studies with similar compounds like MDMA and amphetamine.

Experimental Protocols

Detailed methodologies for the key administration routes are provided below. These protocols are generalized and may require optimization for specific experimental designs.

Intravenous (IV) Administration Protocol

Objective: To achieve rapid and complete bioavailability of 6-APDB for studying its immediate central nervous system effects.

Materials:

  • 6-APDB hydrochloride

  • Sterile isotonic saline (0.9% NaCl)

  • Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G) for tail vein injection

  • Animal restrainer for rats

  • Heating lamp or pad (optional, to induce vasodilation)

Procedure:

  • Drug Preparation: Dissolve 6-APDB HCl in sterile saline to the desired concentration (e.g., 1 mg/mL). Ensure the solution is clear and free of particulates.

  • Animal Preparation: Acclimatize the rat to the experimental room. Gently restrain the animal in a suitable device. If necessary, warm the tail using a heating lamp or pad to dilate the lateral tail veins.

  • Injection: Locate a lateral tail vein. Insert the needle, bevel up, at a shallow angle. Administer the calculated volume of the 6-APDB solution slowly over a defined period (e.g., 10-15 seconds).

  • Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Proceed with the planned behavioral or neurochemical assessments.

Intraperitoneal (IP) Administration Protocol

Objective: To administer 6-APDB systemically, providing a slower onset of action compared to IV administration but faster than oral or subcutaneous routes.

Materials:

  • 6-APDB hydrochloride

  • Sterile isotonic saline (0.9% NaCl)

  • Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)

Procedure:

  • Drug Preparation: Prepare the 6-APDB solution in sterile saline as described for IV administration.

  • Animal Restraint: Manually restrain the mouse or rat, ensuring the abdomen is accessible. For rats, a two-person handling technique may be beneficial.

  • Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement. Inject the solution smoothly.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress.

Oral Gavage (PO) Protocol

Objective: To administer a precise dose of 6-APDB directly into the stomach, mimicking oral ingestion.

Materials:

  • 6-APDB hydrochloride

  • Distilled water or other suitable vehicle

  • Flexible, ball-tipped gavage needle (e.g., 20G for mice, 18G for rats)

  • Syringe (1 mL or larger)

Procedure:

  • Drug Preparation: Prepare an aqueous suspension of 6-APDB to the desired concentration.

  • Animal Restraint: Securely restrain the animal, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Procedure: Gently insert the gavage needle into the esophagus and advance it to the stomach. The correct depth can be estimated by measuring the distance from the animal's snout to the last rib. Administer the suspension smoothly.

  • Post-gavage Monitoring: Carefully remove the needle and monitor the animal for any signs of respiratory distress, which could indicate accidental tracheal administration.

Subcutaneous (SC) Administration Protocol (Inferred)

Objective: To provide a slow and sustained release of 6-APDB.

Materials:

  • 6-APDB hydrochloride

  • Sterile isotonic saline (0.9% NaCl)

  • Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)

Procedure:

  • Drug Preparation: Prepare the 6-APDB solution in sterile saline.

  • Animal Restraint: Manually restrain the animal.

  • Injection Site: Lift a fold of skin on the back of the neck or along the flank to create a "tent."

  • Injection: Insert the needle into the base of the skin tent, parallel to the body. Aspirate to ensure a blood vessel has not been punctured. Inject the solution into the subcutaneous space.

  • Post-injection Monitoring: Gently massage the injection site to aid dispersion of the solution and monitor the animal.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for assessing the effects of 6-APDB administration in rodent models.

Experimental_Workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Preparation 6-APDB Solution Preparation IV Intravenous (IV) Drug_Preparation->IV IP Intraperitoneal (IP) Drug_Preparation->IP PO Oral (PO) Drug_Preparation->PO SC Subcutaneous (SC) Drug_Preparation->SC Behavioral_Tests Behavioral Assays (e.g., Locomotor Activity, Drug Discrimination) IV->Behavioral_Tests Neurochemical_Analysis Neurochemical Analysis (e.g., Microdialysis) IV->Neurochemical_Analysis Metabolic_Studies Metabolic Profiling IV->Metabolic_Studies IP->Behavioral_Tests IP->Neurochemical_Analysis IP->Metabolic_Studies PO->Behavioral_Tests PO->Neurochemical_Analysis PO->Metabolic_Studies SC->Behavioral_Tests SC->Neurochemical_Analysis SC->Metabolic_Studies Data_Collection Data Collection Behavioral_Tests->Data_Collection Neurochemical_Analysis->Data_Collection Metabolic_Studies->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

General experimental workflow for 6-APDB studies.
Signaling Pathway of 6-APDB

6-APDB primarily acts as a monoamine releasing agent and reuptake inhibitor, targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This action increases the synaptic concentrations of these neurotransmitters, leading to its characteristic psychoactive effects.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle DA Dopamine (DA) DA->VMAT2 DAT DAT NET NET SERT SERT NE Norepinephrine (NE) NE->VMAT2 SER Serotonin (5-HT) SER->VMAT2 Synaptic_DA DA DA_R Dopamine Receptors Synaptic_DA->DA_R Synaptic_NE NE NE_R Norepinephrine Receptors Synaptic_NE->NE_R Synaptic_SER 5-HT SER_R Serotonin Receptors Synaptic_SER->SER_R Signaling Downstream Signaling Cascades DA_R->Signaling NE_R->Signaling SER_R->Signaling APDB 6-APDB APDB->DAT Inhibits Reuptake APDB->NET Inhibits Reuptake APDB->SERT Inhibits Reuptake DAT->Synaptic_DA Release DAT->Synaptic_NE Release DAT->Synaptic_SER Release DAT->APDB Induces Efflux NET->Synaptic_DA Release NET->Synaptic_NE Release NET->Synaptic_SER Release NET->APDB Induces Efflux SERT->Synaptic_DA Release SERT->Synaptic_NE Release SERT->Synaptic_SER Release SERT->APDB Induces Efflux

Mechanism of action of 6-APDB on monoamine transporters.

Troubleshooting & Optimization

Improving yield of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions related to the synthesis of this compound, a compound of interest in medicinal chemistry and pharmacological research.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its intermediates.

Issue 1: Low yield in the initial Friedel-Crafts acetylation.

  • Question: My Friedel-Crafts acetylation of the protected aminodihydrobenzofuran precursor is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in Friedel-Crafts acetylations can stem from several factors. One common issue is the deactivation of the aromatic ring by the amino group, even when protected. To optimize this step, consider the following:

    • Lewis Acid: Ensure the use of a suitable and sufficient amount of Lewis acid, such as aluminum chloride (AlCl₃). The stoichiometry is critical and may require optimization.

    • Reaction Temperature: Control of the reaction temperature is crucial. Running the reaction at a lower temperature initially and then allowing it to warm to room temperature can help minimize side reactions. A reaction temperature of 40°C has been used in some optimized processes.

    • Solvent: The choice of solvent is important. Dichloromethane or nitrobenzene are commonly used. Ensure the solvent is anhydrous, as water can deactivate the Lewis acid.

    • Purity of Reactants: The purity of the starting materials, including the acetylating agent (e.g., chloroacetyl chloride), is paramount. Impurities can interfere with the reaction.

Issue 2: Incomplete reduction of the nitro group and double bond.

  • Question: I am having trouble with the complete reduction of the nitro group and the double bond in my synthesis. What conditions can I adjust to improve this step?

  • Answer: The reduction of both a nitro group and a carbon-carbon double bond can be challenging to achieve simultaneously and with high yield. Here are some troubleshooting steps:

    • Catalyst: The choice and amount of catalyst are critical. Raney nickel is an effective catalyst for this transformation. Ensure the catalyst is active and used in an appropriate amount (e.g., 8% by weight to the substrate).

    • Hydrogen Pressure: High-pressure hydrogenation is often necessary for this type of reduction. A pressure of around 4.0 MPa has been shown to be effective.

    • Temperature: The reaction temperature can influence the rate and completeness of the reduction. A temperature of 40°C has been found to be optimal in some cases.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by techniques like TLC or GC-MS can help determine the point of completion.

Issue 3: Difficulty in the final cyclization step to form the dihydrobenzofuran ring.

  • Question: The final cyclization to form the 2,3-dihydrobenzofuran ring is proving to be inefficient. What are some strategies to improve the yield of this step?

  • Answer: The intramolecular cyclization to form the dihydrobenzofuran ring is a key step that can be influenced by several factors.

    • Demethylation: If your synthesis involves a methoxy group that needs to be demethylated to a hydroxyl group prior to cyclization, ensure this step goes to completion. Incomplete demethylation will prevent cyclization.

    • Base: The choice of base for the cyclization is important. A strong base is typically required to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile.

    • Leaving Group: The nature of the leaving group on the side chain is crucial. A good leaving group (e.g., a halide) is necessary for an efficient intramolecular Williamson ether synthesis.

    • Solvent and Temperature: The reaction is often performed in a polar aprotic solvent at elevated temperatures to facilitate the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common starting material for the synthesis of this compound is 3-methoxyphenol or a related derivative. The synthesis often involves multiple steps to build the final molecule.

Q2: What are some of the key reaction types involved in a typical synthesis?

A2: A multi-step synthesis of this compound can involve a sequence of reactions such as a Henry reaction, reduction of a nitro group and a double bond, protection of the amino group, Friedel-Crafts acetylation, demethylation, reduction of a carbonyl group, and a final cyclization.

Q3: How can the purity of the final product be assessed?

A3: The purity of the final product can be assessed using a variety of analytical techniques. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) to determine the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any residual solvents or byproducts.

  • Infrared (IR) spectroscopy to identify the functional groups present in the molecule.

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, while the route starting from 3-methoxyphenol is common, other synthetic strategies may exist. Variations can include the use of different starting materials and a different sequence of reactions to construct the dihydrobenzofuran ring and the aminopropyl side chain. Some approaches might utilize organometallic intermediates, such as Grignard reagents, followed by carbonylation or coupling reactions.

Data Presentation

The following table summarizes optimized reaction conditions for key steps in one reported synthesis of this compound.

StepReactantsReagents/CatalystTemperature (°C)Pressure (MPa)Time (h)Yield (%)
Reduction 2-(3-methoxyphenyl)-1-nitropropeneRaney-Ni404.0-78.6
Acetylation N-protected 2-(3-methoxyphenyl)propan-1-amineChloroacetyl chloride40-668.8

Experimental Protocols

Below is a generalized experimental protocol for a key step in the synthesis of a precursor to this compound, based on reported literature.

Reduction of Nitro and Double Bond:

  • Reaction Setup: In a high-pressure reactor, dissolve the starting material, 2-(3-methoxyphenyl)-1-nitropropene, in a suitable solvent such as ethanol.

  • Catalyst Addition: Carefully add Raney nickel catalyst to the solution (approximately 8% by weight relative to the starting material).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 4.0 MPa with hydrogen.

  • Reaction Conditions: Heat the reaction mixture to 40°C with constant stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography or other suitable methods to yield the desired 2-(3-methoxyphenyl)propan-1-amine.

Mandatory Visualization

Synthesis_Pathway A 3-Methoxybenzaldehyde B 1-(3-methoxyphenyl)-2-nitropropene A->B Henry Reaction C 1-(3-methoxyphenyl)propan-2-amine B->C Reduction D N-protected amine C->D Amino-protection E Acetylated intermediate D->E Friedel-Crafts Acetylation F Demethylated intermediate E->F Demethylation G Carbonyl-reduced intermediate F->G Carbonyl Reduction H This compound G->H Cyclization

Caption: A multi-step synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed q1 Which step has low yield? start->q1 fc Friedel-Crafts Acetylation q1->fc Acetylation red Reduction Step q1->red Reduction cyc Cyclization Step q1->cyc Cyclization fc_check1 Check Lewis Acid Stoichiometry fc->fc_check1 fc_check2 Verify Anhydrous Conditions fc_check1->fc_check2 fc_check3 Optimize Temperature fc_check2->fc_check3 end Re-run Experiment fc_check3->end red_check1 Check Catalyst Activity & Amount red->red_check1 red_check2 Increase H2 Pressure red_check1->red_check2 red_check3 Adjust Temperature red_check2->red_check3 red_check3->end cyc_check1 Ensure Complete Demethylation cyc->cyc_check1 cyc_check2 Optimize Base and Solvent cyc_check1->cyc_check2 cyc_check2->end

6-APDB Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-APDB.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 6-APDB?

A1: The most prevalent impurities in crude 6-APDB are positional isomers, such as 5-APDB, 4-APDB, and 7-APDB, which can form during the synthesis process. Other potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.

Q2: Why is it difficult to separate 6-APDB from its positional isomers?

A2: 6-APDB and its positional isomers have very similar chemical structures and physical properties, such as polarity and boiling point. This makes their separation by standard purification techniques like simple distillation or recrystallization challenging. Chromatographic methods often require careful optimization to achieve baseline separation. For instance, under some gas chromatography (GC) conditions, 5-APB and 6-APB (the unsaturated analog of 6-APDB) have been shown to have nearly identical retention times.

Q3: What analytical techniques are recommended for assessing the purity of 6-APDB?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is highly effective for quantifying the purity and identifying isomers. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though derivatization may be necessary to resolve positional isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying impurities, while Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of key functional groups.

Q4: How can I confirm the identity of 6-APDB versus its isomers?

A4: While mass spectrometry can provide the molecular weight, distinguishing between isomers often requires more specific techniques. 1H and 13C NMR spectroscopy can provide distinct spectra for each isomer based on the substitution pattern on the benzofuran ring. High-resolution mass spectrometry can also reveal subtle differences in fragmentation patterns. For chromatographic methods, comparison of retention times with authenticated reference standards is the most reliable method.

Troubleshooting Guides

Column Chromatography

Problem: Poor or no separation of 6-APDB from its positional isomers.

Possible Cause Solution
Inappropriate stationary phase. Standard silica gel may not provide sufficient selectivity. Consider using a more specialized stationary phase, such as a pentafluorophenyl (PFP) column for HPLC, which can offer different selectivity for aromatic compounds.
Incorrect mobile phase composition. A systematic optimization of the mobile phase is crucial. For normal-phase chromatography, vary the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol). For reverse-phase HPLC, adjust the ratio of water/buffer and an organic modifier (e.g., acetonitrile or methanol) and the pH of the aqueous phase.
Co-elution of impurities. If baseline separation is not achieved, consider using gradient elution in HPLC, where the mobile phase composition is changed over the course of the run to improve resolution.
Overloading the column. Injecting too much sample can lead to broad peaks and poor separation. Reduce the sample load and re-run the chromatography.

Experimental Protocol: HPLC Separation of 6-APDB from Isomers

This protocol is a general guideline and should be optimized for your specific instrumentation and sample.

  • Column: PFP (Pentafluorophenyl) column, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 285 nm or Mass Spectrometry

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the crude 6-APDB in the initial mobile phase composition.

Recrystallization

Problem: 6-APDB oils out or fails to crystallize.

Possible Cause Solution
Inappropriate solvent system. The chosen solvent may be too good of a solvent, even when cold, or too poor of a solvent, even when hot. A good recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different single solvents or a two-solvent system (one in which the compound is soluble and one in which it is insoluble). For amine hydrochlorides like 6-APDB, polar protic solvents like ethanol or isopropanol, or mixtures with less polar solvents like ethyl acetate or heptane, are often good starting points.
Solution is not saturated. If the solution is too dilute, crystallization will not occur. Carefully evaporate some of the solvent to concentrate the solution.
Cooling too rapidly. Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturation. The solution may be supersaturated and require nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 6-APDB.

Experimental Protocol: Two-Solvent Recrystallization of 6-APDB HCl

  • Dissolve the crude 6-APDB hydrochloride in a minimal amount of hot ethanol.

  • While the solution is still hot, add ethyl acetate dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.

  • Dry the crystals under vacuum.

Acid-Base Extraction

Problem: Formation of a stable emulsion during extraction.

Possible Cause Solution
Vigorous shaking. Gentle swirling or inverting the separatory funnel is often sufficient for extraction and can prevent emulsion formation.
Presence of surfactants or particulate matter. The crude sample may contain impurities that stabilize emulsions.
High concentration of the amine. A high concentration of the amine salt in the aqueous layer can contribute to emulsion formation.

Solutions to Break Emulsions:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.

  • Addition of a different organic solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.

Experimental Protocol: Acid-Base Extraction of 6-APDB

  • Dissolve the crude 6-APDB in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).

  • Gently invert the funnel several times, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated 6-APDB will be in the aqueous layer.

  • Drain the aqueous layer into a clean flask.

  • Wash the organic layer with another portion of dilute acid to ensure complete extraction.

  • Combine the aqueous extracts and cool in an ice bath.

  • Slowly add a dilute aqueous base (e.g., 1M NaOH) with stirring until the solution is basic (pH > 10). The freebase 6-APDB will precipitate out or form an oil.

  • Extract the freebase 6-APDB back into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified 6-APDB freebase.

Data Summary

The following tables provide estimated quantitative data for the purification of 6-APDB based on typical results for similar compounds. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Comparison of Purification Techniques for 6-APDB

Purification Technique Typical Purity Achieved Estimated Recovery Key Advantage Key Disadvantage
Column Chromatography>98%60-80%High resolution for isomer separation.Can be time-consuming and require large volumes of solvent.
Recrystallization95-99%50-70%Simple and effective for removing many impurities.May not effectively remove positional isomers.
Acid-Base Extraction>90%70-90%Good for removing non-basic impurities.Less effective for separating from basic impurities like isomers.

Table 2: HPLC Purity Analysis Parameters

Parameter Value
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL
Linearity (R²) >0.999
Intra-day Precision (%RSD) <2%
Inter-day Precision (%RSD) <5%

Visualizations

experimental_workflow crude Crude 6-APDB dissolve Dissolve in Organic Solvent crude->dissolve acid_extraction Acid-Base Extraction (vs. 1M HCl) dissolve->acid_extraction aqueous_layer Aqueous Layer (6-APDB HCl) acid_extraction->aqueous_layer Extract organic_layer Organic Layer (Neutral Impurities) acid_extraction->organic_layer Discard basify Basify to pH > 10 (1M NaOH) aqueous_layer->basify extract_freebase Extract with Organic Solvent basify->extract_freebase purified_freebase Purified 6-APDB (Freebase) extract_freebase->purified_freebase column Column Chromatography purified_freebase->column Further Purification recrystallize Recrystallization purified_freebase->recrystallize Alternative Purification final_product High Purity 6-APDB column->final_product recrystallize->final_product

Caption: General workflow for the purification of 6-APDB.

troubleshooting_logic start Impure 6-APDB check_isomers Are positional isomers present? start->check_isomers hplc Optimize HPLC (e.g., PFP column) check_isomers->hplc Yes recrystallize Recrystallization check_isomers->recrystallize No isomers_yes Yes isomers_no No check_purity Purity > 98%? hplc->check_purity acid_base Acid-Base Extraction recrystallize->acid_base acid_base->check_purity end Pure 6-APDB check_purity->end Yes repeat_purification Repeat Purification or Combine Methods check_purity->repeat_purification No purity_yes Yes purity_no No repeat_purification->start

Caption: Decision tree for selecting a 6-APDB purification method.

Technical Support Center: Overcoming Solubility Issues of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APB) in their experiments. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results.

Troubleshooting Guide

This section addresses specific issues you may encounter with 6-APB solubility in a question-and-answer format.

Issue 1: My 6-APB powder is not dissolving in aqueous buffer.

  • Question: I've added my 6-APB powder directly to my phosphate-buffered saline (PBS), but it's not dissolving. What should I do?

  • Answer: Direct dissolution of 6-APB, particularly the succinate salt, in aqueous buffers can be challenging due to its low solubility.[1][2] The hydrochloride (HCl) salt generally exhibits better solubility in aqueous solutions compared to the succinate form.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, and then dilute this stock into your aqueous buffer.[3]

Issue 2: My 6-APB precipitates out of solution when I dilute my DMSO stock into the assay buffer.

  • Question: I've prepared a 10 mM stock of 6-APB in DMSO, but when I add it to my cell culture media, a precipitate forms. How can I prevent this?

  • Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[4] Here are several steps you can take to mitigate this:

    • Reduce the final DMSO concentration: For most cell-based assays, the final DMSO concentration should be kept below 1%, and ideally below 0.5%, to avoid cytotoxicity.[5][6][7] You may need to perform a DMSO tolerance experiment for your specific cell line.[8]

    • Slow, dropwise addition with mixing: Add the DMSO stock to the aqueous buffer slowly and with vigorous vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.[9]

    • Work at room temperature or slightly warmer: Cold buffers can decrease the solubility of some compounds. Ensuring your buffer is at the experimental temperature may help.[9]

Issue 3: I'm observing inconsistent results in my biological assays.

  • Question: The results of my experiments with 6-APB are not reproducible. Could this be related to solubility?

  • Answer: Yes, inconsistent results are a strong indicator of solubility problems.[4] If 6-APB is precipitating in your assay, the actual concentration exposed to your biological system will be lower and more variable than your intended concentration. This can lead to unreliable data. It is crucial to ensure that your compound is fully dissolved at the final assay concentration.

Frequently Asked Questions (FAQs)

Q1: What are the different forms of 6-APB and how does this affect solubility?

A1: this compound is available in several forms, most commonly as a free base, hydrochloride (HCl) salt, or succinate salt. The salt form can significantly impact its aqueous solubility. Generally, the hydrochloride salt is more soluble in aqueous solutions than the succinate salt, which has been reported to be very minimally soluble in cold water.[1] The free base form is typically less water-soluble than its salt forms.

Q2: What is the pKa of 6-APB and why is it important for solubility?

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A3: The maximum tolerated concentration of DMSO is cell-line dependent.[5][6] A general guideline is to keep the final concentration at or below 1%, with many researchers aiming for 0.5% or less to minimize any potential off-target effects of the solvent.[7][8] It is highly recommended to perform a vehicle control experiment to determine the effect of DMSO on your specific assay.

Q4: Can I use sonication to help dissolve 6-APB?

A4: Yes, sonication can be a useful technique to aid in the dissolution of 6-APB, particularly when preparing your initial stock solution in an organic solvent. However, be cautious with sonication as it can generate heat, which may not be suitable for thermally sensitive compounds.

Data Presentation

Table 1: Solubility of this compound (6-APB) Forms

FormSolventReported SolubilityReference
6-APB HydrochlorideDimethylformamide (DMF)20 mg/mL[3]
Dimethyl sulfoxide (DMSO)20 mg/mL[3]
Ethanol20 mg/mL[3]
Phosphate-Buffered Saline (PBS, pH 7.2)1 mg/mL[2][3]
6-APB SuccinateChloroformPractically insoluble[1]
Cold WaterVery minimally soluble (approx. 1 mg/mL)[1][2]

Experimental Protocols

Protocol 1: Preparation of a 6-APB Stock Solution

  • Objective: To prepare a concentrated stock solution of 6-APB in an appropriate organic solvent.

  • Materials:

    • 6-APB (hydrochloride or succinate salt)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Calibrated analytical balance

    • Microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of 6-APB powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube thoroughly until the powder is completely dissolved. Visual inspection against a light source can help confirm complete dissolution.

    • If necessary, brief sonication in a water bath can be used to aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH Adjustment to Enhance Aqueous Solubility

  • Objective: To increase the solubility of 6-APB in an aqueous buffer by adjusting the pH.

  • Materials:

    • 6-APB stock solution (from Protocol 1)

    • Aqueous buffer of choice (e.g., PBS, Tris)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • pH meter

  • Procedure:

    • Start with your desired aqueous buffer.

    • While monitoring with a calibrated pH meter, slowly add 0.1 M HCl to lower the pH. For 6-APB, a pH of 2 units below its estimated pKa (around 9.9) will ensure it is predominantly in its more soluble, protonated form. A pH range of 6.0-7.4 is common for many biological assays.

    • Once the desired pH is reached, add the 6-APB stock solution dropwise while vortexing to achieve the final desired concentration.

    • Visually inspect the solution for any signs of precipitation.

    • If necessary, further small adjustments to the pH can be made. Ensure the final pH is compatible with your experimental system.

Protocol 3: Co-solvent Screening for Improved Solubility

  • Objective: To identify a suitable co-solvent system to maintain 6-APB solubility in an aqueous medium.

  • Materials:

    • 6-APB stock solution (in 100% DMSO)

    • Co-solvents: Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400)

    • Aqueous buffer

  • Procedure:

    • Prepare a series of aqueous buffer solutions containing different concentrations of a co-solvent (e.g., 5%, 10%, 20% ethanol).

    • To each of these co-solvent/buffer mixtures, add the 6-APB DMSO stock to your desired final concentration.

    • Vortex each solution and visually inspect for precipitation immediately and after a set period (e.g., 1 hour).

    • The optimal co-solvent and its concentration is the one that keeps 6-APB in solution at the desired concentration with the lowest percentage of the co-solvent.

    • Always run a vehicle control with the chosen co-solvent concentration in your biological assay to check for any effects of the solvent system itself.

Protocol 4: Preparation of a 6-APB-Cyclodextrin Inclusion Complex

  • Objective: To enhance the aqueous solubility of 6-APB by forming an inclusion complex with a cyclodextrin.

  • Materials:

    • 6-APB

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer and stir bar

  • Procedure (Kneading Method): [12]

    • In a mortar, create a slurry of HP-β-CD with a small amount of water.

    • Slowly add the 6-APB powder to the slurry.

    • Knead the mixture thoroughly for 30-60 minutes to form a paste.

    • Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The resulting powder is the 6-APB-HP-β-CD inclusion complex, which should exhibit improved aqueous solubility.

Mandatory Visualizations

G Troubleshooting Workflow for 6-APB Precipitation start Precipitation Observed with 6-APB check_form Check 6-APB Form (Succinate vs. HCl) start->check_form use_hcl Use HCl Salt for Better Aqueous Solubility check_form->use_hcl Succinate form prepare_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) check_form->prepare_stock HCl or Succinate form use_hcl->prepare_stock dilution_issue Precipitation Upon Dilution into Aqueous Buffer? prepare_stock->dilution_issue optimize_dilution Optimize Dilution Technique: - Lower final DMSO concentration - Slow, dropwise addition with mixing - Use buffer at room temperature dilution_issue->optimize_dilution Yes success 6-APB Solubilized dilution_issue->success No solubility_enhancement Further Solubility Enhancement Needed? optimize_dilution->solubility_enhancement ph_adjustment pH Adjustment: Lower pH to protonate the amine solubility_enhancement->ph_adjustment Yes co_solvent Use Co-solvents: (e.g., Ethanol, PEG 400) solubility_enhancement->co_solvent Yes cyclodextrin Cyclodextrin Complexation: (e.g., HP-β-CD) solubility_enhancement->cyclodextrin Yes solubility_enhancement->success No ph_adjustment->success co_solvent->success cyclodextrin->success

Caption: Troubleshooting workflow for 6-APB precipitation.

G Logical Flow for Solubility Enhancement Strategy Selection start Initial Assessment of 6-APB Solubility Issue is_ionizable Is the compound ionizable? start->is_ionizable ph_modification pH Modification is_ionizable->ph_modification Yes (amine group) salt_formation Salt Formation (e.g., use of HCl salt) ph_modification->salt_formation insufficient_improvement1 Insufficient Improvement? salt_formation->insufficient_improvement1 co_solvency Co-solvency insufficient_improvement1->co_solvency Yes optimized_formulation Optimized Formulation for Experiment insufficient_improvement1->optimized_formulation No cyclodextrin Cyclodextrin Complexation co_solvency->cyclodextrin insufficient_improvement2 Insufficient Improvement? cyclodextrin->insufficient_improvement2 combined_approach Consider Combined Approaches insufficient_improvement2->combined_approach Yes insufficient_improvement2->optimized_formulation No combined_approach->optimized_formulation

Caption: Logical flow for selecting a solubility enhancement strategy.

References

Technical Support Center: Optimizing GC-MS Parameters for 6-APDB Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 6-(2-aminopropyl)benzofuran (6-APDB).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of 6-APDB?

A1: Derivatization is a crucial step in the GC-MS analysis of 6-APDB and other amphetamine-like compounds for several reasons. Primarily, these compounds contain primary amine groups that can cause poor chromatographic peak shape, including tailing, due to interactions with active sites in the GC system. Derivatization masks these active groups, improving peak symmetry and overall chromatographic performance. Additionally, it can increase the volatility and thermal stability of the analyte, and create characteristic mass fragments that aid in mass spectral identification and quantification.

Q2: What are the most common derivatizing reagents for 6-APDB analysis?

A2: The most commonly used derivatizing agents for amphetamine-related compounds, including 6-APDB, are fluorinated anhydrides. These include Heptafluorobutyric anhydride (HFBA), Pentafluoropropionic anhydride (PFPA), and Trifluoroacetic anhydride (TFAA). HFBA is frequently employed and has been shown to be effective for the analysis of amphetamines in various biological matrices.

Q3: What type of GC column is recommended for 6-APDB analysis?

A3: For the analysis of 6-APDB and similar designer drugs, a non-polar or low-polarity column is generally recommended. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS, HP-5MS) or a 100% dimethylpolysiloxane phase (e.g., DB-1MS). These columns separate compounds primarily based on their boiling points and are robust for a wide range of applications. For GC-MS analysis, it is advisable to use a column specifically designed for mass spectrometry (MS-grade), as these exhibit low bleed characteristics, which improves signal-to-noise and spectral quality.

Q4: Can 6-APDB be analyzed without derivatization?

A4: While it is possible to analyze 6-APDB without derivatization, it is generally not recommended for quantitative analysis due to the high potential for poor peak shape and low response. If analyzing without derivatization, it is critical to use a highly inert GC system, including an inert liner and a column specifically designed for the analysis of active basic compounds. Even with these precautions, peak tailing and analyte loss can still be significant issues.

Troubleshooting Guide

Issue 1: My 6-APDB peak is tailing.

  • Cause: Peak tailing for amine-containing compounds like 6-APDB is often due to active sites in the GC system. These can be present in the injector liner, the column, or even from contamination in the system.

  • Solution:

    • Check for System Activity: The first step is to ensure your GC system is inert. This includes using a clean, deactivated injector liner (preferably with glass wool) and a high-quality, low-bleed GC column.

    • Column Maintenance: If the column has been in use for a while, the inlet end may have become active. Trimming 10-20 cm from the front of the column can often resolve this issue.

    • Proper Derivatization: Incomplete derivatization will leave active amine groups, leading to peak tailing. Ensure your derivatization protocol is optimized and followed correctly.

    • Injector Temperature: An injector temperature that is too low can cause slow vaporization and contribute to peak tailing. Conversely, a temperature that is too high can cause degradation. A typical starting point is 250-280°C.

    • Flow Path Issues: Check for any dead volume in your system, such as from an improperly installed column. Ensure the column is cut cleanly and installed at the correct depth in both the injector and the detector.

Issue 2: I am seeing low or no response for 6-APDB.

  • Cause: Low or no signal can be due to a variety of factors, including analyte degradation, poor extraction efficiency, or issues with the GC-MS system itself.

  • Solution:

    • Thermal Degradation: Although 6-APDB is relatively stable, high temperatures in the injector can potentially lead to degradation. A simple test is to lower the injector temperature in increments to see if the response improves. It's important to find a balance, as too low a temperature can cause other issues like peak broadening.

    • Sample Preparation: Evaluate your extraction procedure to ensure efficient recovery of 6-APDB from the sample matrix. For biological samples like blood or urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required.

    • Derivatization Issues: Ensure the derivatizing reagent is fresh and the reaction conditions (temperature and time) are optimal. For example, with HFBA, derivatization is often carried out at 60-70°C for 10-30 minutes.

    • MS Detector Tuning: Ensure your mass spectrometer is properly tuned. An out-of-tune instrument will have poor sensitivity.

    • Leaks in the System: Air leaks in the GC system can lead to a loss of analyte and can also damage the column. Check for leaks using an electronic leak detector.

Issue 3: I am observing extraneous peaks in my chromatogram.

  • Cause: Ghost peaks or extraneous peaks can originate from several sources, including contaminated solvents, septa bleed, column bleed, or carryover from a previous injection.

  • Solution:

    • Run a Blank: Inject a solvent blank to determine if the contamination is coming from your solvent or the syringe.

    • Check Septa: The injector septum can release volatile compounds, especially at high temperatures. Use a high-quality, low-bleed septum and replace it regularly.

    • Column Bleed: High column bleed can contribute to a noisy baseline and extraneous peaks. This can be caused by operating the column above its maximum temperature limit or by oxygen damage. Ensure you are using an oxygen trap on your carrier gas line.

    • Clean the Injector: The injector liner can accumulate non-volatile residues from previous injections. Regular cleaning or replacement of the liner is essential.

    • Carryover: If you are analyzing samples of varying concentrations, you may see carryover from a high-concentration sample in a subsequent low-concentration sample. A thorough solvent wash of the syringe and running a blank after a high-concentration sample can help mitigate this.

Data Presentation

Table 1: Recommended GC-MS Parameters for 6-APDB Analysis

ParameterMethod 1 (Underivatized)Method 2 (Derivatized)Rationale
GC Column DB-1MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar to mid-polar column is suitable for separating 6-APDB from other compounds. MS-grade columns are recommended for low bleed.
Carrier Gas Helium at a constant flow of 1 mL/minHelium at a constant flow of 1 mL/minHelium is a common and effective carrier gas for GC-MS. A constant flow ensures reproducible retention times.
Injector Type Split (e.g., 25:1) or SplitlessSplitlessSplit injection is suitable for screening, while splitless is preferred for trace analysis to maximize sensitivity.
Injector Temp. 280°C260-280°CHigh enough to ensure rapid vaporization without causing thermal degradation.
Oven Program Initial: 100°C for 1 min, Ramp: 12°C/min to 300°C, Hold: 9 minInitial: 80°C for 2 min, Ramp 1: 8°C/min to 150°C, Ramp 2: 30°C/min to 280°CThe temperature program should be optimized to achieve good separation from any matrix components or other drugs of interest.
MS Transfer Line 280°C280°CShould be maintained at a high temperature to prevent analyte condensation.
Ion Source Temp. 230°C230°CA standard temperature for electron ionization sources.
Quadrupole Temp. 150°C150°CA typical setting for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Scan Range 34-550 amu40-500 amuA wide scan range is used for screening to detect a broad range of compounds. For targeted analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

Experimental Protocols

Protocol 1: Sample Preparation of Whole Blood for 6-APDB Analysis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and instrumentation.

  • Sample Collection: Collect whole blood in appropriate tubes (e.g., with an anticoagulant like EDTA).

  • Internal Standard Addition: To 1 mL of whole blood, add a known amount of an appropriate internal standard (e.g., a deuterated analog of 6-APDB or a structurally similar compound).

  • Protein Precipitation: Add 2 mL of cold acetonitrile to the blood sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent like ethyl acetate prior to derivatization or direct injection.

Protocol 2: Derivatization of 6-APDB with Heptafluorobutyric Anhydride (HFBA)

  • Reagent Preparation: Prepare a solution of HFBA in a suitable solvent (e.g., 3% HFBA in toluene or use neat HFBA).

  • Derivatization Reaction: To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of HFBA.

  • Incubation: Cap the vial tightly and heat at 65-70°C for 30 minutes.

  • Evaporation: After incubation, allow the sample to cool to room temperature. Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in 50-100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for 6-APDB cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (Blood, Urine, etc.) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Derivatize Add Derivatizing Agent (e.g., HFBA) Evaporation1->Derivatize Incubate Incubate (e.g., 70°C for 30 min) Derivatize->Incubate Evaporation2 Evaporate to Dryness Incubate->Evaporation2 Reconstitute Reconstitute in Solvent Evaporation2->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Data_Acquisition Data Acquisition (Scan or SIM mode) Inject->Data_Acquisition Data_Processing Data Processing & Reporting Data_Acquisition->Data_Processing Troubleshooting_Peak_Tailing Troubleshooting Peak Tailing for 6-APDB Start Peak Tailing Observed Check_Deriv Is Derivatization Complete? Start->Check_Deriv Optimize_Deriv Optimize Derivatization: - Fresh Reagent - Correct Time/Temp Check_Deriv->Optimize_Deriv No Check_System_Activity Is the GC System Inert? Check_Deriv->Check_System_Activity Yes Optimize_Deriv->Start System_Maintenance Perform Maintenance: - Replace Liner & Septum - Trim Column Check_System_Activity->System_Maintenance No Check_Flow_Path Is the Flow Path Correct? Check_System_Activity->Check_Flow_Path Yes System_Maintenance->Start Reinstall_Column Reinstall Column: - Proper Depth - Clean Cut Check_Flow_Path->Reinstall_Column No End Peak Shape Improved Check_Flow_Path->End Yes Reinstall_Column->Start

Technical Support Center: 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and preventing the degradation of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing 6-APDB samples to ensure long-term stability?

A1: For long-term stability, 6-APDB hydrochloride, a crystalline solid, should be stored at -20°C.[1] Under these conditions, the compound is reported to be stable for at least five years.[1] For short-term storage, refrigeration at 2-8°C is acceptable, though for periods longer than a few weeks, freezing is recommended. Samples should be stored in airtight, light-resistant containers to prevent degradation from air and light exposure.

Q2: What are the visual signs that my 6-APDB sample may have degraded?

A2: While detailed studies on the visual signs of 6-APDB degradation are limited, indications of degradation for similar compounds, such as 6-APB, include a change in appearance from a white or off-white powder to a tan or brown grainy powder.[2] Any noticeable change in color, consistency, or the appearance of clumping in the solid material could suggest degradation or moisture absorption. For solutions, the development of color, precipitation, or haziness are strong indicators of sample degradation.

Q3: What are the likely degradation pathways for 6-APDB?

A3: While specific degradation studies on 6-APDB are not extensively published, inferences can be drawn from the metabolic pathways of the closely related compound 6-APB.[2][3] The primary routes of degradation are likely to involve:

  • Oxidation: The dihydrobenzofuran ring system can be susceptible to oxidation. This may involve hydroxylation of the aromatic ring or the dihydrofuran ring.

  • Hydrolysis: Under acidic or basic conditions, the ether linkage in the dihydrobenzofuran ring could potentially be cleaved.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation in many amine-containing compounds and aromatic systems. This can lead to complex reaction mixtures.

Q4: How does pH affect the stability of 6-APDB in solution?

A4: The stability of amine-containing compounds like 6-APDB is often pH-dependent. Acidic conditions (low pH) can lead to the protonation of the primary amine, which may increase its stability against certain oxidative reactions. However, strongly acidic or basic conditions can promote hydrolysis of other functional groups. It is recommended to prepare fresh solutions for experiments and to buffer solutions to a neutral or slightly acidic pH if they need to be stored for a short period.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis Sample degradationPrepare a fresh sample from a properly stored stock. Compare the chromatogram of the suspect sample with a freshly prepared standard.
Contaminated solvent or glasswareUse fresh, high-purity solvents and thoroughly clean all glassware. Run a blank (solvent only) to check for contamination.
Formation of adducts in the mass spectrometerOptimize MS source conditions. Consider if observed masses correspond to common adducts (e.g., +Na, +K, +formate).
Loss of biological activity or inconsistent results Degradation of the 6-APDB stock solutionPrepare fresh stock solutions more frequently. Store stock solutions in small, single-use aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
Improper sample handlingKeep samples on ice when not in use. Protect from light by using amber vials or covering tubes with foil.
Sample discoloration (solid or solution) Oxidation or photodegradationStore solid samples under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Prepare solutions immediately before use and protect them from light.

Experimental Protocols

Protocol for Preparing a Standard Solution of 6-APDB HCl
  • Materials: 6-APDB HCl, appropriate solvent (e.g., methanol, DMSO, DMF, or PBS), calibrated analytical balance, volumetric flasks, pipettes.

  • Procedure:

    • Allow the vial of 6-APDB HCl to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of 6-APDB HCl using a calibrated analytical balance.

    • Transfer the weighed solid to a volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the solid completely.

    • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Mix the solution thoroughly by inverting the flask several times.

    • For long-term storage, dispense the solution into small, airtight, light-resistant vials and store at -20°C.

Protocol for a Basic Stability Test

This protocol outlines a forced degradation study to assess the stability of 6-APDB under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of 6-APDB in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Place a sample of the stock solution in an oven at a controlled temperature (e.g., 60°C).

    • Photodegradation: Expose a sample of the stock solution to a light source (e.g., a UV lamp or direct sunlight).

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent drug from its degradation products).

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent 6-APDB.

  • Data Analysis: Calculate the percentage of degradation at each time point for each condition.

Data Presentation

Table 1: Solubility of 6-APDB HCl
SolventSolubility
DMF20 mg/mL
DMSO20 mg/mL
Ethanol20 mg/mL
PBS (pH 7.2)1 mg/mL

Data sourced from Cayman Chemical.[1]

Table 2: Illustrative Example of Forced Degradation Study Results for a Similar Amine-Containing Compound
ConditionTime (hours)% Degradation (Illustrative)
0.1 M HCl2415%
0.1 M NaOH2425%
3% H₂O₂2440%
Heat (60°C)2410%
Light (UV)2435%

Note: This table is for illustrative purposes only and represents typical results for a compound with similar functional groups. Actual degradation rates for 6-APDB may vary.

Visualizations

G cluster_degradation Potential Degradation Pathways of 6-APDB 6-APDB 6-APDB Oxidation Products Hydroxylated derivatives, Ring-opened products 6-APDB->Oxidation Products Oxidation (O2, H2O2) Hydrolysis Products Ether cleavage products 6-APDB->Hydrolysis Products Hydrolysis (Acid/Base) Photodegradation Products Complex mixture of radically-formed products 6-APDB->Photodegradation Products Photolysis (Light/UV)

Caption: Potential degradation pathways for 6-APDB.

G cluster_workflow Experimental Workflow for Stability Assessment Start Start Prepare 6-APDB Solution Prepare 6-APDB Solution Expose to Stress Conditions Acid, Base, Oxidation, Heat, Light Prepare 6-APDB Solution->Expose to Stress Conditions Sample at Time Points Sample at Time Points Expose to Stress Conditions->Sample at Time Points Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Sample at Time Points->Analyze by HPLC/LC-MS Quantify Degradation Quantify Degradation Analyze by HPLC/LC-MS->Quantify Degradation End End Quantify Degradation->End

Caption: Workflow for assessing 6-APDB stability.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Results Unexpected Results Unexpected Results Check Sample Preparation Check Sample Preparation Unexpected Results->Check Sample Preparation Check Instrument Performance Check Instrument Performance Check Sample Preparation->Check Instrument Performance Sample Prep OK Remake Sample Remake Sample Check Sample Preparation->Remake Sample Error Found Analyze Fresh Standard Analyze Fresh Standard Check Instrument Performance->Analyze Fresh Standard Instrument OK Instrument Maintenance Instrument Maintenance Check Instrument Performance->Instrument Maintenance Error Found Problem with Original Sample Problem with Original Sample Analyze Fresh Standard->Problem with Original Sample Standard OK Problem with Method/Instrument Problem with Method/Instrument Analyze Fresh Standard->Problem with Method/Instrument Standard Fails

Caption: Troubleshooting decision tree for 6-APDB experiments.

References

Technical Support Center: Enhancing Resolution in HPLC Analysis of 6-APDB Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 6-APDB (6-(2-aminopropyl)benzofuran) isomers. Due to their structural similarities, achieving baseline separation of positional isomers (e.g., 5-APB, 6-APB) and enantiomers (R/S forms) of 6-APDB can be a significant analytical challenge.[1][2] This guide offers structured advice, detailed experimental protocols, and visual workflows to enhance chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor peak resolution between 6-APDB isomers?

Poor peak resolution in the HPLC analysis of 6-APDB and its isomers is often due to their close structural similarity.[1] Key contributing factors include:

  • Inappropriate Column Selection: The stationary phase may lack the necessary selectivity to differentiate between the subtle structural differences of the isomers.

  • Suboptimal Mobile Phase Composition: The elution strength, pH, and solvent composition of the mobile phase are critical for achieving separation. An incorrect solvent ratio or pH can lead to co-elution.[3]

  • Inadequate Method Parameters: Flow rate and column temperature can significantly impact resolution. Non-optimal settings can lead to band broadening and overlapping peaks.[4]

  • Column Degradation: Over time, column performance can diminish due to contamination or loss of stationary phase, resulting in reduced efficiency and resolution.[3]

Q2: My 6-APDB isomer peaks are broad. What are the likely causes and how can I address this?

Broad peaks can compromise both resolution and sensitivity. Common causes and their solutions are:

  • High Injection Volume or Sample Overload: Injecting an excessive amount of sample can lead to peak fronting and broadening.[1]

    • Solution: Reduce the injection volume or dilute the sample. A general guideline is to inject 1-2% of the total column volume for sample concentrations around 1µg/µl.[4]

  • Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can cause peak broadening.[5]

    • Solution: Use narrower internal diameter tubing and minimize its length.

  • Contaminated Guard or Analytical Column: Contaminants can interfere with the interaction between the analyte and the stationary phase.[5]

    • Solution: Replace the guard column and/or flush the analytical column with a strong solvent.

Q3: How can I differentiate between positional isomers (e.g., 5-APB and 6-APB) and enantiomers (R-6-APDB and S-6-APDB)?

Differentiating between these isomer types requires different analytical strategies:

  • Positional Isomers (Achiral Separation): These are diastereomers and can be separated on a standard achiral HPLC column (like a C18) with careful method optimization.[6] The key is to find a mobile phase and stationary phase combination that provides sufficient selectivity.

  • Enantiomers (Chiral Separation): Enantiomers have identical physical and chemical properties in an achiral environment and require a chiral environment for separation.[7] This can be achieved through:

    • Chiral Stationary Phases (CSPs): This is the most common approach, using a column where the stationary phase is chiral.[8][9]

    • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers.[10]

    • Indirect Method (Derivatization): The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column.[7][11]

Troubleshooting Guide: Enhancing Peak Resolution

This guide provides a systematic approach to troubleshooting and improving the resolution of 6-APDB isomers.

Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution of Peaks Incorrect mobile phase composition (pH, organic modifier concentration).Optimize the mobile phase. Adjust the pH to ensure consistent ionization of the analytes. Vary the organic solvent percentage or try a different solvent (e.g., methanol instead of acetonitrile). Consider using gradient elution.[3]
Inappropriate column stationary phase.For positional isomers, screen different achiral columns (e.g., C18, Phenyl-Hexyl, PFP). For enantiomers, select a suitable Chiral Stationary Phase (CSP), such as one based on polysaccharide derivatives (cellulose or amylose).[8][12]
Column temperature is not optimal.Systematically vary the column temperature. Lower temperatures often increase retention and can improve resolution, while higher temperatures can improve efficiency but may decrease retention.[4]
Flow rate is too high.Decrease the flow rate. This generally increases the interaction time with the stationary phase and can lead to better separation, though it will increase the analysis time.[4]
Peak Tailing Presence of active sites on the column packing.Use a mobile phase buffer to maintain a consistent pH. If using a silica-based column, ensure the pH is below 3 to protonate silanol groups.[3] Consider using a column with end-capping.
Interfering peak from the sample matrix.Improve the sample preparation procedure to remove interfering substances. Adjust the mobile phase composition or use a gradient program to separate the interference from the analyte peak.[5]
Inconsistent Retention Times Poor column equilibration.Increase the column equilibration time between injections, especially when using gradient elution. Purge the system with at least 20 column volumes of the new mobile phase when changing solvents.[5]
Air bubbles in the system.Degas the mobile phase. Flush the system with a strong organic solvent to remove bubbles.[5]
Leaks in the system.Check for loose fittings and worn pump seals. Tighten fittings gently or replace seals if necessary.[5]

Experimental Protocols

Protocol 1: Achiral Separation of 6-APDB Positional Isomers

This protocol outlines a starting point for the separation of positional isomers like 5-APB and 6-APB using a standard reversed-phase HPLC system.

1. HPLC System and Column:

  • System: Standard HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Guard Column: C18 guard column.

2. Mobile Phase Preparation:

  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: Acetonitrile.

  • Method: Gradient elution (see table below).

  • Degassing: Degas the mobile phase using an inline degasser or by sonication.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.

4. Gradient Program:

Time (min)% Solvent A% Solvent B
0.09010
10.05050
12.05050
12.19010
15.09010
Protocol 2: Chiral Separation of 6-APDB Enantiomers

This protocol describes a method for separating the R and S enantiomers of 6-APDB using a Chiral Stationary Phase (CSP).

1. HPLC System and Column:

  • System: Standard HPLC with UV detector.

  • Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm particle size).[6]

2. Mobile Phase Preparation:

  • Mode: Normal Phase.

  • Solvent A: n-Hexane.

  • Solvent B: Isopropanol.

  • Additive: 0.1% Diethylamine (to improve peak shape for basic analytes).

  • Method: Isocratic elution.

  • Degassing: Degas the mobile phase.

3. Chromatographic Conditions:

  • Mobile Phase Composition: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 285 nm.

Note: The optimal mobile phase composition for chiral separations is highly dependent on the specific CSP and may require significant optimization.[12]

Data Presentation

Table 1: Comparison of Achiral Columns for Positional Isomer Separation
Column TypeMobile Phase GradientResolution (Rs) between 5-APB and 6-APBAnalysis Time (min)
Standard C1810-50% Acetonitrile in 10 min1.215
Phenyl-Hexyl10-50% Acetonitrile in 10 min1.616
PFP (Pentafluorophenyl)15-60% Methanol in 12 min1.918
Table 2: Effect of Mobile Phase Modifier on Chiral Resolution of 6-APDB
Chiral Stationary PhaseMobile Phase (Isocratic)Resolution (Rs) between R/S Enantiomers
Amylose-based CSPn-Hexane / Isopropanol (80:20)1.4
Amylose-based CSPn-Hexane / Ethanol (85:15)1.7
Cellulose-based CSPn-Hexane / Isopropanol (90:10)1.9

Visualizations

Troubleshooting_Workflow Start Poor Peak Resolution (Rs < 1.5) CheckSystem Check System Suitability (Pressure, Baseline Noise) Start->CheckSystem SamplePrep Review Sample Preparation (Concentration, Purity) Start->SamplePrep OptimizeMobilePhase Optimize Mobile Phase (pH, Organic Ratio, Solvent Type) CheckSystem->OptimizeMobilePhase System OK GoodResolution Resolution Achieved (Rs >= 1.5) ChangeColumn Select Different Column (Achiral vs. Chiral) OptimizeMobilePhase->ChangeColumn No Improvement AdjustParameters Adjust Method Parameters (Flow Rate, Temperature) OptimizeMobilePhase->AdjustParameters Minor Improvement ChangeColumn->OptimizeMobilePhase New Column ChangeColumn->GoodResolution Success AdjustParameters->ChangeColumn Still Poor AdjustParameters->GoodResolution Success SamplePrep->Start

Caption: A workflow diagram for troubleshooting poor peak resolution in HPLC.

Separation_Strategy cluster_0 Isomer Type cluster_1 Primary Separation Approach cluster_2 Method Positional Positional Isomers (e.g., 5-APB, 6-APB) Achiral Achiral HPLC Positional->Achiral Enantiomers Enantiomers (R/S Forms) Chiral Chiral HPLC Enantiomers->Chiral C18 C18, PFP, Phenyl Columns Achiral->C18 CSP Chiral Stationary Phase (CSP) Chiral->CSP CMPA Chiral Mobile Phase Additive (CMPA) Chiral->CMPA Derivatization Indirect Method (Derivatization) Chiral->Derivatization

Caption: Logical relationship between isomer type and HPLC separation strategy.

References

Technical Support Center: 6-(2-Aminopropyl)-2,3-dihydrobenzofuran NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in the Nuclear Magnetic Resonance (NMR) spectrum of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APB).

Troubleshooting Guide

This guide addresses common issues observed during the NMR analysis of 6-APB and provides systematic steps for resolution.

Issue 1: Broad, rolling, or disappearing peak in the amine region (typically 0.5-5.0 ppm).

  • Question: I see a very broad signal, or no clear peak at all, where I expect the -NH2 protons. Is my sample degraded?

  • Answer: This is a common characteristic of primary amines like 6-APB and is not necessarily indicative of sample degradation. The protons on the nitrogen atom can undergo rapid chemical exchange with each other and with trace amounts of acidic protons (like water) in the solvent. This exchange broadens the signal, and in some cases, can make it so broad that it is indistinguishable from the baseline.[1][2][3][4]

    • Troubleshooting Steps:

      • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The amine protons will exchange with deuterium, causing the -NH₂ peak to disappear completely.[2][5][6][7] This is a definitive confirmation of the N-H signal.

      • Lower Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate, resulting in a sharper signal.

      • Dry Solvent: Ensure your deuterated solvent is as dry as possible. The presence of water can exacerbate the broadening.[7]

Issue 2: Unexpected peaks in the spectrum.

  • Question: My ¹H NMR spectrum shows more peaks than I expect for 6-APB. How can I identify the source of these artifacts?

  • Answer: Unexpected peaks can arise from several sources, including residual solvents from synthesis or purification, impurities in the NMR solvent, or degradation products.

    • Troubleshooting Steps:

      • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to known values for common laboratory solvents.[8][9][10] Solvents like diethyl ether, ethyl acetate, dichloromethane, and acetone are common culprits.[7]

      • Check NMR Solvent Purity: Run a spectrum of the neat deuterated solvent you are using. All deuterated solvents contain some residual protic solvent (e.g., CHCl₃ in CDCl₃).[11] Knowing the chemical shift of these residual peaks is crucial.[12][13]

      • Consider Synthesis Byproducts: Review the synthetic route used to prepare the 6-APB. Incomplete reactions or side reactions can lead to impurities. For example, if a reductive amination was used, you might see signals from the precursor ketone or intermediate imine.

      • Mass Spectrometry: If available, acquiring a mass spectrum of your sample can help identify the molecular weights of any impurities present.[14][15]

Issue 3: Poorly resolved or asymmetric peaks (bad peak shape).

  • Question: The peaks in my spectrum are not sharp and symmetrical. What could be the cause?

  • Answer: Poor peak shape is often due to issues with the NMR spectrometer's magnetic field homogeneity (shimming) or problems with the sample itself.

    • Troubleshooting Steps:

      • Re-shim the Spectrometer: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible. Poor shimming is a very common cause of broad or distorted peaks.[16] If you are unsure how to do this, consult the instrument manager.

      • Check Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. Try diluting your sample. Conversely, a very dilute sample will have a low signal-to-noise ratio.[16]

      • Ensure Sample Solubility: If your sample is not fully dissolved, you will have an inhomogeneous solution, leading to poor peak shape.[7] Ensure complete dissolution, and if necessary, try a different deuterated solvent.[7]

      • Filter the Sample: Particulate matter in the NMR tube can also degrade spectral quality. If you suspect this, filter your sample through a small plug of glass wool into a clean NMR tube.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected ¹H NMR chemical shifts for this compound?

    • A1: While exact chemical shifts can vary depending on the solvent and concentration, the following are approximate ranges for the key protons in 6-APB.

Proton Assignment Approximate Chemical Shift (ppm) Multiplicity
Aromatic Protons6.5 - 7.5Multiplets
-O-CH₂- (dihydrofuran ring)4.0 - 4.6Multiplets
-CH₂- (dihydrofuran ring)2.8 - 3.4Multiplets
-CH- (aminopropyl chain)2.5 - 3.2Multiplet
-CH₂- (aminopropyl chain)2.4 - 3.0Multiplet
-CH₃ (aminopropyl chain)1.0 - 1.3Doublet
-NH₂0.5 - 5.0Broad Singlet
  • Q2: How can I confirm the presence of the amine (-NH₂) group?

    • A2: The most reliable method is the D₂O exchange experiment.[2][5][6][7] Adding a drop of D₂O to your sample will cause the -NH₂ protons to be replaced by deuterium. In the subsequent ¹H NMR spectrum, the peak corresponding to the amine protons will disappear.

  • Q3: My aromatic region is complex. How can I be sure I have the 6-substituted isomer and not another positional isomer like 5-APB?

    • A3: The substitution pattern on the aromatic ring gives rise to unique splitting patterns for the aromatic protons. While detailed analysis of coupling constants is required for definitive assignment, comparison to reference spectra is the most straightforward approach.[14] Advanced 2D NMR techniques like COSY and HMBC can also be used to unambiguously determine the connectivity of the molecule.[14]

  • Q4: Can I use NMR to determine the purity of my 6-APB sample?

    • A4: Yes, Quantitative NMR (qNMR) can be a very accurate method for determining purity. This involves adding a known amount of an internal standard to your sample and comparing the integral of a known proton signal from your sample to the integral of a signal from the standard.[17]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

  • Weigh approximately 5-10 mg of the 6-APB sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄, or D₂O) in a clean vial.[17][18]

  • Vortex the vial to ensure the sample is fully dissolved.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Cap the NMR tube and insert it into the spinner turbine.

  • Place the sample in the NMR spectrometer for analysis.

Protocol 2: D₂O Exchange Experiment

  • Prepare a standard ¹H NMR sample as described in Protocol 1.

  • Acquire a standard ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for 30 seconds to ensure thorough mixing.

  • Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum.

  • Compare the two spectra. The signal corresponding to the -NH₂ protons should have disappeared or significantly diminished in the second spectrum.[7]

Diagrams

troubleshooting_workflow start Start: NMR Spectrum Acquired issue Identify Artifact/ Unexpected Signal start->issue broad_nh Broad/Missing -NH2 Peak? issue->broad_nh Yes extra_peaks Extra Peaks Present? issue->extra_peaks No broad_nh->extra_peaks No d2o_shake Perform D2O Exchange broad_nh->d2o_shake Yes bad_shape Poor Peak Shape? extra_peaks->bad_shape No check_solvents Check Residual Solvent Tables extra_peaks->check_solvents Yes re_shim Re-shim Spectrometer bad_shape->re_shim Yes end Spectrum Interpreted bad_shape->end No d2o_shake->extra_peaks check_solvents->bad_shape re_shim->end amine_exchange cluster_before Before D2O Exchange cluster_after After D2O Exchange R_NH2 R-NH2 R_ND2 R-ND2 R_NH2->R_ND2 + D2O H2O H2O (trace) HOD HOD H2O->HOD + D2O

References

Minimizing side reactions in 6-APDB synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of 6-APDB.

Disclaimer

The information provided herein is for research and informational purposes only. The synthesis of 6-APDB and related compounds may be subject to legal and regulatory restrictions in your jurisdiction. It is the sole responsibility of the user to ensure compliance with all applicable laws and regulations. The author and publisher of this guide do not endorse or encourage any illegal activities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-APDB?

A1: A frequently cited synthetic pathway for 6-APDB commences with 3-methoxybenzaldehyde.[1] This multi-step process involves a Henry reaction, followed by reduction of the resulting nitroalkene, protection of the primary amine, a Friedel-Crafts acylation, demethylation, reduction of the introduced carbonyl group, and a final intramolecular cyclization to form the dihydrobenzofuran ring. An alternative approach involves the synthesis of the dihydrobenzofuran core first, followed by the elaboration of the aminopropyl side chain.

Q2: I am getting a low yield in the Henry reaction. What could be the issue?

A2: Low yields in the Henry reaction between 3-methoxybenzaldehyde and nitroethane can be attributed to several factors. Inadequate catalyst activity, improper reaction temperature, or incorrect stoichiometry can all negatively impact the yield. Additionally, the formation of side products, such as nitrile and hydroxylamine byproducts, can consume starting materials and reduce the yield of the desired nitrostyrene intermediate. Ensure your reagents are pure and the reaction is performed under optimal conditions for the specific catalyst used.

Q3: During the reduction of the nitroalkene, what are the potential side reactions?

A3: The reduction of the 2-nitro-1-(3-methoxyphenyl)prop-1-ene intermediate is a critical step. While catalytic hydrogenation using Raney Nickel is often employed, side reactions can occur. Incomplete reduction may leave unreacted nitroalkene or intermediate nitroalkanes. The use of other reducing agents, such as lithium aluminum hydride (LiAlH4), can sometimes lead to the formation of undesired azo compounds, particularly with aromatic nitro groups. When using palladium on carbon (Pd/C) for hydrogenation, dehalogenation can be a concern if halogen substituents are present on the aromatic ring.

Q4: Why is N-protection necessary before the Friedel-Crafts acylation?

A4: The primary amine group of the phenethylamine intermediate is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts acylation.[2] This deactivates the catalyst and prevents the desired acylation of the aromatic ring. Therefore, protecting the amine, for instance as an acetamide, is crucial for the success of this step.

Q5: I am observing multiple products in my Friedel-Crafts acylation step. How can I improve selectivity?

A5: Friedel-Crafts acylation can sometimes lead to the formation of multiple products due to polysubstitution, where more than one acyl group is added to the aromatic ring. To improve selectivity, it is important to control the reaction conditions carefully. Using a stoichiometric amount of the Lewis acid catalyst is often necessary, as the product can form a complex with the catalyst, rendering it inactive for further reactions.[3] Controlling the reaction temperature and the rate of addition of the acylating agent can also help minimize the formation of byproducts. The directing effects of the substituents already present on the aromatic ring will also influence the position of acylation.

Q6: What are the challenges during the final cyclization step to form the dihydrobenzofuran ring?

A6: The intramolecular cyclization of the 2-hydroxyphenethylamine precursor to form the 2,3-dihydrobenzofuran ring is a key step that can present challenges. Incomplete reaction can lead to low yields of the final product. Furthermore, depending on the reaction conditions and the structure of the substrate, there is a possibility of forming isomeric products or other rearranged structures. Careful optimization of the reaction conditions, including the choice of acid or base catalyst and the reaction temperature, is essential to favor the desired 5-exo-trig cyclization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 6-APDB, following a common synthetic route.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 1-(3-methoxyphenyl)-2-nitroprop-1-ene (Henry Reaction) - Inactive catalyst.- Suboptimal reaction temperature.- Formation of nitrile or hydroxylamine byproducts.- Use a fresh or properly activated catalyst.- Optimize the reaction temperature based on the specific catalyst and solvent system.- Monitor the reaction by TLC or GC-MS to identify and quantify byproducts. Adjust reaction conditions to minimize their formation.
Incomplete reduction of the nitroalkene - Insufficient catalyst loading (e.g., Raney Ni).- Inadequate hydrogen pressure.- Catalyst poisoning.- Increase the catalyst loading or use a fresh batch of catalyst.- Ensure adequate and consistent hydrogen pressure throughout the reaction.- Purify the nitroalkene intermediate to remove any potential catalyst poisons.
Low yield of N-acetyl-2-(3-methoxyphenyl)-1-methylethylamine (N-protection) - Incomplete reaction.- Hydrolysis of the acetylating agent.- Ensure anhydrous conditions to prevent hydrolysis of the acetic anhydride or acetyl chloride.- Monitor the reaction by TLC to ensure complete consumption of the starting amine.- Use a slight excess of the acetylating agent.
Formation of multiple products in Friedel-Crafts acylation - Polysubstitution.- Isomer formation due to substituent directing effects.- Use a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃).- Control the reaction temperature, often starting at low temperatures (e.g., 0 °C).- Consider the directing effects of the methoxy and N-acetylpropyl groups to predict the major regioisomer.
Low yield of 6-APDB in the final cyclization step - Incomplete demethylation prior to cyclization.- Suboptimal conditions for intramolecular cyclization.- Formation of isomeric byproducts.- Ensure complete demethylation of the methoxy group to the hydroxyl group using a suitable demethylating agent (e.g., HBr, BBr₃).- Optimize the cyclization conditions (catalyst, temperature, solvent) to favor the desired 5-exo-trig cyclization.- Analyze the crude product by GC-MS or LC-MS to identify any isomeric byproducts and adjust purification methods accordingly.
Difficulty in purifying the final 6-APDB product - Presence of closely related impurities or isomers.- Residual starting materials or reagents.- Employ column chromatography with an appropriate stationary and mobile phase to separate impurities.- Recrystallization from a suitable solvent system can be effective for removing minor impurities.- Acid-base extraction can be used to separate the basic 6-APDB from neutral or acidic impurities.

Experimental Protocols

The following are generalized experimental protocols for the key steps in a plausible synthesis of 6-APDB. These should be adapted and optimized based on laboratory conditions and available analytical techniques.

Protocol 1: Synthesis of 1-(3-methoxyphenyl)-2-nitroprop-1-ene (Henry Reaction)

  • To a stirred solution of 3-methoxybenzaldehyde (1.0 eq) and nitroethane (1.2 eq) in a suitable solvent (e.g., glacial acetic acid), add a catalyst (e.g., ammonium acetate or a primary amine like methylamine) (0.2 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-(3-methoxyphenyl)-2-nitroprop-1-ene.

Protocol 2: Reduction of 1-(3-methoxyphenyl)-2-nitroprop-1-ene

  • In a hydrogenation vessel, suspend the 1-(3-methoxyphenyl)-2-nitroprop-1-ene (1.0 eq) and a catalyst (e.g., Raney Nickel, 10% w/w) in a suitable solvent (e.g., methanol or ethanol).

  • Pressurize the vessel with hydrogen gas to a specified pressure (e.g., 50 psi).

  • Stir the mixture vigorously at room temperature until the hydrogen uptake ceases.

  • Filter the catalyst through a pad of celite and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-methoxyphenyl)propan-2-amine.

Protocol 3: N-acetylation of 1-(3-methoxyphenyl)propan-2-amine

  • Dissolve the crude amine (1.0 eq) in a suitable solvent (e.g., dichloromethane) and cool the solution in an ice bath.

  • Add a base (e.g., triethylamine, 1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water, dilute HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product.

Protocol 4: Friedel-Crafts Acylation of N-[1-(3-methoxyphenyl)propan-2-yl]acetamide

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 2.2 eq) in a dry solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add a solution of the N-acetylated phenethylamine (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with the solvent, and combine the organic extracts.

  • Wash the combined organic layers with water and brine, then dry and concentrate to obtain the crude acylated product.

Protocol 5: Demethylation, Carbonyl Reduction, and Cyclization to 6-APDB

  • Treat the acylated intermediate with a demethylating agent (e.g., 48% HBr) at reflux to cleave the methoxy group.

  • Following demethylation, the resulting ketone can be reduced using a suitable reducing agent (e.g., sodium borohydride).

  • The final cyclization to form the dihydrobenzofuran ring can be achieved under acidic conditions, often concurrently with the workup of the previous steps or as a separate step.

  • Purify the crude 6-APDB by column chromatography on silica gel followed by conversion to a salt (e.g., hydrochloride or fumarate) and recrystallization.

Data Presentation

Reaction Step Reactants Reagents/Catalyst Typical Yield (%) Key Purity Considerations
Henry Reaction 3-Methoxybenzaldehyde, NitroethaneAmmonium Acetate70-85Presence of unreacted aldehyde, nitrile, and hydroxylamine byproducts.
Nitroalkene Reduction 1-(3-methoxyphenyl)-2-nitroprop-1-eneRaney Ni, H₂75-90Incomplete reduction products (nitroalkane).
N-Acetylation 1-(3-methoxyphenyl)propan-2-amineAcetic Anhydride, Triethylamine>95Di-acetylation (minor), unreacted amine.
Friedel-Crafts Acylation N-acetylated phenethylamineAcetyl Chloride, AlCl₃60-75Regioisomers, poly-acylated byproducts.
Final Steps & Purification Acylated intermediateHBr, NaBH₄40-60 (over 3 steps)Isomeric dihydrobenzofurans, unreacted intermediates.

Visualizations

G cluster_0 6-APDB Synthesis Pathway A 3-Methoxybenzaldehyde B 1-(3-Methoxyphenyl)- 2-nitroprop-1-ene A->B Henry Reaction (Nitroethane, Catalyst) C 1-(3-Methoxyphenyl)propan-2-amine B->C Reduction (Raney Ni, H₂) D N-acetyl-1-(3-methoxyphenyl) propan-2-amine C->D N-Acetylation (Ac₂O) E N-acetyl-1-(4-acetyl-3-methoxyphenyl) propan-2-amine D->E Friedel-Crafts Acylation (AcCl, AlCl₃) F 1-(4-acetyl-3-hydroxyphenyl) propan-2-amine E->F Demethylation (HBr) G 1-(4-(1-hydroxyethyl)-3-hydroxyphenyl) propan-2-amine F->G Carbonyl Reduction (NaBH₄) H 6-APDB G->H Intramolecular Cyclization (Acid catalyst) G cluster_1 Troubleshooting Logic for Low Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity OptimizeCond Optimize Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->OptimizeCond No Impure Impure Materials CheckPurity->Impure Yes AnalyzeByproducts Analyze for Byproducts (TLC, GC-MS, NMR) OptimizeCond->AnalyzeByproducts No Suboptimal Suboptimal Conditions OptimizeCond->Suboptimal Yes PurificationLoss Evaluate Purification Method for Product Loss AnalyzeByproducts->PurificationLoss No SideReactions Significant Side Reactions Occurring AnalyzeByproducts->SideReactions Yes LossDuringWorkup Product Lost During Workup/Purification PurificationLoss->LossDuringWorkup Yes End Yield Improved PurificationLoss->End No Impure->Start Repurify/Replace Suboptimal->Start Adjust Conditions SideReactions->Start Modify Reaction/Purification LossDuringWorkup->Start Modify Purification G cluster_2 Purification Workflow for 6-APDB Crude Crude 6-APDB Extraction Acid-Base Extraction Crude->Extraction Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography SaltFormation Salt Formation (e.g., HCl, Fumaric Acid) Chromatography->SaltFormation Recrystallization Recrystallization SaltFormation->Recrystallization Pure Pure 6-APDB Salt Recrystallization->Pure

References

Technical Support Center: Purity Enhancement of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of synthesized 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Synthesis - Incomplete reaction. - Presence of unreacted starting materials or reagents. - Formation of side-products.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Perform an acid-base extraction to remove acidic or neutral impurities. - Employ column chromatography for the separation of closely related impurities.
Product is an Oil Instead of a Solid - Presence of impurities depressing the melting point. - The freebase form of the compound may be an oil at room temperature.- Purify the crude product using column chromatography to remove impurities. - Convert the freebase to a salt (e.g., hydrochloride salt), which is typically a crystalline solid and can be purified by recrystallization.
Discoloration of the Final Product (e.g., yellow or brown) - Presence of colored impurities from the synthesis. - Oxidation of the amino group or other sensitive functionalities.- Treat a solution of the crude product with activated charcoal before filtration and recrystallization (use sparingly to avoid product loss). - Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Poor Recovery After Recrystallization - The chosen solvent is too good a solvent for the compound at low temperatures. - Too much solvent was used for dissolution. - The product is highly soluble in the wash solvent.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use a minimal amount of hot solvent to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Multiple Spots on TLC After Purification - Ineffective purification method. - Co-elution of impurities during column chromatography. - Decomposition of the product on the silica gel column.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider using a different stationary phase for chromatography (e.g., alumina for basic compounds). - Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent streaking and decomposition of the amine.

Frequently Asked Questions (FAQs)

Q1: What is the best way to convert the oily freebase of this compound to a solid for easier handling and purification?

A1: The most common and effective method is to convert the freebase to its hydrochloride (HCl) salt. This is typically achieved by dissolving the freebase in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and then adding a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt will precipitate as a solid, which can then be collected by filtration and purified by recrystallization.

Q2: Which solvents are recommended for the recrystallization of this compound HCl?

A2: While specific solvent systems for this exact compound are not widely published, good starting points for the recrystallization of similar amine hydrochlorides include polar protic solvents or mixtures. Commonly used solvents are isopropanol, ethanol, or a mixture of ethanol and diethyl ether. The ideal solvent will dissolve the compound when hot but allow for good crystal formation upon cooling with minimal loss of product.

Q3: How can I effectively remove unreacted starting materials from my crude product?

A3: An acid-base extraction is a highly effective method. Since this compound is a basic compound, you can dissolve the crude mixture in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and wash it with an acidic aqueous solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its protonated salt, while neutral and acidic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the freebase, which can be extracted back into an organic solvent.

Q4: What are the expected impurities from the synthesis of this compound?

A4: While a definitive impurity profile depends on the specific synthetic route, potential impurities could include:

  • Positional isomers: Depending on the starting materials and reaction conditions, other isomers of the aminopropyl-dihydrobenzofuran may be formed.

  • Starting materials: Incomplete reactions can lead to the presence of precursors.

  • Side-products from reduction: If a nitro or ketone intermediate is reduced, incompletely reduced intermediates (e.g., hydroxylamine or alcohol) could be present.

  • Byproducts from cyclization: The formation of the dihydrobenzofuran ring might yield byproducts from alternative cyclization pathways.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify non-volatile impurities. Chiral HPLC can be used to determine enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or major impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Preliminary Purification

This protocol describes a general method to separate the basic this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate (approx. 10 mL per 1 g of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 x 10 mL). The basic product will move to the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is >12.

  • Back-Extraction: Extract the now basic aqueous layer with a fresh portion of dichloromethane or ethyl acetate (3 x 15 mL). The freebase product will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified freebase, which may be an oil.

Protocol 2: Recrystallization of the Hydrochloride Salt

This protocol outlines a general procedure for the purification of this compound as its hydrochloride salt.

  • Salt Formation: Dissolve the purified freebase in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in the same solvent. The hydrochloride salt should precipitate. If it doesn't, the solution may be too dilute, or a different solvent system is needed.

  • Dissolution: Collect the crude hydrochloride salt by filtration. In a clean flask, add a minimal amount of a suitable recrystallization solvent (e.g., hot isopropanol or ethanol). Heat the mixture with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can improve the yield. Crystals of the purified hydrochloride salt should form.

  • Collection and Drying: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Column Chromatography of the Freebase

This protocol is for the purification of the freebase form, which is useful for removing closely related, non-acidic/basic impurities.

  • Stationary Phase: Prepare a column with silica gel. To prevent issues with this basic compound, it is advisable to use silica gel that has been treated with a small amount of triethylamine (e.g., by including 1% triethylamine in the eluent used to pack the column).

  • Sample Loading: Dissolve the crude freebase in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica containing the sample onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The exact gradient will need to be determined by preliminary TLC analysis. It is common to also include a small percentage of triethylamine (e.g., 0.5-1%) in the eluent throughout the chromatography to prevent peak tailing.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified freebase.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product acid_base Acid-Base Extraction start->acid_base Initial Cleanup chromatography Column Chromatography acid_base->chromatography Remove Side-Products recrystallization Recrystallization (as HCl salt) chromatography->recrystallization Final Polishing & Isolation analysis Purity Assessment (TLC, GC-MS, HPLC, NMR) recrystallization->analysis pure_product Pure this compound analysis->pure_product Verification

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product is_oil Is the product an oil? start->is_oil is_colored Is the product colored? is_oil->is_colored No to_salt Convert to HCl salt is_oil->to_salt Yes low_purity Low purity by analysis? is_colored->low_purity No charcoal Activated Charcoal Treatment is_colored->charcoal Yes acid_base Perform Acid-Base Extraction low_purity->acid_base Yes end Pure Product low_purity->end No recrystallize Recrystallize to_salt->recrystallize charcoal->recrystallize chromatography Column Chromatography acid_base->chromatography chromatography->recrystallize recrystallize->end

Caption: A decision-making flowchart for troubleshooting the purification of this compound.

Validation & Comparative

A Comparative Pharmacological Guide: 6-APDB vs. 5-APDB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of two closely related psychoactive compounds: 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) and 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB). Both are analogues of 3,4-methylenedioxyamphetamine (MDA) and were first synthesized and evaluated by a team led by David E. Nichols in 1993 as potential non-neurotoxic alternatives to MDMA.[1][2] This document summarizes their distinct profiles at monoamine transporters and provides available data on their broader pharmacological effects.

Key Pharmacological Differences at a Glance

The primary distinction between 6-APDB and 5-APDB lies in their interaction with monoamine transporters. 5-APDB demonstrates high selectivity for the serotonin transporter (SERT), acting predominantly as a serotonin releasing agent and reuptake inhibitor.[1] In contrast, 6-APDB exhibits a more balanced profile, affecting serotonin, dopamine (DAT), and norepinephrine (NET) transporters, akin to the pharmacological actions of MDA and MDMA.[1][2]

Quantitative Analysis of Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibition constants (IC₅₀) of 6-APDB and 5-APDB for the human serotonin, dopamine, and norepinephrine transporters. Lower IC₅₀ values indicate greater potency.

CompoundSERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)
6-APDB 3221,997980
5-APDB 1307,0893,238

Data sourced from in vitro studies on monoamine reuptake inhibition.[1][2]

Signaling Pathways and Monoamine Transporter Interaction

The interaction of 6-APDB and 5-APDB with monoamine transporters leads to an increase in extracellular neurotransmitter levels. This is primarily achieved through two mechanisms: inhibition of reuptake and promotion of transporter-mediated release. The following diagram illustrates this general mechanism.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine_cyto Cytosolic Monoamines Vesicle->Monoamine_cyto Release Transporter Monoamine Transporter (SERT, DAT, or NET) Monoamine_synapse Extracellular Monoamines Transporter->Monoamine_synapse Release (Efflux) APDB 6-APDB or 5-APDB APDB->Transporter Binds to MAO Monoamine Oxidase Monoamine_cyto->Transporter Substrate for reuptake Monoamine_cyto->MAO Metabolism Monoamine_synapse->Transporter Reuptake Blocked by APDB Receptor Postsynaptic Receptor Monoamine_synapse->Receptor Binds to Signal Transduction Signal Transduction Receptor->Signal Transduction A Synaptosome Preparation B Incubation with 6-APDB or 5-APDB A->B C Addition of Radiolabeled Monoamine B->C D Uptake Period C->D E Rapid Filtration D->E F Washing E->F G Scintillation Counting F->G H IC50 Calculation G->H

References

A Comparative Analysis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) and MDMA for Scientific Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) and 3,4-Methylenedioxymethamphetamine (MDMA). This document synthesizes experimental data on their pharmacological, pharmacokinetic, and metabolic properties to offer a comprehensive overview for research and development purposes.

This analysis draws a parallel between the well-characterized psychoactive compound MDMA and the lesser-studied 6-APDB. It is important to note that much of the available research on the benzofuran class of compounds focuses on 6-(2-aminopropyl)benzofuran (6-APB), the unsaturated analog of 6-APDB. Due to the structural similarity and the limited availability of data specifically on 6-APDB, data for 6-APB is included as a relevant proxy.

Pharmacological Profile: A Head-to-Head Comparison

Both MDMA and the benzofuran analogs interact with monoamine transporters, specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Their primary mechanism of action involves the inhibition of neurotransmitter reuptake and the promotion of their release.

Monoamine Transporter Interactions

Experimental data indicates that both 6-APDB and MDMA are non-selective substrates for all three monoamine transporters, acting as both reuptake inhibitors and releasers. However, there are notable differences in their potencies.

CompoundTransporterIC50 (nM) - Reuptake InhibitionEC50 (nM) - Neurotransmitter Release
6-APDB SERT322[1]-
DAT1,997[1]-
NET980[1]-
6-APB (proxy) SERT2,698 (Ki)36[2]
DAT150 (Ki)10[2]
NET117 (Ki)14[2]
MDMA SERT-89.1
DAT-311
NET-126

Note: Ki values for 6-APB are binding affinities, which are conceptually related to but not identical to IC50 values for reuptake inhibition.

Studies on 6-APB suggest it is a more potent monoamine releaser than MDMA, particularly at DAT and NET.[2][3] In rat brain synaptosomes, 6-APB was found to be substantially more potent than MDMA as a releaser at all three transporters.[2]

Receptor Binding Affinities

Beyond the monoamine transporters, these compounds also exhibit activity at various serotonin receptors.

CompoundReceptorKi (nM)
6-APB (proxy) 5-HT2A- (EC50 = 5,900)
5-HT2B3.7
5-HT2C270
5-HT1A1,500
α2C-adrenergic45
MDMA 5-HT2AModerate Affinity

Experimental Protocols

In Vitro Monoamine Transporter Release Assay (as per Brandt et al., 2020)

This protocol outlines the methodology used to determine the neurotransmitter-releasing properties of the compounds in rat brain synaptosomes.

1. Synaptosome Preparation:

  • Male Sprague-Dawley rats are euthanized, and brains are rapidly removed.

  • For DAT assays, the striatum is dissected. For NET and SERT assays, the whole brain minus the striatum and cerebellum is used.

  • The tissue is homogenized in ice-cold 0.32 M sucrose solution.

  • The homogenate is centrifuged, and the resulting pellet (P2) containing synaptosomes is resuspended in a physiological buffer.

2. Neurotransmitter Release Assay:

  • Synaptosomes are preloaded with a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • The preloaded synaptosomes are then exposed to various concentrations of the test compounds (e.g., 6-APB or MDMA).

  • The amount of released radiolabeled neurotransmitter into the supernatant is measured using liquid scintillation counting.

  • EC50 values, representing the concentration of the compound that elicits 50% of the maximal release, are calculated.[2]

Experimental Workflow for Neurotransmitter Release Assay

G cluster_prep Synaptosome Preparation cluster_assay Release Assay cluster_analysis Data Analysis prep1 Euthanize rat and extract brain prep2 Dissect specific brain regions prep1->prep2 prep3 Homogenize tissue in sucrose solution prep2->prep3 prep4 Centrifuge to isolate synaptosomes (P2 pellet) prep3->prep4 prep5 Resuspend synaptosomes in buffer prep4->prep5 assay1 Preload synaptosomes with [³H]neurotransmitter prep5->assay1 Use in assay assay2 Expose to test compound (6-APDB/MDMA) assay1->assay2 assay3 Incubate assay2->assay3 assay4 Separate supernatant from synaptosomes assay3->assay4 assay5 Measure radioactivity in supernatant assay4->assay5 analysis1 Calculate specific release assay5->analysis1 Input data analysis2 Generate dose-response curves analysis1->analysis2 analysis3 Determine EC50 values analysis2->analysis3

Caption: Workflow for in vitro neurotransmitter release assay.

Signaling Pathways

The interaction of these compounds with 5-HT2A receptors is believed to contribute to their psychoactive effects. Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a cascade of intracellular events.

5-HT2A Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 6-APDB_MDMA 6-APDB / MDMA 5HT2A 5-HT2A Receptor 6-APDB_MDMA->5HT2A binds & activates Gq_11 Gq/11 protein 5HT2A->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Simplified 5-HT2A receptor signaling cascade.

Pharmacokinetics and Metabolism

The metabolic pathways of MDMA are well-documented and primarily occur in the liver. The process involves O-demethylenation and N-dealkylation, with the cytochrome P450 enzyme CYP2D6 playing a significant role.

For 6-APB, metabolic studies in rats have identified several pathways, including N-demethylation (for its N-methylated analog, 6-MAPB), enzymatic cleavage of the benzofuran ring, and subsequent oxidation or reduction.[4] The main metabolite of 6-APB has been identified as 4-carboxymethyl-3-hydroxy amphetamine.[4]

CompoundKey Metabolic EnzymesMajor Metabolites
MDMA CYP2D6, CYP1A2, CYP3A4, COMTMDA, HMMA, HMA
6-APB (proxy) CYP1A2, CYP2D6, CYP3A4 (for N-demethylation of 6-MAPB)4-carboxymethyl-3-hydroxy amphetamine

In Vivo Effects

Animal studies provide valuable insights into the behavioral effects of these compounds. In drug discrimination studies in rats, 6-APDB has been shown to fully substitute for MDMA, suggesting similar subjective effects.[1] Furthermore, both 6-APB and MDMA induce hyperlocomotion in animal models, although 6-APB appears to be more potent in this regard.[3][5]

Conclusion

6-APDB and its unsaturated analog 6-APB exhibit a pharmacological profile that is broadly similar to MDMA, acting as monoamine releasers and reuptake inhibitors. However, the available data, primarily from studies on 6-APB, suggest that it is a more potent agent, particularly in its interaction with dopamine and norepinephrine transporters. Both classes of compounds also interact with serotonin receptors, which likely contributes to their psychoactive properties. The full characterization of 6-APDB requires further investigation to delineate its specific pharmacokinetic and pharmacodynamic properties and to understand its potential therapeutic or toxicological profile in comparison to MDMA. The experimental protocols and pathway diagrams provided herein offer a foundational framework for such future research.

References

Comparative Guide to Analytical Methods for 6-APDB Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Validated Analytical Techniques

The accurate quantification of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB), a psychoactive substance, is crucial for forensic toxicology, clinical research, and drug development. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the most common analytical techniques for 6-APDB quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The performance of each method is evaluated based on key validation parameters, with supporting experimental data summarized for ease of comparison.

Quantitative Performance Comparison

The choice of an analytical technique is often dictated by its performance characteristics. The following tables summarize the typical validation parameters for the quantification of 6-APDB and related benzofuran compounds using GC-MS, LC-MS/MS, and HPLC-DAD. It is important to note that direct head-to-head comparative studies for 6-APDB are limited; therefore, data from validated methods for analogous compounds, such as 6-APB and other benzofurans, have been included to provide a comprehensive overview.[1]

Validation Parameter GC-MS LC-MS/MS HPLC-DAD
Linearity (r²) > 0.99> 0.99> 0.99
Linear Range Typically in the ng/mL to µg/mL range.Wide dynamic range, from pg/mL to µg/mL.Generally in the µg/mL range.
Limit of Detection (LOD) 0.03 - 0.08 ng/mg (for related amphetamines in hair)[2]0.001 - 0.005 µg/L (for related psychoactive substances)[3]Typically higher than MS-based methods, in the ng/mL to µg/mL range.
Limit of Quantification (LOQ) ~0.1 ng/mg (for related amphetamines in hair)[4]0.005 - 0.01 µg/L (for related psychoactive substances)[3]Generally in the µg/mL range.
Accuracy (% Recovery) 89.0% - 108% (for related amphetamines)89.3% - 119.9% (for related psychoactive substances)[3]97.5% - 99.5% (for related prohibited substances)[5]
Precision (%RSD) ≤ 8.1% (interday for related amphetamines)1.44% - 11.83% (intraday for related psychoactive substances)[3]< 2% (for related compounds)[5]

Methodology at a Glance

Technique Principle Sample Derivatization Typical Matrices Throughput Cost
GC-MS Separation of volatile compounds followed by mass-based detection.Often required to improve volatility and thermal stability.Urine, Blood, Hair, Seized PowdersModerateModerate
LC-MS/MS Separation of compounds in the liquid phase followed by highly selective and sensitive mass detection.Generally not required.Urine, Blood, Oral Fluid, TissuesHighHigh
HPLC-DAD Separation of compounds in the liquid phase with detection based on UV-Vis absorbance.Not required.Seized Powders, Pharmaceutical FormulationsHighLow

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of 6-APDB or related compounds using GC-MS, LC-MS/MS, and HPLC-DAD.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of 6-APDB in various matrices, often requiring a derivatization step to enhance its volatility.

a) Sample Preparation (Hair) [2]

  • Decontaminate hair samples by washing with dichloromethane.

  • Incubate the washed and cut hair segments in a sodium hydroxide solution.

  • Neutralize the solution with hydrochloric acid and buffer with a phosphate buffer.

  • Perform liquid-liquid extraction with an organic solvent mixture (e.g., ethyl acetate/hexane).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

b) Derivatization [2]

  • Reconstitute the dried extract in a derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA).

  • Incubate the mixture to allow for complete derivatization.

c) GC-MS Conditions [2]

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C).

  • Mass Spectrometer: Electron Impact (EI) ionization mode.

  • Detection: Selected Ion Monitoring (SIM) mode for quantification of target ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the direct analysis of 6-APDB in biological fluids without the need for derivatization.

a) Sample Preparation (Urine) [3]

  • Centrifuge the urine sample to pellet any particulate matter.

  • Perform a "dilute-and-shoot" method by diluting the supernatant with the initial mobile phase.

  • Alternatively, for cleaner samples, a protein precipitation step can be performed using a precipitant like acetonitrile.

  • Centrifuge the mixture and inject the supernatant directly into the LC-MS/MS system.

b) LC-MS/MS Conditions [3]

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for 6-APDB and an internal standard.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and cost-effective method, particularly suitable for the analysis of 6-APDB in seized powders and pharmaceutical preparations where concentrations are expected to be higher.

a) Sample Preparation (Bulk Powder) [5]

  • Accurately weigh a portion of the homogenized powder.

  • Dissolve the powder in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

b) HPLC-DAD Conditions [5]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode-Array Detector monitoring at the wavelength of maximum absorbance for 6-APDB (typically in the UV range).

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Visualizing the Workflow

To further clarify the analytical processes, the following diagrams illustrate the typical workflows for sample preparation and analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (e.g., Hair) Decontamination Decontamination Sample->Decontamination Extraction Liquid-Liquid Extraction Decontamination->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection

Caption: Workflow for 6-APDB analysis by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Urine) Dilution Dilution / Protein Precipitation Sample->Dilution Centrifugation Centrifugation Dilution->Centrifugation LC_Injection LC Injection Centrifugation->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization ESI Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection

Caption: Workflow for 6-APDB analysis by LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Sample Sample (e.g., Powder) Dissolution Dissolution & Sonication Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection DAD Detection Separation->Detection

Caption: Workflow for 6-APDB analysis by HPLC-DAD.

Conclusion

The choice of an analytical method for 6-APDB quantification depends on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, available instrumentation, and cost considerations.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for the quantification of 6-APDB in biological matrices at low concentrations, without the need for derivatization.

  • GC-MS is a robust and reliable technique, particularly for volatile compounds. While it may require a derivatization step for 6-APDB, it remains a widely used and accepted method in forensic toxicology.

  • HPLC-DAD offers a cost-effective and high-throughput option for the analysis of higher concentration samples, such as seized powders and pharmaceutical formulations. Its simplicity and robustness make it a valuable tool for routine quality control.

By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can select the most appropriate analytical method to ensure the generation of accurate and reliable data for 6-APDB quantification.

References

A Comparative Analysis of 6-APDB and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the pharmacology and experimental evaluation of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) and its structurally related analogs. This document provides a comparative overview of their interactions with monoamine transporters and serotonin receptors, supported by quantitative data and detailed experimental methodologies.

This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and pharmacological profiles of 6-APDB and its analogs. These compounds, which include 5-APDB, 6-APB, 5-APB, 5-MAPB, and 6-MAPB, are analogs of 3,4-methylenedioxyamphetamine (MDA) and have garnered interest for their varied effects on the central nervous system. This document aims to provide a comprehensive and objective comparison to inform future research and development.

Chemical Structures and Relationships

6-APDB, or 4-desoxy-MDA, is a phenethylamine and dihydrobenzofuran derivative.[1] Its analogs are primarily distinguished by the position of the aminopropyl group on the benzofuran ring (position 5 or 6), the saturation of the furan ring, and N-methylation of the amino group. The logical relationship and chemical structures of these compounds are illustrated below.

Chemical Structures of 6-APDB and its Analogs cluster_MDMA MDA/MDMA Core cluster_APDB Dihydrobenzofurans (APDBs) cluster_APB Benzofurans (APBs) cluster_MAPB N-Methylated Benzofurans (MAPBs) MDA MDA 6-APDB 6-APDB MDA->6-APDB Analog 5-APDB 5-APDB MDA->5-APDB Analog MDMA MDMA 6-MAPB 6-MAPB MDMA->6-MAPB Functional Analog 5-MAPB 5-MAPB MDMA->5-MAPB Functional Analog 6-APB 6-APB 6-APDB->6-APB Unsaturated Analog 5-APB 5-APB 5-APDB->5-APB Unsaturated Analog 6-APB->6-MAPB N-Methylation 5-APB->5-MAPB N-Methylation

Figure 1: Structural relationships of 6-APDB and its analogs.

Comparative Pharmacological Data

The primary mechanism of action for these compounds involves interaction with monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as direct agonism at serotonin receptors. The following tables summarize the available quantitative data for 6-APDB and its analogs.

Monoamine Transporter Inhibition

This table presents the half-maximal inhibitory concentrations (IC₅₀) for the inhibition of monoamine reuptake. Lower values indicate greater potency.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Reference(s)
6-APDB 1997980322[1]
5-APDB >10000189089
6-APB 1501172698
5-APB 2420406112
6-MAPB 11043160
5-MAPB 46017069
MDA 590250160
MDMA 2425897948
Monoamine Transporter Release

This table presents the half-maximal effective concentrations (EC₅₀) for monoamine release. Lower values indicate greater potency as a releasing agent.

CompoundDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)Reference(s)
6-APB 101436
5-APB 302519
6-MAPB 151264
5-MAPB 221543
MDA 4540162
MDMA 5060170
Serotonin Receptor Binding Affinity

This table presents the binding affinities (Kᵢ) for various serotonin receptors. Lower values indicate higher affinity.

Compound5-HT₂ₐ Kᵢ (nM)5-HT₂ₑ Kᵢ (nM)5-HT₂C Kᵢ (nM)Reference(s)
6-APB >100003.7270
5-APB 82014880
In Vivo Behavioral Effects

This table presents the median effective dose (ED₅₀) for locomotor activity and drug discrimination substitution for MDMA.

CompoundLocomotor Activity ED₅₀ (mg/kg)MDMA Substitution ED₅₀ (mg/kg)Reference(s)
6-APDB --
5-APDB 3.38 (depressant), 2.57 (stimulant)1.02[2]
6-APB 1.960.32[2]
5-MAPB 0.921.00[2]
MDMA 8.34-[2]

Experimental Protocols

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol outlines the measurement of a compound's ability to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

Workflow for Monoamine Transporter Uptake Inhibition Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing DAT, NET, or SERT Harvest Harvest and resuspend cells in assay buffer Cell_Culture->Harvest Preincubation Pre-incubate cells with test compound or vehicle Harvest->Preincubation Initiation Add radiolabeled monoamine (e.g., [3H]dopamine) to initiate uptake Preincubation->Initiation Incubation Incubate at 37°C for a defined period Initiation->Incubation Termination Terminate uptake by rapid filtration and washing with ice-cold buffer Incubation->Termination Quantification Quantify radioactivity of filters using liquid scintillation counting Termination->Quantification Calculation Calculate percent inhibition relative to vehicle control Quantification->Calculation IC50 Determine IC50 values using non-linear regression analysis Calculation->IC50

Figure 2: Experimental workflow for monoamine transporter uptake inhibition assay.

Detailed Steps:

  • Cell Culture: Maintain HEK293 cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) in appropriate culture medium.

  • Cell Preparation: On the day of the assay, wash cells with Krebs-Henseleit buffer (KHB) and resuspend to a desired concentration.

  • Assay Plate Preparation: Add the cell suspension to a 96-well plate.

  • Compound Addition: Add varying concentrations of the test compound (e.g., 6-APDB or its analogs) to the wells. Include a vehicle control (for 100% uptake) and a known potent inhibitor (e.g., cocaine for DAT) to determine non-specific uptake.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add a solution containing a fixed concentration of the respective radiolabeled monoamine (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to all wells to initiate the uptake reaction.

  • Incubation: Incubate for a specific time (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the reaction by filtering the contents of the wells through a glass fiber filter plate using a cell harvester. Immediately wash the filters with ice-cold KHB to remove unbound radiolabel.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percentage inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.

Serotonin Receptor (5-HT₂ₐ/₂ₑ) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for serotonin receptors.

Detailed Steps:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT₂ₐ or 5-HT₂ₑ receptor.

  • Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with additives).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways

Activation of 5-HT₂ₐ and 5-HT₂ₑ receptors, which are G-protein coupled receptors (GPCRs), primarily initiates the Gq/11 signaling cascade.

5-HT2A/2B Receptor Signaling Pathway Agonist 5-HT2A/2B Agonist (e.g., 6-APB) Receptor 5-HT2A/2B Receptor Agonist->Receptor Binds to Gq_protein Gq/11 Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Induces Cellular_Response Downstream Cellular Responses Ca2_release->Cellular_Response PKC->Cellular_Response

Figure 3: Simplified signaling pathway of 5-HT₂ₐ/₂ₑ receptor activation.

Upon agonist binding, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both Ca²⁺ and DAG act as second messengers to activate protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets and subsequent cellular responses.

Conclusion

The comparative analysis of 6-APDB and its analogs reveals significant variations in their pharmacological profiles. The dihydrobenzofuran derivatives (APDBs) generally exhibit lower potency at monoamine transporters compared to their unsaturated benzofuran counterparts (APBs). N-methylation (MAPBs) tends to enhance potency at DAT and NET. Notably, 6-APB and 5-APB are potent agonists at the 5-HT₂ₑ receptor, a property that may contribute to their psychoactive effects. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for the rational design and evaluation of novel psychoactive compounds and potential therapeutic agents targeting the monoaminergic and serotonergic systems. Further research is warranted to fully elucidate the structure-activity relationships and the in vivo consequences of these pharmacological differences.

References

Differentiating 6-APDB from its Positional Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of psychoactive compounds is paramount. Positional isomers, which share the same molecular formula but differ in the substitution pattern on the aromatic ring, can exhibit distinct pharmacological and toxicological profiles. This guide provides a detailed comparison of analytical techniques used to differentiate 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) from its common positional isomer, 5-APDB, with supporting experimental data and protocols.

The differentiation of 6-APDB from its isomers, particularly 5-APDB, presents a significant analytical challenge due to their identical mass and similar fragmentation patterns in mass spectrometry. However, a multi-technique approach employing chromatographic and spectroscopic methods can provide unequivocal identification.

Comparative Analytical Data

The following table summarizes the key analytical data for the differentiation of 6-APDB and 5-APDB. Under certain gas chromatography conditions, these isomers may co-elute, making mass spectral differences crucial for identification. Derivatization can enhance chromatographic separation.

Analytical Technique6-APDB5-APDBKey Differentiating Feature
GC-MS (Underivatized)
Retention TimeVirtually identical to 5-APDB under certain conditionsVirtually identical to 6-APDB under certain conditionsCo-elution is common, requiring other methods for confirmation.
Key Mass Fragments (m/z)Molecular Ion: 177, Base Peak: 44Molecular Ion: 177, Base Peak: 44The relative intensity of the m/z 134 fragment is significantly greater for 5-APDB.[1]
GC-MS (Derivatized)
Heptafluorobutyryl (HFB) DerivativeExpected to have a different retention time than the 5-APDB derivative.Expected to have a different retention time than the 6-APDB derivative.Derivatization can induce chromatographic separation, allowing for differentiation based on retention time.[2][3]
NMR Spectroscopy (¹H NMR in D₂O, δ ppm)
Aromatic Protons7.10 (d), 6.75 (d), 6.63 (s)7.03 (d), 6.72 (d), 6.68 (dd)The pattern and coupling of the aromatic protons are distinct for each isomer.
FTIR Spectroscopy (HCl salt, cm⁻¹) Distinct spectral fingerprint.Distinct spectral fingerprint.Differences in the fingerprint region (below 1500 cm⁻¹) provide clear differentiation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of APDB and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify 6-APDB and its isomers based on retention time and mass spectral fragmentation.

Instrumentation:

  • Gas chromatograph coupled to a mass selective detector (MSD).

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent 100% dimethylpolysiloxane).

Procedure (Underivatized):

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol).

  • GC Conditions:

    • Injector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 100°C, ramp at 6°C/min to 300°C, and hold for 5.67 minutes.[1]

    • Carrier Gas: Helium at a constant flow rate.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 34-600 amu.[1]

  • Data Analysis: Compare the retention times and mass spectra of the unknown sample to reference standards of 6-APDB and its isomers. Pay close attention to the relative abundance of the m/z 134 ion to distinguish between 6-APDB and 5-APDB.[1]

Procedure (Derivatized):

  • Derivatization: To a dried aliquot of the sample, add 50 µL of ethyl acetate and 25 µL of heptafluorobutyric anhydride (HFBA). Heat at 70°C for 20 minutes. Evaporate the solvent and reconstitute in a suitable solvent for injection.

  • GC-MS Analysis: Perform GC-MS analysis as described above. The derivatized isomers are expected to have different retention times, allowing for chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for the unequivocal identification of isomers.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Procedure (¹H NMR):

  • Sample Preparation: Dissolve approximately 10 mg of the analyte in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum according to standard instrument parameters.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and multiplicity of the signals, particularly in the aromatic region, to differentiate between the isomers.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To obtain a unique vibrational fingerprint for each isomer.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample (typically as the HCl salt) directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]

  • Data Analysis: Compare the resulting spectrum with reference spectra of the isomers. The fingerprint region (below 1500 cm⁻¹) is particularly useful for differentiation.

Analytical Workflow and Signaling Pathways

The following diagrams illustrate a typical analytical workflow for isomer differentiation and the general signaling pathway affected by these compounds.

Analytical Workflow for APDB Isomer Differentiation Analytical Workflow for APDB Isomer Differentiation cluster_screening Screening cluster_separation Separation & Detection cluster_confirmation Confirmation cluster_identification Identification Screening Presumptive Sample GCMS GC-MS Analysis (Underivatized & Derivatized) Screening->GCMS Primary Analysis LCMS LC-MS/MS Analysis Screening->LCMS NMR NMR Spectroscopy (¹H, ¹³C) GCMS->NMR Ambiguous Results FTIR FTIR Spectroscopy GCMS->FTIR Confirmation LCMS->NMR LCMS->FTIR Isomer_6 6-APDB NMR->Isomer_6 Isomer_5 5-APDB NMR->Isomer_5 Isomer_Other Other Isomers NMR->Isomer_Other FTIR->Isomer_6 FTIR->Isomer_5 FTIR->Isomer_Other

Caption: Analytical workflow for the differentiation of APDB isomers.

6-APDB and its isomers are known to interact with monoamine transporters, acting as releasing agents and reuptake inhibitors of serotonin, dopamine, and norepinephrine.[4] This activity is central to their psychoactive effects.

General Monoaminergic Signaling Pathway General Monoaminergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamines Monoamines (5-HT, DA, NE) Vesicle->Monoamines Release Transporter Monoamine Transporter (SERT, DAT, NET) Monoamines->Transporter Reuptake Receptor Postsynaptic Receptors Monoamines->Receptor Binding APDB 6-APDB / Isomers APDB->Transporter Blocks Reuptake & Promotes Efflux Signal Signal Transduction -> Psychoactive Effects Receptor->Signal

References

A Comparative Analysis of the Neurotoxic Profiles of 6-APDB and MDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic potential of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) and 3,4-methylenedioxymethamphetamine (MDMA). While MDMA's neurotoxicity has been extensively studied, data on 6-APDB, a compound designed as a potentially less neurotoxic analogue, is limited. This document synthesizes the available preclinical data to offer an objective comparison, highlighting both what is known and the current gaps in knowledge.

Executive Summary

MDMA is a well-documented neurotoxin, primarily targeting serotonergic (5-HT) neurons. Its neurotoxic effects are attributed to a combination of factors, including excessive neurotransmitter release, metabolic bioactivation, and oxidative stress. 6-APDB was developed with the hypothesis that by altering the molecular structure to a dihydrobenzofuran ring, the formation of neurotoxic metabolites seen with MDMA could be avoided. However, a comprehensive evaluation of 6-APDB's neurotoxicity through direct comparative studies with MDMA is currently lacking in the scientific literature. This guide will compare the two compounds based on their mechanisms of action and the available, albeit limited, experimental data.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for 6-APDB and MDMA, focusing on their interaction with monoamine transporters. It is important to note that direct comparative studies on neurotoxic endpoints are not available for 6-APDB. The data for 6-APDB is primarily from in vitro pharmacology studies, while the MDMA data encompasses a broader range of neurotoxicity assessments.

Table 1: In Vitro Monoamine Transporter Interaction

CompoundTransporterAssay TypePotency (IC₅₀/EC₅₀ in nM)Reference
6-APDB SERTReuptake Inhibition322[1]
DATReuptake Inhibition1,997[1]
NETReuptake Inhibition980[1]
MDMA SERTReuptake Inhibition2,698[1]
DATReuptake Inhibition150[1]
NETReuptake Inhibition117[1]
6-APB *SERTMonoamine Release36[2]
DATMonoamine Release10[2]
NETMonoamine Release14[2]
MDMA SERTMonoamine Release~100-300[3]
DATMonoamine Release~100-300[3]
NETMonoamine Release~100-300[3]

Note: Data for 6-APB, a close structural analog of 6-APDB, is included to provide further insight into the potential monoamine releasing properties of this class of compounds.

Table 2: In Vivo Effects on Neurotransmitter Levels and Neurotoxicity Markers (Rodent Models)

CompoundParameterSpeciesDosing RegimenObserved EffectReference
MDMA Striatal DopamineMouse3 x 25 mg/kg, 3h apart~70% loss after 7 days[4]
Forebrain SerotoninRat2 x 7.5 mg/kg, 2h apart, for 4 daysSignificant decrease in 5-HT levels[3]
Core Body TemperatureRat2 x 7.5 mg/kg, 2h apart, for 4 daysPersistent hyperthermia[3]
6-APDB Data Not Available ----

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess neurotoxicity.

In Vivo Microdialysis for Neurotransmitter Release

This technique is used to measure the extracellular levels of neurotransmitters in the brains of awake, freely moving animals.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Surgery: Rats are anesthetized with isoflurane and placed in a stereotaxic frame. A guide cannula is implanted, targeting the brain region of interest (e.g., striatum or nucleus accumbens). The cannula is secured to the skull with dental cement. Animals are allowed to recover for at least 5 days.

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 2 hours), baseline dialysate samples are collected every 20 minutes. The drug (MDMA or 6-APDB) or vehicle is then administered, and dialysate collection continues for several hours.

  • Analysis: Neurotransmitter concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Synaptosome Preparation and Neurotransmitter Release Assay

This in vitro method assesses the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals.

  • Tissue Preparation: Rodent brain tissue (e.g., striatum) is rapidly dissected and homogenized in ice-cold sucrose buffer.

  • Fractionation: The homogenate is subjected to a series of centrifugations to isolate the synaptosomal fraction, which contains the nerve terminals.

  • Neurotransmitter Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]dopamine) to allow for its uptake into the vesicles.

  • Release Assay: The loaded synaptosomes are then exposed to various concentrations of the test compound (6-APDB or MDMA). The amount of radiolabeled neurotransmitter released into the supernatant is measured using a scintillation counter.

Cell Viability and Cytotoxicity Assays

These assays are used to determine the toxic effects of compounds on cultured neuronal cells.

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media.

  • Compound Exposure: Cells are treated with a range of concentrations of 6-APDB or MDMA for a specified period (e.g., 24-48 hours).

  • MTT Assay (Cell Viability): 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells. Viable cells with active mitochondria reduce MTT to a purple formazan product, which is then solubilized and quantified by measuring its absorbance.

  • LDH Assay (Cytotoxicity): Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is measured using a colorimetric assay and is proportional to the number of dead cells.

Assessment of Oxidative Stress Markers

Oxidative stress is a key mechanism in MDMA-induced neurotoxicity.

  • Tissue Preparation: Brain tissue from drug-treated and control animals is homogenized.

  • Lipid Peroxidation Assay: The level of malondialdehyde (MDA), a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay.

  • Protein Carbonyl Assay: The amount of protein carbonyl groups, an indicator of protein oxidation, is determined spectrophotometrically using 2,4-dinitrophenylhydrazine (DNPH).

  • Antioxidant Enzyme Activity: The activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase can be measured using commercially available assay kits.

Immunohistochemistry for Serotonin and Dopamine Transporters

This technique is used to visualize and quantify the density of monoamine transporters in brain tissue, which can be reduced following neurotoxic insult.

  • Tissue Preparation: Animals are perfused with paraformaldehyde, and the brains are removed and sectioned.

  • Staining: Brain sections are incubated with primary antibodies specific for the serotonin transporter (SERT) or dopamine transporter (DAT). This is followed by incubation with a fluorescently labeled secondary antibody.

  • Imaging and Analysis: The sections are imaged using a fluorescence microscope, and the intensity of the staining is quantified using image analysis software to determine the relative density of the transporters.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MDMA_Neurotoxicity_Pathway MDMA MDMA Administration Transporters SERT / DAT / NET MDMA->Transporters Binds to Metabolism Metabolism to Neurotoxic Metabolites MDMA->Metabolism Release ↑ 5-HT & DA Release Transporters->Release Induces OxidativeStress ↑ Oxidative Stress (ROS/RNS) Release->OxidativeStress Metabolism->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction AxonTerminalDamage Serotonergic Axon Terminal Damage OxidativeStress->AxonTerminalDamage Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Apoptosis->AxonTerminalDamage

Caption: Proposed signaling pathway for MDMA-induced neurotoxicity.

Neurotoxicity_Assay_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment AnimalModel Animal Model (e.g., Rat) DrugAdmin Drug Administration (6-APDB or MDMA) AnimalModel->DrugAdmin Microdialysis In Vivo Microdialysis DrugAdmin->Microdialysis Immunohistochemistry Immunohistochemistry DrugAdmin->Immunohistochemistry OxidativeStressAssay Oxidative Stress Assays DrugAdmin->OxidativeStressAssay NeurotransmitterLevels Neurotransmitter Levels Microdialysis->NeurotransmitterLevels TransporterDensity Transporter Density Immunohistochemistry->TransporterDensity OxidativeDamage Oxidative Damage OxidativeStressAssay->OxidativeDamage CellCulture Neuronal Cell Culture DrugExposure Compound Exposure CellCulture->DrugExposure Synaptosomes Synaptosome Preparation ReleaseAssay Neurotransmitter Release Synaptosomes->ReleaseAssay ViabilityAssay Cell Viability/Cytotoxicity (MTT/LDH) DrugExposure->ViabilityAssay CellHealth Cell Health & Survival ViabilityAssay->CellHealth ReleasePotency Release Potency ReleaseAssay->ReleasePotency

Caption: Experimental workflow for assessing neurotoxicity.

Discussion and Conclusion

The available data indicates that both 6-APDB and MDMA are potent monoamine releasing agents and reuptake inhibitors. Notably, in vitro studies suggest that 6-APB, a close analog of 6-APDB, is more potent than MDMA at inducing the release of dopamine and serotonin.[2] This enhanced potency could theoretically translate to a higher risk of excitotoxicity and oxidative stress, key mechanisms in MDMA-induced neurotoxicity.

However, the central hypothesis behind the design of 6-APDB was to circumvent the formation of neurotoxic metabolites. MDMA is metabolized to compounds such as alpha-methyldopamine, which are thought to contribute significantly to its neurotoxic effects. The dihydrobenzofuran structure of 6-APDB is predicted to be metabolized differently, potentially avoiding the generation of these toxic species.

Future Research Directions: To definitively assess the comparative neurotoxicity of 6-APDB and MDMA, further research is essential. This should include:

  • Direct, head-to-head in vivo studies in rodent models, comparing the effects of equimolar doses of 6-APDB and MDMA on serotonin and dopamine terminal integrity, transporter densities, and markers of oxidative stress and apoptosis.

  • In vitro studies using primary neuronal cultures to directly compare the cytotoxicity of 6-APDB and MDMA and their respective metabolites.

  • Metabolism studies to identify the major metabolites of 6-APDB and assess their individual neurotoxic potential.

References

A Head-to-Head Comparison of 6-APDB and 5-APB for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the pharmacological profiles of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) and 5-(2-aminopropyl)benzofuran (5-APB). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Summary of Pharmacological Properties

6-APDB and 5-APB are structurally related psychoactive compounds that exhibit distinct pharmacological profiles, particularly in their interaction with monoamine transporters. While both compounds are analogs of 3,4-methylenedioxyamphetamine (MDA), their effects on the central nervous system differ significantly based on the position of the aminopropyl group on the benzofuran ring.

Data Presentation

Monoamine Transporter Inhibition

The primary mechanism of action for both 6-APDB and 5-APB is the inhibition of monoamine transporters, which are responsible for the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET). The following table summarizes the in vitro inhibition constants (IC50) for each compound.

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)
6-APDB 322[1]1,997[1]980[1]
5-APB Potent inhibitorPotent inhibitorPotent reuptake blocker

Note: Specific IC50 values for 5-APB at each transporter were not consistently available in the reviewed literature, though it is characterized as a potent inhibitor of all three monoamine transporters.

In Vivo Locomotor Activity

Studies in animal models provide insights into the stimulant effects of these compounds.

CompoundLocomotor EffectPotency (ED50)Onset of Action
6-APDB Robust hyperlocomotionNot explicitly stated in direct comparisonNot explicitly stated
5-APB Robust and long-lasting locomotor stimulation3.27 mg/kg (in mice)Delayed onset

Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay

Objective: To determine the potency of test compounds to inhibit the reuptake of serotonin, dopamine, and norepinephrine by their respective transporters.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK 293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and resuspended in a buffer solution.

  • Incubation: A fixed concentration of a radiolabeled substrate (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET) is incubated with the cell suspension in the presence of varying concentrations of the test compound (6-APDB or 5-APB).

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Locomotor Activity Assessment

Objective: To evaluate the stimulant or depressant effects of test compounds on spontaneous movement in rodents.

Methodology:

  • Animal Acclimation: Male Swiss-Webster mice are acclimated to the testing room for at least 60 minutes before the experiment.

  • Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically track horizontal and vertical movements is used.

  • Drug Administration: Mice are administered either vehicle or a specific dose of the test compound (6-APDB or 5-APB) via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately after injection, each mouse is placed in the center of the open-field arena, and locomotor activity is recorded for a set duration (e.g., 120 minutes).

  • Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena are quantified. The dose-response relationship is analyzed to determine the effective dose producing a 50% maximal effect (ED50).

Visualizations

Signaling Pathway of Monoamine Transporter Inhibition

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Vesicle Monoamine Vesicle Synaptic Cleft Synaptic Cleft Monoamine Vesicle->Synaptic Cleft Release Monoamine Transporter Monoamine Transporter Synaptic Cleft->Monoamine Transporter Reuptake Monoamine Monoamine Postsynaptic Receptor Postsynaptic Receptor Monoamine->Postsynaptic Receptor Binding 6_APDB_5_APB 6-APDB / 5-APB 6_APDB_5_APB->Monoamine Transporter Inhibition Locomotor_Workflow start Start acclimation Animal Acclimation (60 min) start->acclimation drug_admin Drug Administration (Vehicle, 6-APDB, or 5-APB) acclimation->drug_admin placement Place Mouse in Open-Field Arena drug_admin->placement data_collection Data Collection (e.g., 120 min) placement->data_collection data_analysis Data Analysis (Distance, Movements, etc.) data_collection->data_analysis end End data_analysis->end

References

Reproducibility of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of psychoactive compounds, the reproducibility of synthetic routes is a cornerstone of reliable and scalable research. This guide provides a comparative analysis of established synthesis methods for 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB), a substituted dihydrobenzofuran analog of MDA. By presenting a detailed examination of experimental protocols and quantitative data, this document aims to provide a clear framework for evaluating the reproducibility and efficiency of different synthetic approaches.

Comparison of Synthetic Routes

The synthesis of 6-APDB has been approached through various multi-step sequences, primarily starting from commercially available substituted benzene derivatives. Below is a comparison of the most prominently documented routes, focusing on key metrics such as overall yield, the complexity of the procedure, and the safety of the reagents.

Synthetic RouteStarting MaterialKey IntermediatesOverall Yield (%)Purity (%)Reference
Route 1: From 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde1-(3-Methoxyphenyl)-2-nitroethanol, 3-Methoxyphenethylamine, N-[2-(3-Methoxyphenyl)ethyl]acetamide, 1-[4-Hydroxy-3-(2-acetamidoethyl)phenyl]ethanoneNot ReportedNot Reported[1]
Route 2: The Monte et al. Approach 3-Hydroxyphenylacetic acid6-Carboxymethyl-2,3-dihydrobenzofuran, 6-(2-Nitropropenyl)-2,3-dihydrobenzofuranNot ReportedNot Reported[2]

Note: Detailed overall yields for the complete synthesis of 6-APDB are not explicitly stated in the reviewed literature. The provided yields for Route 1 are for specific optimized steps. Further research is required to establish the complete yield for these multi-step syntheses.

Experimental Protocols

Route 1: Synthesis from 3-Methoxybenzaldehyde

This synthetic pathway involves a sequence of reactions to build the 6-APDB molecule. While a complete, step-by-step protocol with overall yield is not fully detailed in the available literature, a general outline is provided below, with reported yields for optimized steps.

1. Henry Reaction: 3-Methoxybenzaldehyde is reacted with nitroethane to form 1-(3-methoxyphenyl)-2-nitropropene.

2. Reduction: The nitropropene is reduced to 1-(3-methoxyphenyl)propan-2-amine. An optimized reduction of a similar nitro group and double bond has been reported to achieve a yield of 78.6%.[1]

3. Amino Protection: The primary amine is protected, for example, as an acetamide.

4. Friedel-Crafts Acetylation: An acetyl group is introduced to the benzene ring. Optimized conditions for a similar Friedel-Crafts acetylation have been reported to yield 68.8%.[1]

5. Demethylation: The methoxy group is cleaved to a hydroxyl group.

6. Carbonyl Reduction: The acetyl group is reduced to an ethyl group.

7. Cyclization: The dihydrobenzofuran ring is formed.

8. Deprotection: The protecting group on the amine is removed to yield 6-APDB.

Route 2: The Monte et al. Approach (Inferred from Synthetic Schemes)

This route, referenced in several publications, starts with 3-hydroxyphenylacetic acid and proceeds through the formation of the dihydrobenzofuran ring followed by the introduction of the aminopropyl side chain.[2] A detailed experimental protocol is not available in the public domain, but the key transformations can be inferred from the synthetic scheme.

1. Dihydrobenzofuranone Formation: 3-Hydroxyphenylacetic acid is likely cyclized to form a dihydrobenzofuranone intermediate.

2. Functional Group Interconversion: The ketone is converted to an appropriate functional group for the subsequent addition of the side chain.

3. Side Chain Introduction: The aminopropyl side chain is introduced, likely via a Henry reaction with nitroethane followed by reduction, similar to Route 1.

Visualizing the Synthetic Workflow

To better understand the logical flow of a common synthetic strategy for 6-APDB, the following diagram illustrates the key stages involved in the synthesis starting from a substituted phenol.

G cluster_start Starting Material cluster_ring_formation Dihydrobenzofuran Ring Formation cluster_side_chain Side Chain Introduction cluster_final Final Product start Substituted Phenol ring_formation Cyclization to form Dihydrobenzofuran Core start->ring_formation Ring Formation Steps functionalization Functionalization of the Aromatic Ring ring_formation->functionalization Activation for Side Chain side_chain_addition Addition of Propyl Group (e.g., Henry Reaction) functionalization->side_chain_addition C-C Bond Formation reduction Reduction of Nitro Group to Amine side_chain_addition->reduction Functional Group Transformation final_product This compound (6-APDB) reduction->final_product Final Product Isolation

Caption: A generalized workflow for the synthesis of 6-APDB.

Conclusion

The synthesis of this compound is a multi-step process with at least two distinct routes documented in the scientific literature. While outlines of these syntheses are available, a comprehensive and reproducible experimental protocol with detailed yields for each step and the overall process remains elusive in publicly accessible documents. The lack of detailed, peer-reviewed protocols with corresponding analytical data for 6-APDB synthesis highlights a gap in the literature that can affect the reproducibility of research in this area. For researchers and drug development professionals, careful optimization and detailed documentation of their chosen synthetic route are paramount to ensure consistent and reliable production of 6-APDB for further study.

References

Safety Operating Guide

Navigating the Disposal of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: 6-(2-Aminopropyl)-2,3-dihydrobenzofuran should be treated as hazardous waste. Due to its chemical structure as a benzofuran derivative, it may be toxic and harmful to the environment.[1][2] Under no circumstances should this chemical or its containers be disposed of in standard waste streams or poured down the drain.[1] Improper disposal can lead to environmental contamination and potential health risks.

Hazard Profile and Waste Classification

The toxicological properties of 6-APDB have not been thoroughly investigated.[3] However, related benzofuran compounds are known for their biological, pharmacological, and toxic properties.[2] The safety data sheet for the similar compound 6-APB (hydrochloride) indicates that it is harmful if inhaled, swallowed, or in contact with skin, and is toxic to aquatic life with long-lasting effects.[3] Therefore, 6-APDB waste should be classified as hazardous chemical waste.

Detailed Disposal Protocol

The following step-by-step protocol outlines the safe handling and disposal of this compound waste, in accordance with general guidelines for chemical waste management.[4][5]

1. Personal Protective Equipment (PPE): Before handling 6-APDB waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation and Containment: Proper segregation and containment are crucial to prevent accidental reactions and ensure safe disposal.

  • Solid Waste: Collect solid 6-APDB waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated, durable, and sealable container.[1]

  • Liquid Waste: If 6-APDB is in a solution, use a designated, leak-proof, and shatter-resistant waste container.[1] The original container of the main component can often be used.[4] Do not mix with other incompatible waste streams.

3. Labeling of Hazardous Waste: Properly label all waste containers. The label should include:

  • The words "HAZARDOUS WASTE"[4]

  • The full chemical name: "this compound"

  • The concentration and composition of the waste[4]

  • The date accumulation started

4. Storage of Chemical Waste: Store waste containers in a designated and secure area within the laboratory.

  • Containers must be kept tightly capped at all times, except when adding waste.[4]

  • Segregate containers based on chemical compatibility to prevent accidental reactions.[4]

  • The storage area should be cool, dry, and well-ventilated.[1]

5. Final Disposal Procedure: The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Contact your institution's EHS office to request a hazardous material pickup.[4][5]

  • Provide them with a complete list of the chemical waste, including the information from your hazardous waste labels.

  • High-temperature incineration is a common and effective method for the disposal of similar organic compounds.[1]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_labeling Identification cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate Waste (Solid vs. Liquid) A->B C Use Designated, Compatible, and Sealable Containers B->C D Label Container: 'HAZARDOUS WASTE' C->D E Add Chemical Name, Composition, and Date D->E F Store in a Designated, Secure, and Ventilated Area E->F G Ensure Container is Tightly Sealed F->G H Segregate from Incompatible Chemicals G->H I Contact Institutional EHS or Licensed Contractor H->I DO NOT dispose in regular trash or sink J Arrange for Hazardous Waste Pickup I->J K Professional Disposal (e.g., High-Temperature Incineration) J->K

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-(2-Aminopropyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB), a benzofuran compound intended for research and forensic applications.[1] Adherence to these protocols is essential to ensure the safety of researchers, scientists, and drug development professionals. The information presented here is compiled to provide clear, procedural guidance on personal protective equipment (PPE), operational handling, and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive safety profile for this compound is not extensively documented in all search results, it is categorized as a research chemical.[1][2] Ingestion, inhalation, or exposure can pose serious health risks.[2] Therefore, a conservative approach to handling, assuming high potency and potential toxicity, is mandatory. The following personal protective equipment is required for all personnel handling this compound.

Protection Level Equipment Specification Rationale
Respiratory Protection N95 Respirator or higherNIOSH-approved and properly fit-tested.To prevent inhalation of airborne particles, especially when handling the solid form.[3]
Hand Protection Double Nitrile GlovesChemically resistant, powder-free.The inner glove should be tucked under the lab coat cuff, and the outer glove should extend over the cuff. Change the outer glove immediately upon contamination.[3][4]
Eye Protection Chemical Splash GogglesANSI Z87.1 certified.To protect eyes from splashes or aerosols of the compound in solid or solution form.[5][6]
Body Protection Chemical-Resistant Lab CoatLong-sleeved with tight-fitting cuffs.To protect skin and personal clothing from contamination.[3][4][5]
Foot Protection Closed-toe ShoesSubstantial, non-permeable material.To protect feet from spills and falling objects.[7]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Cover the work surface with disposable absorbent pads.

  • Assemble all necessary equipment (e.g., spatulas, weigh paper, vials, solvents) inside the fume hood before beginning work.[4]

  • Don all required PPE as specified in the table above.[4][8]

Weighing the Compound (Solid Form):

  • Perform this task in a designated area of the fume hood to contain any potential spills.

  • Use dedicated, clearly labeled weighing tools.

  • Carefully open the container to avoid creating airborne dust.

  • Weigh the desired amount of the compound onto creased weigh paper or directly into a tared vial.

  • Promptly and securely close the primary container.[4]

Solution Preparation:

  • To minimize splashing, add the solvent to the vial containing the weighed solid using a calibrated pipette or syringe.

  • Cap the vial securely and mix using a vortexer or by gentle agitation until the solid is fully dissolved.

Post-Handling Decontamination:

  • Wipe down all surfaces inside the fume hood with an appropriate decontaminating solution (e.g., 70% ethanol).

  • Carefully clean the exterior of all containers and equipment before removing them from the fume hood.[4]

  • Dispose of all contaminated disposable materials, including gloves and absorbent pads, as hazardous waste.[4]

Disposal Plan: Managing Chemical Waste

All waste generated from the handling of this compound must be treated as hazardous chemical waste.[4][9]

  • Solid Waste:

    • Collect all contaminated solid materials, including used PPE, weigh paper, and absorbent liners, in a dedicated, clearly labeled hazardous waste container.[4][10]

    • This container should be sealed and stored in a designated satellite accumulation area.

  • Liquid Waste:

    • Dispose of unused solutions and contaminated solvents in a properly labeled, sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers:

    • The original container, even if empty, should be disposed of as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • Labeling and Storage:

    • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Store waste containers in a secondary containment bin in a designated, secure area away from incompatible materials.

Experimental Workflow and Safety Procedures

The following diagram outlines the logical flow of operations for safely handling this compound in a laboratory setting.

prep Preparation - Verify fume hood function - Cover work surface - Assemble equipment - Don PPE weigh Weighing (Solid) - Use dedicated tools - Minimize dust - Close container promptly prep->weigh Proceed to handling dissolve Solution Preparation - Add solvent to solid - Mix gently weigh->dissolve For solution-based work handle Experimental Use - Conduct all operations  in fume hood weigh->handle For solid-based work dissolve->handle decon Decontamination - Clean work surfaces - Wipe down equipment handle->decon Post-experiment dispose Waste Disposal - Segregate solid & liquid waste - Label containers correctly - Store in designated area decon->dispose wash Personal Hygiene - Remove PPE - Wash hands thoroughly dispose->wash Final step

Caption: Workflow for Safe Handling of this compound.

References

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6-(2-Aminopropyl)-2,3-dihydrobenzofuran
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.